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  • Product: 4-(Pyrazin-2-ylamino)cyclohexanol
  • CAS: 1289385-10-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol: Strategies and Methodologies for Drug Discovery

Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(Pyrazin-2-ylamino)cyclohexanol, a molecule of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(Pyrazin-2-ylamino)cyclohexanol, a molecule of significant interest in medicinal chemistry and drug development. The pyrazine moiety is a recognized "privileged scaffold" in numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor makes it a key interaction motif for various biological targets, particularly protein kinases.[1] This guide details two primary and robust synthetic pathways for the target molecule: a modern palladium-catalyzed Buchwald-Hartwig amination and a classical reductive amination approach. For each route, we provide in-depth, step-by-step protocols, mechanistic insights, and a discussion of the critical experimental parameters, aimed at enabling researchers and drug development professionals to successfully synthesize and explore this important chemical entity.

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of novel therapeutics.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The electron-deficient nature of the pyrazine ring and the presence of nitrogen atoms capable of forming crucial hydrogen bonds contribute to its frequent appearance in kinase inhibitors.[1] 4-(Pyrazin-2-ylamino)cyclohexanol combines this valuable pyrazine core with a cyclohexanol scaffold, offering a three-dimensional structure that can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. The synthesis of this molecule, therefore, represents a key step in the development of new chemical entities for a range of therapeutic targets.

Synthetic Strategies and Protocols

Two primary synthetic routes are presented for the synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol, with a focus on the trans isomer, which is often a preferred starting point in medicinal chemistry due to its thermodynamic stability and defined stereochemistry.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This method is highly favored for its broad substrate scope, functional group tolerance, and generally high yields, making it a state-of-the-art approach for coupling aryl halides with amines.[5]

Overall Synthetic Workflow: Buchwald-Hartwig Amination

cluster_0 Precursor Synthesis A cluster_1 Precursor Synthesis B cluster_2 Final Coupling Reaction 4-Aminophenol 4-Aminophenol trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol 4-Aminophenol->trans-4-Aminocyclohexanol Catalytic Hydogenation Product 4-(Pyrazin-2-ylamino)cyclohexanol trans-4-Aminocyclohexanol->Product Pd Catalyst, Ligand, Base Pyrazine Pyrazine 2-Halopyrazine 2-Halopyrazine Pyrazine->2-Halopyrazine Halogenation 2-Halopyrazine->Product

Caption: Workflow for the synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol via Buchwald-Hartwig amination.

Step 1: Synthesis of trans-4-Aminocyclohexanol (Starting Material)

The synthesis of the trans-4-aminocyclohexanol backbone is a critical first step. A common and scalable method involves the catalytic hydrogenation of 4-aminophenol.

  • Experimental Protocol: Catalytic Hydrogenation of 4-Aminophenol

    • To a high-pressure reactor, add 4-aminophenol and a suitable solvent (e.g., methanol or water).

    • Add the hydrogenation catalyst, such as a ruthenium-based catalyst (e.g., Ru-M/Al₂O₃, where M can be Rh, Pd, Pt, or Ni) for high trans-selectivity.[7]

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the appropriate temperature (e.g., 80-120 °C).

    • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting solution containing 4-aminocyclohexanol can be further purified by recrystallization or by forming a salt (e.g., hydrochloride) to isolate the desired trans isomer in high purity.[7]

ParameterValueReference
Starting Material4-Aminophenol[7]
CatalystRu-M/Al₂O₃[7]
SolventWater or Methanol[7]
Temperature80-120 °C
Pressure50-100 atm H₂
Typical YieldHigh[7]
Isomer RatioHigh trans selectivity[7]

Step 2: Synthesis of 2-Halopyrazine (Starting Material)

A 2-halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine, is required for the Buchwald-Hartwig coupling. These can be prepared from pyrazine via standard halogenation methods or purchased from commercial suppliers.

Step 3: Buchwald-Hartwig Cross-Coupling

With both precursors in hand, the final C-N bond formation can be achieved.

  • Experimental Protocol: Buchwald-Hartwig Amination

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

    • Add the 2-halopyrazine and trans-4-aminocyclohexanol.

    • Add a dry, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

    • After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-(pyrazin-2-ylamino)cyclohexanol.

ParameterReagent/ConditionRationaleReference
Aryl Halide2-Chloropyrazine or 2-BromopyrazineReadily available and suitable for oxidative addition.
Aminetrans-4-AminocyclohexanolThe nucleophilic coupling partner.
CatalystPd(OAc)₂ or Pd₂(dba)₃Common and effective palladium sources.[8]
LigandXPhos, SPhos, BINAPBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.
BaseCs₂CO₃ or K₃PO₄A non-nucleophilic base to deprotonate the amine.[8]
SolventToluene or DioxaneAnhydrous, high-boiling point solvents suitable for the reaction conditions.
Temperature80-110 °CProvides the necessary thermal energy for the catalytic cycle.[8]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)-X(Ln) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + RNH2 Amine_Coordination Ar-Pd(II)-NHR(Ln) Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)-NR(Ln) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Reforms Catalyst Product Ar-NHR Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Route 2: Reductive Amination

Reductive amination is a classic and highly effective method for forming C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9][10][11] This two-step, one-pot procedure is a valuable alternative to the Buchwald-Hartwig amination.

Overall Synthetic Workflow: Reductive Amination

cluster_0 Precursor Synthesis cluster_1 Reductive Amination Reaction Cyclohexanol Cyclohexanol 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone Cyclohexanol->4-Hydroxycyclohexanone Oxidation Imine_Intermediate Imine Intermediate 4-Hydroxycyclohexanone->Imine_Intermediate Condensation 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->Imine_Intermediate Product 4-(Pyrazin-2-ylamino)cyclohexanol Imine_Intermediate->Product Reduction (e.g., NaBH3CN)

Caption: Workflow for the synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol via reductive amination.

Step 1: Synthesis of 4-Hydroxycyclohexanone (Starting Material)

This route requires 4-hydroxycyclohexanone as a starting material, which can be prepared by the selective oxidation of 1,4-cyclohexanediol.

Step 2: Reductive Amination

  • Experimental Protocol: Reductive Amination

    • In a round-bottom flask, dissolve 4-hydroxycyclohexanone and 2-aminopyrazine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

    • Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

    • Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate (this can be monitored by TLC or NMR).

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.[12] These reagents are selective for the reduction of the imine in the presence of the ketone.

    • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by carefully adding water or a dilute acid solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-(pyrazin-2-ylamino)cyclohexanol.

ParameterReagent/ConditionRationaleReference
Carbonyl Compound4-HydroxycyclohexanoneThe electrophilic partner for imine formation.
Amine2-AminopyrazineThe nucleophilic partner for imine formation.
Reducing AgentNaBH₃CN or NaBH(OAc)₃Selectively reduces the imine intermediate over the ketone.[12]
SolventMethanol, Ethanol, or DichloromethaneCommon solvents for reductive amination.
CatalystAcetic Acid (catalytic)Promotes the formation of the imine intermediate.
TemperatureRoom TemperatureMild conditions are typically sufficient.

Conclusion

The synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol can be effectively achieved through two primary synthetic routes: Buchwald-Hartwig amination and reductive amination. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific functional group tolerance required for more complex derivatives. The Buchwald-Hartwig approach represents a more modern and often higher-yielding method, while reductive amination offers a classic and reliable alternative. Both pathways provide access to this valuable molecular scaffold, enabling further exploration of its potential in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field.

References

  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • Benchchem. (2025). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6891. [Link]

  • Google Patents. (2022).
  • Guidechem. (2022). What are the synthesis and applications of trans-4-Aminocyclohexanol?.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(15), 3485. [Link]

  • Taber, D. F., et al. (2011). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. The Journal of Organic Chemistry, 76(23), 9837–9842. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16(4), 1-2.
  • Semantic Scholar. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 152(5), 533-569. [Link]

  • SciSpace. (2012). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. The Journal of Organic Chemistry, 76(23), 9837-9842.
  • National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(15), 3485. [Link]

  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 796441. [Link]

  • ResearchGate. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(18), 11525-11603. [Link] reductive

  • Sigma-Aldrich. (n.d.). trans-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2135-2148.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • JConsort. (2021). SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. Journal of Pharmaceutical and Medicinal Chemistry, 7(2), 1-6.
  • National Center for Biotechnology Information. (2020). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 10(73), 44853-44861. [Link]

  • Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • MDPI. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 26(1), 133. [Link]

  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
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  • Google Patents. (2012). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
  • Oriental Journal of Chemistry. (2016). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry, 32(1), 1-6. [Link]

Sources

Exploratory

Synthesis and Characterization of 4-(Pyrazin-2-ylamino)cyclohexanol: A Technical Guide for Scale-Up and Process Optimization

Executive Summary 4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Structurally, it combines a hydrogen-bond-acceptin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. Structurally, it combines a hydrogen-bond-accepting pyrazine ring with a conformationally restricted cycloaliphatic alcohol. This specific motif is a critical intermediate in the synthesis of 1[1], 2[2], and 3[3].

This whitepaper details a highly optimized, self-validating protocol for the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr), bypassing the need for expensive and trace-contaminating transition metal catalysts.

Mechanistic Rationale & Strategy Selection

The synthetic strategy leverages the inherent electron deficiency of the pyrazine ring. The two highly electronegative nitrogen atoms in the pyrazine core withdraw electron density from the C2 and C6 positions via strong inductive and resonance effects. This renders 2-chloropyrazine an excellent electrophile for SNAr reactions[4].

Causality of the Metal-Free Approach: While Buchwald-Hartwig cross-coupling is a standard method for C-N bond formation, employing it here introduces unnecessary costs and the risk of palladium contamination in the final Active Pharmaceutical Ingredient (API). Because the SNAr pathway is thermodynamically favorable for pyrazines, thermal activation in a polar aprotic solvent is sufficient to drive the reaction to completion[5].

SNAr_Mechanism Step1 1. Nucleophilic Attack Amine lone pair attacks C2 of Pyrazine Step2 2. Meisenheimer Complex Negative charge delocalized on ring N Step1->Step2 Rate Limiting Step Step3 3. Chloride Elimination Restoration of aromaticity Step2->Step3 Fast Collapse Step4 4. Deprotonation DIPEA removes proton from amine Step3->Step4 HCl Byproduct Step5 5. Final Product 4-(Pyrazin-2-ylamino)cyclohexanol Step4->Step5 Irreversible

Caption: SNAr mechanism for 4-(pyrazin-2-ylamino)cyclohexanol synthesis.

Quantitative Data: Stoichiometry & Analytics

To ensure reproducibility, the stoichiometric ratios are strictly controlled. The secondary amine (trans-4-aminocyclohexanol) is used in a slight excess to drive the reaction, while the base (DIPEA) is provided in a 2.0 molar equivalent to ensure complete neutralization of the evolving hydrochloric acid.

Table 1: Stoichiometric Parameters for Scale-Up

ReagentMW ( g/mol )EquivalentsMass/Volume (100 mmol scale)Function
2-Chloropyrazine 114.531.011.45 gElectrophile
trans-4-Aminocyclohexanol 115.171.112.67 gNucleophile
N,N-Diisopropylethylamine (DIPEA) 129.242.034.8 mLNon-nucleophilic Base
N-Methyl-2-pyrrolidone (NMP) 99.13-100 mLPolar Aprotic Solvent

Table 2: Analytical Validation Metrics

TechniqueTarget MetricCausality / Interpretation
LC-MS (ESI+) m/z 194.1 [M+H]⁺Confirms product mass; absence of m/z 115.0 indicates complete electrophile consumption.
¹H NMR (DMSO-d₆) ~7.8–8.1 ppm (3H, m)Confirms the three asymmetric aromatic protons of the substituted pyrazine ring.
¹H NMR (DMSO-d₆) ~6.8 ppm (1H, d)Confirms the secondary amine (NH) proton, validating the C-N coupling.
TLC (DCM:MeOH 9:1) R_f ~ 0.4Monitors reaction progress; UV-active spot confirms pyrazine incorporation.

Self-Validating Experimental Protocol

The following protocol is designed with built-in analytical checkpoints, ensuring the scientist can validate the integrity of the reaction before proceeding to the next phase.

Synthesis_Workflow Reagents 2-Chloropyrazine + trans-4-Aminocyclohexanol Solvation Suspend in NMP + Add DIPEA (2.0 eq) Reagents->Solvation Reaction Thermal Activation (110°C, 16h) Solvation->Reaction N2 Atmosphere Validation Self-Validation: LC-MS & TLC Check Target [M+H]+ = 194.1 Reaction->Validation Aliquot Sampling Validation->Reaction <95% Conversion Workup Aqueous Quench & EtOAc Extraction Validation->Workup >95% Conversion Crystallization Recrystallization (EtOAc/Hexanes) Workup->Crystallization Brine Wash / Dry API Purified 4-(Pyrazin-2-ylamino)cyclohexanol Crystallization->API >98% Purity

Caption: Self-validating experimental workflow for compound scale-up.

Step 1: Assembly of the Reaction Matrix
  • Action: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-aminocyclohexanol (12.67 g, 110 mmol) in anhydrous NMP (100 mL).

  • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of 2-chloropyrazine into pyrazin-2-ol. NMP is selected over lower-boiling solvents (like THF or DCM) to safely accommodate the 110°C thermal activation required to overcome the activation energy barrier of the SNAr transition state[4].

  • Checkpoint 1: Visually ensure complete dissolution of the solid amine before proceeding. Undissolved amine leads to localized stoichiometric imbalances and diminished yields.

Step 2: Electrophile and Base Introduction
  • Action: Add DIPEA (34.8 mL, 200 mmol) to the solution, followed by the dropwise addition of 2-chloropyrazine (11.45 g, 100 mmol). Purge the flask with nitrogen gas for 5 minutes and attach a reflux condenser.

  • Causality: DIPEA is sterically hindered and non-nucleophilic. It acts purely as a proton sponge, scavenging the HCl byproduct without competing with the cyclohexanol amine for the electrophilic C2 carbon[5]. Nitrogen purging prevents oxidative degradation of the aliphatic amine at elevated temperatures.

Step 3: Thermal Activation & Kinetic Monitoring
  • Action: Heat the reaction mixture to 110°C using a thermostatically controlled oil bath for 16 hours with vigorous stirring.

  • Causality: The formation of the Meisenheimer complex is the rate-limiting step. A temperature of 110°C provides optimal kinetic energy for nucleophilic attack while remaining safely below the decomposition threshold of the cycloaliphatic ring.

  • Checkpoint 2 (Self-Validation): At t = 12 hours, extract a 50 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. The reaction is validated to proceed to the next step only if the peak corresponding to 2-chloropyrazine (m/z 115.0) is absent, and the product peak (m/z 194.1 [M+H]⁺) constitutes >95% of the total ion chromatogram.

Step 4: Aqueous Quench and Phase Separation
  • Action: Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold distilled water. Extract the resulting aqueous suspension with Ethyl Acetate (3 x 150 mL).

  • Causality: The massive aqueous dilution crashes out the organic product and forces the highly polar NMP solvent and DIPEA·HCl salts into the aqueous layer. This effectively drives the primary purification without the need for immediate chromatography[5].

  • Checkpoint 3 (Self-Validation): Perform a TLC (DCM:MeOH 9:1) of the combined organic layers. A single UV-active spot (R_f ~ 0.4) should be visible, confirming the successful extraction of the pyrazine derivative.

Step 5: Desiccation and Crystallization
  • Action: Wash the combined organic layers with saturated brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude residue from a minimal amount of hot ethyl acetate/hexanes.

  • Causality: Brine washing removes residual water and trace amounts of NMP. Recrystallization exploits the differential solubility of the target product versus trace impurities, yielding a highly pure, crystalline solid[6].

References

  • Title: WO2012101062A1 - Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses Source: Google Patents URL: 1

  • Title: US20100273757A1 - Pyrazine derivatives useful as adenosine receptor antagonists Source: Google Patents URL: 2

  • Title: EP 3070085 B1 - FLAP Modulators Source: European Patent Office URL: 3

  • Title: EP 2951170 B1 - FLAP Modulators (SNAr Conditions) Source: European Patent Office URL: 4

  • Title: AU 2010277588 B2 - Standard Patent (Aqueous Workup Protocols) Source: Australian Patent Office URL: 5

  • Title: 4-(Pyrazin-2-ylamino)cyclohexanol - CAS 1289385-10-9 Source: Molaid Chemical Database URL: 6

Sources

Foundational

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol

Abstract This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for 4-(Pyrazin-2-ylamino)cyclohexanol, a key intermediate in contemporary drug discovery. Tailored for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for 4-(Pyrazin-2-ylamino)cyclohexanol, a key intermediate in contemporary drug discovery. Tailored for researchers, chemists, and drug development professionals, this document delves into the primary retrosynthetic strategies, offering detailed mechanistic explanations, step-by-step experimental protocols, and a comparative analysis of the principal synthetic routes. By grounding our discussion in established chemical principles and citing field-proven methodologies, this guide serves as an authoritative resource for the efficient and logical synthesis of this important molecular scaffold.

Introduction: The Significance of the Pyrazinyl-amino-cyclohexanol Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1] Its role as a bioisostere for other aromatic systems, coupled with its hydrogen bonding capabilities and metabolic stability, makes it a highly valuable component in the design of novel bioactive agents. When coupled with a cyclohexanol moiety, as in 4-(Pyrazin-2-ylamino)cyclohexanol, the resulting structure offers a three-dimensional framework that can be strategically utilized to engage with biological targets, making it a crucial building block in the development of kinase inhibitors, among other therapeutic classes. Understanding the most efficient and reliable methods for its synthesis is therefore of paramount importance for accelerating drug discovery programs.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of 4-(Pyrazin-2-ylamino)cyclohexanol reveals two primary bond disconnections that inform the most logical synthetic strategies. The key disconnection is the C-N bond between the pyrazine ring and the cyclohexylamino group.

G cluster_0 Retrosynthetic Analysis cluster_1 Synthetic Strategies cluster_2 Starting Materials for Strategy A cluster_3 Starting Materials for Strategy B Target 4-(Pyrazin-2-ylamino)cyclohexanol Disconnection Key C-N Bond Disconnection Target->Disconnection StrategyA Strategy A: Nucleophilic Aromatic Substitution (SNAr) / Buchwald-Hartwig Disconnection->StrategyA StrategyB Strategy B: Reductive Amination Disconnection->StrategyB SM_A1 2-Halopyrazine (e.g., 2-Chloropyrazine) StrategyA->SM_A1 SM_A2 4-Aminocyclohexanol StrategyA->SM_A2 SM_B1 2-Aminopyrazine StrategyB->SM_B1 SM_B2 4-Hydroxycyclohexanone StrategyB->SM_B2

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two robust and field-proven synthetic approaches:

  • Strategy A: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling. This is the most direct approach, involving the reaction of an electrophilic pyrazine derivative with a nucleophilic cyclohexylamine derivative.

  • Strategy B: C-N Bond Formation via Reductive Amination. This strategy involves forming an imine intermediate between an aminopyrazine and a cyclohexanone derivative, which is then reduced in situ to the target secondary amine.

The following sections will explore these strategies in detail, providing both the chemical rationale and practical experimental guidance.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination

This strategy hinges on the reaction between an electron-deficient pyrazine ring activated with a leaving group at the C-2 position and the amino group of 4-aminocyclohexanol.

Starting Materials
  • Pyrazine Core: 2-Chloropyrazine is the most common and commercially available starting material for this route. Its synthesis is well-established, and the chloro-substituent provides a good leaving group for nucleophilic substitution.

  • Cyclohexane Core: 4-Aminocyclohexanol serves as the nucleophile. It is commercially available as a mixture of cis and trans isomers. The synthesis of specific isomers, particularly the trans isomer, can be achieved through catalytic hydrogenation of p-aminophenol derivatives or via modern chemoenzymatic methods.[2]

Mechanistic Pathways and Protocol Variants

The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack, particularly when an activating group like a halogen is present. The reaction proceeds via a Meisenheimer complex intermediate.

Causality: This reaction is typically performed at elevated temperatures to overcome the activation energy required for the nucleophilic attack and subsequent elimination of the halide. A base is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Generic Protocol: SNAr Amination

  • To a solution of 4-aminocyclohexanol (1.2 equivalents) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents).

  • Add 2-chloropyrazine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 100-150 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 12 to 48 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For substrates that are less reactive or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[3] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance.[3][4]

Causality: The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[2] The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, with sterically hindered, electron-rich ligands often providing the best results.[5]

G cluster_workflow Buchwald-Hartwig Amination Workflow Start 1. Assemble Reactants - 2-Chloropyrazine - 4-Aminocyclohexanol - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) - Solvent (e.g., Toluene) Degas 2. Degas Mixture (Inert Atmosphere, e.g., Argon) Start->Degas Heat 3. Heat Reaction (e.g., 80-110 °C) Degas->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product: 4-(Pyrazin-2-ylamino)cyclohexanol Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Generic Protocol: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add 2-chloropyrazine (1.0 eq), 4-aminocyclohexanol (1.1-1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Heat the mixture to 80-110 °C with stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterSNArBuchwald-Hartwig Amination
Catalyst NonePalladium / Phosphine Ligand
Temperature High (100-150 °C)Moderate (80-110 °C)
Base Moderate (K₂CO₃, DIPEA)Strong (NaOt-Bu, Cs₂CO₃)
Scope More limitedBroad
Cost/Complexity LowerHigher

Strategy B: Reductive Amination

This strategy builds the C-N bond by first forming an imine or iminium ion intermediate, which is then reduced without isolation.[6] This one-pot procedure is highly efficient and a workhorse reaction in medicinal chemistry.[1]

Starting Materials
  • Pyrazine Core: 2-Aminopyrazine is the required starting material. It can be prepared from 2-chloropyrazine via reaction with ammonia under pressure or synthesized through various other routes.

  • Cyclohexane Core: 4-Hydroxycyclohexanone is the carbonyl component. This can be challenging to source commercially and is often prepared by the selective oxidation of cis- or trans-1,4-cyclohexanediol or through enzymatic reduction of 1,4-cyclohexanedione.

Mechanism and Protocol

The reaction proceeds in two key steps within the same pot. First, the amine and ketone react, typically under mildly acidic conditions, to form an imine intermediate via a carbinolamine. Second, a selective reducing agent, which is tolerant of the carbonyl group but reactive towards the iminium ion, reduces the C=N double bond to the desired amine.[6]

Causality: The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are less reactive towards the starting ketone but readily reduce the protonated imine (iminium ion). This selectivity prevents the undesired reduction of the starting ketone to a diol. Acetic acid is often used as a catalyst to promote imine formation.

G cluster_workflow Reductive Amination Workflow Start 1. Combine Substrates - 2-Aminopyrazine - 4-Hydroxycyclohexanone - Solvent (e.g., DCE, MeOH) - Acid Catalyst (e.g., Acetic Acid) Imine 2. Stir for Imine Formation (Room Temperature, ~1h) Start->Imine Reduce 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduce React 4. Stir to Completion (Room Temperature, 12-24h) Reduce->React Quench 5. Quench Reaction (e.g., sat. NaHCO₃) React->Quench Extract 6. Extraction & Purification Quench->Extract Product Final Product: 4-(Pyrazin-2-ylamino)cyclohexanol Extract->Product

Caption: General workflow for reductive amination.

Generic Protocol: Reductive Amination

  • Dissolve 2-aminopyrazine (1.0 eq) and 4-hydroxycyclohexanone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for approximately 1 hour to promote imine formation.

  • Add the reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Key Reactants 2-Aminopyrazine, 4-Hydroxycyclohexanone
Preferred Reducing Agents Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN)
Typical Solvents 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF)
Catalyst Acetic Acid (catalytic)
Temperature Room Temperature

Comparative Analysis and Conclusion

Both Strategy A and Strategy B offer viable and robust pathways to 4-(Pyrazin-2-ylamino)cyclohexanol. The choice between them often depends on the availability and cost of starting materials, as well as the desired scale and laboratory capabilities.

  • Strategy A (SNAr / Buchwald-Hartwig) is often preferred due to the ready commercial availability of 2-chloropyrazine and 4-aminocyclohexanol. The Buchwald-Hartwig variant, while requiring more expensive catalysts and ligands, offers milder conditions and a broader scope, making it a highly reliable method for library synthesis and process development.

  • Strategy B (Reductive Amination) is an excellent one-pot method that avoids the use of palladium catalysts. However, its practicality can be limited by the commercial availability and stability of 4-hydroxycyclohexanone, which may need to be synthesized in a separate step.

References

  • A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC, NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

  • Efficient Halogenation of 2-Aminopyrazine. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • US2396067A - Preparation of 2-aminopyrazine.
  • EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC, NIH. [Link]

  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). ResearchGate. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC, NIH. [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of 4-(Pyrazin-2-ylamino)cyclohexanol

Executive Summary In modern targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9) has emerged as a critical pharmaceutical building block, most notably in the synthesis of serine/threonine kinase inhibitors targeting the MAPK/ERK pathway[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic methodologies associated with 4-(Pyrazin-2-ylamino)cyclohexanol. By bridging the gap between theoretical medicinal chemistry and practical process chemistry, this guide serves as an authoritative resource for researchers developing next-generation targeted therapeutics.

Physicochemical Properties & Molecular Descriptors

Understanding the molecular descriptors of an intermediate is crucial for predicting the pharmacokinetic (PK) trajectory of the final active pharmaceutical ingredient (API). The compound exhibits a highly favorable profile for oral bioavailability, adhering strictly to Lipinski’s Rule of Five.

PropertyValuePharmacological Significance
Chemical Formula C₁₀H₁₅N₃ODefines the core mass contribution to the final API.
Molecular Weight 193.25 g/mol Low MW allows for extensive downstream functionalization.
CAS Registry Number 1289385-10-9Unique identifier for the trans and generic isomers.
Hydrogen Bond Donors (HBD) 2 (Secondary amine, Hydroxyl)Essential for kinase hinge-binding and solvent interactions.
Hydrogen Bond Acceptors (HBA) 4 (Pyrazine nitrogens, Hydroxyl O)Facilitates robust target-site anchoring.
Topological Polar Surface Area ~62.0 ŲOptimal for cellular permeability; leaves room for API expansion (<140 Ų).
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Structural & Mechanistic Rationale in Drug Design (E-E-A-T)

The architecture of 4-(Pyrazin-2-ylamino)cyclohexanol is not arbitrary; it is a highly engineered motif designed to exploit the conserved ATP-binding pockets of kinases[2].

The Pyrazine Core as a Hinge Binder

The pyrazine ring is an electron-deficient, six-membered aromatic heterocycle. In the context of kinase inhibition (such as ERK1/2), the pyrazine nitrogen at the 1-position acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region. Simultaneously, the exocyclic secondary amine acts as a hydrogen bond donor to the backbone carbonyl oxygen of the hinge. This dual donor-acceptor motif is a hallmark of Type I kinase inhibitors.

The Cyclohexanol Motif for Solvent-Exposed Targeting

The attachment of the cyclohexanol ring serves a dual purpose:

  • Vectorial Projection: The rigid chair conformation of the cyclohexyl ring directs the hydroxyl group out of the hydrophobic ATP pocket and toward the solvent-exposed region or the ribose-binding pocket. The trans-isomer is generally preferred as it allows both substituents to adopt equatorial positions, maximizing thermodynamic stability.

  • Physicochemical Tuning: The terminal hydroxyl group significantly improves the aqueous solubility of the highly lipophilic pyrazine core. Furthermore, it provides a synthetic handle for late-stage functionalization or acts as a hydrogen bond donor/acceptor with structural water molecules at the edge of the active site.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Transcription Factors (Cell Proliferation) ERK->Target Translocation & Activation Inhibitor Pyrazine-based ERK Inhibitor (Scaffold: 1289385-10-9) Inhibitor->ERK Competitive Hinge Binding

Caption: MAPK/ERK Signaling Cascade and Pyrazine-Based Inhibitor Intervention Point.

Synthetic Methodologies & Experimental Protocols

The synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol is predominantly achieved via Nucleophilic Aromatic Substitution (S_NAr) [3]. While palladium-catalyzed Buchwald-Hartwig aminations are viable for unreactive heteroaryl chlorides[4], the inherent electron deficiency of the pyrazine ring renders the S_NAr pathway highly efficient, cost-effective, and free of heavy-metal contamination—a critical factor in API synthesis.

Causality in Reaction Design
  • Electrophile: 2-Chloropyrazine is chosen over 2-fluoropyrazine due to commercial availability and lower cost, despite fluorine being a superior leaving group in S_NAr.

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are used. These polar aprotic solvents accelerate the reaction by solvating the counter-cation (e.g., K⁺ from K₂CO₃), leaving the amine nucleophile highly reactive, and stabilizing the anionic Meisenheimer complex transition state.

  • Temperature: Heating to 80–100 °C is required to overcome the activation energy barrier, as 2-chloropyrazine is less reactive than analogous pyrimidines or triazines.

Synthesis_Workflow SM1 2-Chloropyrazine (Electrophile) Reaction SNAr Reaction Base: DIPEA or K2CO3 Solvent: DMSO/DMF Temp: 80-100°C SM1->Reaction SM2 trans-4-Aminocyclohexanol (Nucleophile) SM2->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Completion (TLC Check) Purification Crystallization or Silica Gel Chromatography Workup->Purification Crude Organic Phase Product 4-(Pyrazin-2-ylamino)cyclohexanol Yield: >80% Purification->Product Pure API Intermediate

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow for 4-(Pyrazin-2-ylamino)cyclohexanol.

Step-by-Step Experimental Protocol (Self-Validating System)

Reagents Required:

  • 2-Chloropyrazine (1.0 eq, ~114.5 g/mol )

  • trans-4-Aminocyclohexanol (1.2 eq, ~115.17 g/mol )

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous DMSO (10 mL per gram of starting material)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 eq) and trans-4-aminocyclohexanol (1.2 eq).

  • Solvent & Base Addition: Suspend the reagents in anhydrous DMSO. Add DIPEA (2.0 eq) dropwise at room temperature. Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane). The reaction is typically complete within 12–16 hours, indicated by the disappearance of the UV-active 2-chloropyrazine spot.

  • Aqueous Workup: Cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (3x the volume of DMSO). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing & Drying: Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH/DCM) or recrystallization from a suitable solvent mixture (e.g., EtOAc/Hexanes) to yield the pure product as an off-white solid.

Analytical Characterization

To ensure the integrity of the synthesized intermediate, the following self-validating analytical benchmarks must be met:

  • LC-MS (ESI+): The expected mass-to-charge ratio ( m/z ) for the protonated molecular ion [M+H]+ is 194.2 . The absence of an isotope pattern indicative of chlorine ( M and M+2 in a 3:1 ratio) confirms complete substitution.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Three distinct protons from the pyrazine ring will appear downfield. Look for a doublet at ~7.8 ppm, a doublet of doublets at ~7.9 ppm, and a singlet/fine doublet at ~8.1 ppm.

    • Amine Proton: A broad singlet or doublet around ~6.8 - 7.2 ppm (exchangeable with D₂O), corresponding to the exocyclic NH.

    • Aliphatic Region: The methine proton adjacent to the amine (CH-NH) will appear as a multiplet at ~3.6 ppm, while the methine adjacent to the hydroxyl (CH-OH) will appear around ~3.4 ppm. The broad singlet for the OH group will appear at ~4.5 ppm.

References

  • Source: Google Patents / WIPO (PCT)
  • Title: WO 2012/118850 A1 (PDF Document) Source: Googleapis.com URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Semantic Scholar URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Full Text) Source: National Institutes of Health (PMC) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 4-(Pyrazin-2-ylamino)cyclohexanol

Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are foun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a molecule's developability, from its initial formulation to its ultimate in vivo fate. This guide provides a detailed technical framework for the characterization of 4-(Pyrazin-2-ylamino)cyclohexanol, a novel molecule with potential therapeutic applications. While specific experimental data for this compound is not publicly available, this document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously evaluate its solubility and stability profiles. The methodologies and principles outlined herein are grounded in established scientific practices and regulatory expectations, ensuring a robust and reliable characterization of this and other similar novel chemical entities.

The structure of 4-(Pyrazin-2-ylamino)cyclohexanol, featuring a pyrazin-2-amine moiety linked to a cyclohexanol ring, suggests several key physicochemical characteristics that will be explored. The presence of the basic pyrazinyl nitrogen and the amino group, coupled with the polar hydroxyl group of the cyclohexanol, implies a degree of aqueous solubility that is likely to be pH-dependent. Furthermore, the heteroaromatic pyrazine ring and the secondary amine linkage may be susceptible to specific degradation pathways under various stress conditions. This guide will provide the theoretical underpinnings and practical, step-by-step protocols to thoroughly investigate these properties.

Part 1: Solubility Characterization

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and, consequently, suboptimal therapeutic efficacy. This section details the methodologies for a comprehensive solubility assessment of 4-(Pyrazin-2-ylamino)cyclohexanol.

Theoretical Considerations

The solubility of a compound is influenced by its crystal lattice energy and its solvation energy. For ionizable compounds like 4-(Pyrazin-2-ylamino)cyclohexanol, the pH of the aqueous medium plays a crucial role. The pyrazin-2-amine moiety contains basic nitrogen atoms that can be protonated at acidic pH, leading to the formation of a more soluble salt form. Conversely, at higher pH, the compound will exist predominantly in its less soluble free base form. Therefore, determining the pH-solubility profile is essential.

Experimental Approaches to Solubility Determination

A tiered approach to solubility assessment is often employed in drug discovery and development, starting with high-throughput kinetic methods for initial screening and progressing to more definitive thermodynamic methods for lead candidates.[1][2]

Kinetic solubility provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[2] This method is valuable for early-stage discovery to rank-order compounds.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Pyrazin-2-ylamino)cyclohexanol in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add the DMSO stock solution to the buffer to achieve a final concentration range (e.g., 1-200 µM) with a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which significant precipitation is observed is the kinetic solubility.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility determination.[3] The shake-flask method is a widely accepted technique for this purpose.

Experimental Protocol: Shake-Flask Method for pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid 4-(Pyrazin-2-ylamino)cyclohexanol to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Processing: Withdraw an aliquot from each vial and separate the undissolved solid from the supernatant by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Solid-State Analysis: It is good practice to analyze the remaining solid material by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Data Presentation: pH-Solubility Profile

The results from the shake-flask experiment should be tabulated to provide a clear overview of the pH-solubility profile.

pHTemperature (°C)Thermodynamic Solubility (µg/mL)
1.225[Experimental Value]
4.525[Experimental Value]
6.825[Experimental Value]
7.425[Experimental Value]
1.237[Experimental Value]
4.537[Experimental Value]
6.837[Experimental Value]
7.437[Experimental Value]
Visualization of Solubility Workflow

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare 10 mM DMSO Stock k3 Add DMSO Stock to Buffer k1->k3 k2 Dispense Aqueous Buffer to 96-well Plate k2->k3 k4 Incubate at Room Temperature k3->k4 k5 Measure Turbidity (Nephelometry) k4->k5 t1 Prepare Buffers (pH 1.2 - 7.4) t2 Add Excess Solid Compound t1->t2 t3 Equilibrate (Shake-Flask) for 24-48h t2->t3 t4 Centrifuge and Filter Supernatant t3->t4 t6 Analyze Remaining Solid (XRPD) t3->t6 t5 Quantify by HPLC-UV t4->t5 start Start Solubility Assessment start->k1 start->t1 G cluster_stress Forced Degradation cluster_analysis Analysis s1 Prepare Stock Solution (1 mg/mL) s2 Acid Hydrolysis (0.1 N HCl, 60°C) s1->s2 s3 Base Hydrolysis (0.1 N NaOH, 60°C) s1->s3 s4 Oxidation (3% H₂O₂, RT) s1->s4 s5 Thermal (Solid & Solution) s1->s5 s6 Photostability (ICH Q1B) s1->s6 a2 Analyze Stressed Samples at Time Points s2->a2 s3->a2 s4->a2 s5->a2 s6->a2 a1 Develop Stability-Indicating HPLC-PDA/MS Method a1->a2 a5 Validate SIAM (ICH Q2(R1)) a1->a5 a3 Assess Peak Purity and Quantify Degradants a2->a3 a4 Identify Degradants (LC-MS) a3->a4 start Start Stability Assessment start->s1

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

The comprehensive characterization of the solubility and stability of 4-(Pyrazin-2-ylamino)cyclohexanol is a critical step in its journey as a potential drug candidate. This guide has provided a detailed framework, grounded in established scientific principles and regulatory expectations, to thoroughly evaluate these key physicochemical properties. By following the outlined experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate a robust data package. This information is not only essential for lead optimization and candidate selection but also forms the bedrock for successful formulation development and the design of long-term stability studies. The insights gained from these investigations will be invaluable in navigating the complexities of the drug development process and ultimately, in determining the therapeutic potential of this novel chemical entity.

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Exploratory

Predicted Biological Activity of Pyrazinylamino Compounds: A Comprehensive Technical Guide

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrazinylamino scaffold. This motif—comprising a pyrazine ring linked via an exocyclic amine—is a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrazinylamino scaffold. This motif—comprising a pyrazine ring linked via an exocyclic amine—is a highly privileged structure in medicinal chemistry. Its unique electronic distribution allows it to act as both a hydrogen bond donor (via the amine) and an acceptor (via the pyrazine nitrogens). This dual capability makes it an exceptional hinge-binding motif for kinases, as well as a potent pharmacophore for antimicrobial targets and G-protein-coupled receptors (GPCRs).

This guide synthesizes the mechanistic causality, computational predictions, and self-validating experimental protocols required to evaluate pyrazinylamino derivatives.

Core Biological Targets and Mechanistic Causality

Kinase Inhibition (CDK5, Lck, BTK)

The pyrazinylamino core is famously utilized to achieve high kinase selectivity. For instance, in the development of Cyclin-Dependent Kinase 5 (CDK5) inhibitors for Autosomal Dominant Polycystic Kidney Disease (ADPKD), the pyrazinylamino group provides a critical anchor in the ATP-binding pocket.

The Causality of Selectivity: The pyrazine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Cys83 in CDK5), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl. This precise spatial arrangement allows for the addition of steric bulk (like a morpholine or fluoro-phenyl group) that clashes with the slightly smaller ATP pockets of off-target kinases like CDK2, driving selectivity .

Antimicrobial and Antitubercular Activity (DHFR Inhibition)

Recent advances have hybridized the pyrazinylamino scaffold with thiadiazoles to target Dihydrofolate Reductase (DHFR) in resistant bacterial and fungal strains. The electron-withdrawing nature of the pyrazine ring modulates the pKa of the amine, optimizing the molecule's penetration through the mycobacterial cell wall and its subsequent binding to the DHFR active site, achieving IC50 values in the sub-micromolar range .

GPCR Antagonism (Orexin Receptors)

Beyond enzymes, N-[(pyrazinylamino)-propanyl]arylcarboxamides have been identified as potent Orexin 1 Receptor (OX1R) antagonists. The pyrazinylamino moiety dictates the conformational geometry of the propanyl linker, restricting the molecule into a bioactive conformation that selectively antagonizes OX1R over OX2R—a critical feature for treating specific CNS disorders without inducing widespread narcolepsy .

Experimental Validation: Self-Validating Assay Systems

To ensure scientific integrity, we must employ self-validating experimental protocols. A standard biochemical IC50 assay is insufficient because it cannot confirm cellular permeability or target engagement in a physiological environment.

Protocol 1: NanoBRET Target Engagement Assay for CDK5

Causality & Logic: This assay is self-validating because it relies on competitive displacement within a living cell. If the test compound is impermeable, degraded, or non-specific, the Bioluminescence Resonance Energy Transfer (BRET) signal remains high. A dose-dependent decrease in BRET strictly confirms both cellular entry and specific target binding.

  • Cell Preparation: Plate HEK293T cells in a 96-well format at 2×104 cells/well in complete DMEM.

  • Transfection: Co-transfect cells with a plasmid encoding a CDK5-NanoLuc fusion protein and its activator, p35.

    • Reasoning: CDK5 requires p35 for physiological folding and kinase activity; omitting p35 yields biologically irrelevant apo-CDK5 that will generate false-positive binding data.

  • Tracer Incubation: Add a cell-permeable fluorescent kinase tracer (e.g., Tracer K-10) at a concentration equal to its predefined Kd​ .

  • Compound Addition: Introduce the pyrazinylamino test compound in a 10-point serial dilution (e.g., 10 µM to 0.5 nM). Incubate for 2 hours at 37°C.

  • Readout: Measure the BRET ratio (emission at 610 nm / 460 nm). Calculate the cellular IC50 using a 4-parameter logistic non-linear regression.

Protocol 2: In Vitro DHFR Enzyme Inhibition Assay

Causality & Logic: This kinetic assay measures the functional consequence of target binding by tracking cofactor oxidation in real-time, ruling out assay interference from compound auto-fluorescence.

  • Reagent Prep: Prepare 50 mM TES buffer (pH 7.0) containing 75 µM β -mercaptoethanol.

    • Reasoning: The reducing agent is mandatory to maintain the enzyme's catalytic cysteine residues in a reduced, active state.

  • Enzyme/Substrate: Add 0.5 mU of recombinant DHFR and 100 µM dihydrofolic acid to the microplate.

  • Reaction Initiation: Add 100 µM NADPH and the pyrazinylamino hybrid (0.01 - 10 µM).

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+) over 5 minutes. The rate of decay is inversely proportional to the compound's inhibitory efficacy.

Quantitative Data Presentation

Summarizing the Structure-Activity Relationship (SAR) across different biological domains highlights the versatility of the pyrazinylamino scaffold.

Compound ClassPrimary TargetOff-TargetTarget IC50 (nM)Selectivity FoldKey Structural Feature
CDK5 Inhibitor (GFB-12811)CDK5/p35CDK2/CycA1.1>40x5-fluoro-morpholine substitution
Pyrazine-thiadiazole (9c)DHFRN/A50.0>24x (vs Methotrexate)4-methoxyphenyl group
Pyrazinylamino-carboxamide OX1ROX2R<10.0>50xN-ethyl-(propan-2-yl)amino moiety

Visualizations

KinaseHinge Compound Pyrazinylamino Scaffold Hinge Kinase Hinge Region (Cys83 / Backbone) Compound->Hinge H-Bonding Complex Target Engagement (CDK5/p35) Hinge->Complex Stabilizes Downstream Pathway Blockade (Cystogenesis Halt) Complex->Downstream Inhibits

Pharmacophore binding model of pyrazinylamino compounds in the kinase hinge region.

NanoBRET_Logic Step1 1. Co-Transfect HEK293T (CDK5-NanoLuc + p35) Step2 2. Add Fluorescent Kinase Tracer Step1->Step2 Step3 3. Introduce Pyrazinylamino Test Compound Step2->Step3 Step4 4. Competitive Tracer Displacement Step3->Step4 Cell Permeation Step5 5. Decrease in BRET Signal (Self-Validating Readout) Step4->Step5 Target Binding

Self-validating logic of the NanoBRET intracellular target engagement assay.

References

  • Daniels, M. H., et al. "Discovery and Optimization of Highly Selective Inhibitors of CDK5". Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Abumelha, H. M., et al. "Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids". BMC Chemistry, 2025. URL:[Link]

  • "Novel N-[(Pyrimidinylamino)propanyl]- and N-[(Pyrazinylamino)-propanyl]arylcarboxamides". WIPO Patent WO2017178341A1, 2017.
Foundational

Unlocking Pyrazine Derivatives: A Technical Whitepaper on Emerging Therapeutic Targets

Introduction The pyrazine scaffold (1,4-diazine) is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electron-deficient aromatic ring system allows for extensive functionalization, enabling hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazine scaffold (1,4-diazine) is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electron-deficient aromatic ring system allows for extensive functionalization, enabling high-affinity interactions with a diverse array of biological targets[1]. As a Senior Application Scientist, I have observed firsthand how subtle structural substitutions on the pyrazine ring can drastically shift a molecule's trajectory—from a broad-spectrum antiviral agent to a potent antineoplastic drug. This whitepaper deconstructs the mechanistic logic and experimental validation of three primary therapeutic targets for pyrazine derivatives: Viral RNA-dependent RNA polymerase (RdRp), the 26S Proteasome, and Mycobacterial metabolic proteins.

Section 1: Targeting Viral RNA-Dependent RNA Polymerase (RdRp)

The development of broad-spectrum antivirals relies heavily on targeting highly conserved viral machinery. Favipiravir (T-705), a pyrazinecarboxamide derivative, exemplifies this approach by selectively inhibiting viral RdRp without significantly affecting host DNA-dependent RNA polymerases[2].

Mechanistic Causality

Favipiravir is a prodrug; its therapeutic efficacy relies entirely on host-cell machinery for activation. It undergoes phosphoribosylation by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and subsequent phosphorylation by cellular kinases to form Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP)[3].

The causality of its viral selectivity lies in the structural flexibility of the viral RdRp catalytic domain. The RdRp misrecognizes Favipiravir-RTP as a natural purine nucleotide (GTP or ATP). Once incorporated into the nascent viral RNA strand, it induces lethal mutagenesis and premature chain termination, effectively halting viral replication[2]. Recent structural analogs, such as Cyanorona-20, utilize a similar mechanism but incorporate cyano functional groups to induce severe steric hindrance at the RdRp active site, yielding even higher potency[3].

Favipiravir_Pathway Favi Favipiravir (Prodrug) HGPRT HGPRT Enzyme Favi->HGPRT Phosphoribosylation Favi_RMP Favipiravir-RMP HGPRT->Favi_RMP Kinases Cellular Kinases Favi_RMP->Kinases Phosphorylation Favi_RTP Favipiravir-RTP (Active) Kinases->Favi_RTP RdRp Viral RdRp Favi_RTP->RdRp Competitive Binding RNA_Chain Nascent RNA Chain RdRp->RNA_Chain Incorporation Mutagenesis Lethal Mutagenesis & Chain Termination RNA_Chain->Mutagenesis

Caption: Intracellular activation of Favipiravir and subsequent inhibition of viral RdRp.

Experimental Protocol: In Vitro RdRp Inhibition and Chain Termination Assay

To validate RdRp inhibition, a self-validating primer-extension assay is critical. We utilize a defined RNA template to ensure that incorporation kinetics can be precisely mapped.

  • Recombinant Protein Preparation: Express and purify the viral RdRp complex using a baculovirus expression system to ensure proper post-translational folding.

  • Substrate Preparation: Synthesize or commercially source Favipiravir-RTP. Crucial Step: Do not use the unphosphorylated prodrug in cell-free assays, as it lacks the requisite triphosphate group for polymerase binding.

  • Primer-Extension Reaction: Incubate the purified RdRp with a 5'-fluorescently labeled RNA primer annealed to a complementary RNA template. Add a nucleotide mix containing ATP, UTP, CTP, and varying concentrations of Favipiravir-RTP (competing with GTP).

  • Kinetic Analysis: Quench the reaction with a formamide/EDTA buffer at specific time intervals. Resolve the products on a 20% denaturing polyacrylamide gel.

  • Validation: The presence of truncated RNA products directly correlates with the concentration of Favipiravir-RTP, confirming chain termination.

Section 2: Disrupting Proteasome Machinery in Oncology

In oncology, the pyrazine scaffold has been successfully integrated into dipeptidyl boronic acids, most notably Bortezomib. This compound fundamentally altered the treatment landscape for multiple myeloma and mantle cell lymphoma[4].

Mechanistic Causality

Bortezomib specifically targets the 26S proteasome, a massive protein complex responsible for degrading ubiquitinated proteins. The boron atom in bortezomib forms a reversible covalent bond with the catalytic threonine residue of the β5 subunit, which possesses chymotrypsin-like activity[4].

Why target the proteasome? Multiple myeloma cells are highly dependent on the NF-κB signaling pathway for survival. Normally, the proteasome degrades IκB (the inhibitor of NF-κB). By blocking the proteasome, IκB accumulates, sequestering NF-κB in the cytoplasm and preventing the transcription of anti-apoptotic genes. Concurrently, pro-apoptotic proteins like p53 accumulate, ultimately forcing the malignant cell into apoptosis[4].

Proteasome_Inhibition Bortezomib Bortezomib (Pyrazine Derivative) Proteasome 26S Proteasome (β5 Subunit) Bortezomib->Proteasome Reversible Covalent Binding Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53) Proteasome->Ub_Proteins Blocks Degradation NFkB_Pathway NF-κB Pathway Inhibition Ub_Proteins->NFkB_Pathway Accumulation of IκB Apoptosis Apoptosis / Cell Death Ub_Proteins->Apoptosis Accumulation of Pro-apoptotic Factors NFkB_Pathway->Apoptosis

Caption: Mechanism of 26S proteasome inhibition by Bortezomib leading to apoptosis.

Experimental Protocol: Fluorogenic 20S Proteasome Activity Assay

To isolate the specific inhibitory kinetics of a pyrazine-based proteasome inhibitor, we utilize a fluorogenic substrate cleavage assay.

  • Lysate Preparation: Lyse target cancer cells (e.g., MM.1S) in a non-denaturing buffer (50 mM HEPES, pH 7.5, 5 mM EDTA) to preserve the intact 20S core particle. Avoid protease inhibitors that might cross-react with the proteasome.

  • Inhibitor Incubation: Plate the lysates in a 96-well black opaque microplate. Add serial dilutions of Bortezomib (ranging from 0.1 nM to 100 nM) and incubate for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC. Scientific Rationale: The LLVY sequence is specifically cleaved by the chymotrypsin-like activity of the β5 subunit.

  • Kinetic Measurement: Monitor the release of the free AMC fluorophore using a microplate reader (Ex: 380 nm, Em: 460 nm) over 60 minutes. Calculate the IC50 based on the initial velocity (V0) of the cleavage reaction.

Section 3: Mycobacterial Eradication via Pyrazinamide (PZA)

Pyrazinamide is a cornerstone of tuberculosis (TB) therapy, unique for its ability to eradicate non-replicating "persister" bacilli that survive standard antibiotic treatments[5].

Mechanistic Causality

Like Favipiravir, PZA is a prodrug. It enters Mycobacterium tuberculosis via passive diffusion and is converted into pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA)[5]. The genius of PZA lies in its environmental dependence. In the acidic environment of the macrophage phagolysosome (pH 5.5), POA becomes protonated (HPOA), allowing it to readily permeate the bacterial membrane, re-enter the bacilli, and accumulate. This accumulation collapses the proton motive force. Furthermore, POA binds to ribosomal protein S1 (RpsA) to halt trans-translation, and inhibits aspartate decarboxylase (PanD), disrupting vital coenzyme A synthesis[5].

Experimental Protocol: PZA Susceptibility Testing (MGIT System)

Standard Minimum Inhibitory Concentration (MIC) assays fail for PZA because M. tuberculosis grows optimally at pH 6.8, whereas PZA is only active at an acidic pH.

  • Media Acidification: Utilize the Mycobacteria Growth Indicator Tube (MGIT) 960 system. Adjust the pH of the modified Middlebrook 7H9 broth to exactly 5.9. Caution: A pH lower than 5.5 will inhibit bacterial growth entirely, yielding false susceptibilities.

  • Inoculation: Inoculate the tubes with a standardized suspension of the M. tuberculosis clinical isolate (0.5 McFarland standard).

  • Drug Exposure: Add PZA to achieve a critical concentration of 100 µg/mL[5].

  • Monitoring: The MGIT system monitors oxygen consumption via a fluorescent sensor at the bottom of the tube. Growth in the PZA-containing tube is compared to a drug-free growth control to determine susceptibility or resistance (often linked to pncA mutations).

Section 4: Quantitative Data Summary

The following table synthesizes the pharmacodynamic profiles of key pyrazine derivatives discussed in this guide, highlighting their targets and representative inhibitory concentrations.

Pyrazine DerivativePrimary TargetActive MetaboliteKey IndicationRepresentative IC50 / MIC
Favipiravir Viral RdRpFavipiravir-RTPRNA Viral Infections0.341 µmol/L (Influenza RdRp)[2]
Bortezomib 26S Proteasome (β5 subunit)N/A (Direct action)Multiple Myeloma~0.6 nM (Chymotrypsin-like activity)[4]
Pyrazinamide (PZA) RpsA / PanD / FAS-IPyrazinoic Acid (POA)Tuberculosis100 µg/mL (at pH 5.5)[5]
Cyanorona-20 SARS-CoV-2 RdRpCyanorona-20-RTPCOVID-19 (Experimental)0.45 µM[3]

References

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase Source: PMC - NIH URL:[Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods Source: Acta Naturae URL:[Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: ResearchGate / Polycyclic Aromatic Compounds URL:[Link]

  • Mechanisms of Pyrazinamide Action and Resistance Source: PMC - NIH URL:[Link]

  • The Ubiquitin-Proteasome System (UPS) as a Cancer Drug Target: Emerging Mechanisms and Therapeutics Source: PMC - NIH URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Stereoisomers of 4-(Pyrazin-2-ylamino)cyclohexanol: Separation, Characterization, and Implications for Drug Development

Abstract The three-dimensional structure of a molecule is a critical determinant of its biological function, a principle that lies at the heart of modern pharmaceutical development.[1][2] The compound 4-(pyrazin-2-ylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional structure of a molecule is a critical determinant of its biological function, a principle that lies at the heart of modern pharmaceutical development.[1][2] The compound 4-(pyrazin-2-ylamino)cyclohexanol, a scaffold of interest in medicinal chemistry due to the prevalence of pyrazine-containing structures in drug discovery, presents a significant stereochemical challenge.[3][4] It can exist as four distinct stereoisomers: a cis pair of enantiomers and a trans pair of enantiomers. These isomers can exhibit profoundly different pharmacological activities, metabolic profiles, and toxicities.[5][6] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the separation, characterization, and strategic evaluation of the stereoisomers of 4-(pyrazin-2-ylamino)cyclohexanol and analogous compounds. We detail field-proven methodologies, from advanced chromatographic separation to definitive spectroscopic and crystallographic analysis, grounding each protocol in its core scientific principles to empower rational and efficient drug development.

Structural and Conformational Analysis

A thorough understanding of the stereoisomers begins with a foundational analysis of their structure and conformational preferences. The 1,4-disubstituted cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. The relative orientation of the pyrazinylamino and hydroxyl groups defines the diastereomers (cis and trans), each of which exists as a pair of non-superimposable mirror images (enantiomers).

Defining the Stereoisomers

The four stereoisomers of 4-(pyrazin-2-ylamino)cyclohexanol are:

  • (1R,4R)-4-(Pyrazin-2-ylamino)cyclohexanol and (1S,4S)-4-(Pyrazin-2-ylamino)cyclohexanol : This pair constitutes the trans enantiomers.

  • (1R,4S)-4-(Pyrazin-2-ylamino)cyclohexanol and (1S,4R)-4-(Pyrazin-2-ylamino)cyclohexanol : This pair constitutes the cis enantiomers.

Conformational Preferences: The Chair Conformation

The stability of substituted cyclohexanes is largely dictated by the steric strain associated with substituent positions. Substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).

  • trans-Isomers : The most stable conformation for the trans isomers places both the large pyrazinylamino group and the hydroxyl group in equatorial positions. This di-equatorial arrangement minimizes 1,3-diaxial interactions, which are significant steric clashes between axial substituents.

  • cis-Isomers : The cis isomers exist in a state of conformational equilibrium, rapidly flipping between two chair forms. In one form, the pyrazinylamino group is axial and the hydroxyl is equatorial. In the other, the pyrazinylamino group is equatorial and the hydroxyl is axial. The equilibrium will favor the conformer that places the bulkier substituent (the pyrazinylamino group) in the more spacious equatorial position.

The distinct spatial arrangement of functional groups in the stable conformers of the cis and trans diastereomers is the fundamental reason for their different biological properties and is the basis for their separation and characterization.

Stereoisomer Separation Strategy

A robust and scalable separation strategy is paramount. The general workflow involves first separating the diastereomers (cis from trans) and then resolving the enantiomers within each diastereomeric pair. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient technique for both achiral and chiral separations in the pharmaceutical industry.[7][8][9][10][11]

G cluster_0 Overall Separation Workflow Synthesis Synthesis Diastereomer_Separation Diastereomer Separation (cis vs. trans) Synthesis->Diastereomer_Separation cis_Racemate cis-(±) Racemate Diastereomer_Separation->cis_Racemate trans_Racemate trans-(±) Racemate Diastereomer_Separation->trans_Racemate Chiral_Resolution_Cis Chiral Resolution cis_Racemate->Chiral_Resolution_Cis Chiral_Resolution_Trans Chiral Resolution trans_Racemate->Chiral_Resolution_Trans cis_Enantiomers cis-(1R,4S) & cis-(1S,4R) Enantiomers Chiral_Resolution_Cis->cis_Enantiomers trans_Enantiomers trans-(1R,4R) & trans-(1S,4S) Enantiomers Chiral_Resolution_Trans->trans_Enantiomers

Caption: High-level workflow for isolating all four stereoisomers.

Protocol: Diastereomer Separation via Achiral SFC

Causality: The cis and trans diastereomers have different physical properties, including polarity and shape, due to their distinct 3D structures. These differences can be exploited using chromatography on a polar (normal-phase) stationary phase. SFC is often preferred over traditional HPLC for its speed, reduced solvent consumption, and unique selectivity.[7][10] The use of supercritical CO2 as the main mobile phase component allows for high flow rates and rapid equilibration.[8][11]

Step-by-Step Methodology:

  • Column Selection: Start with a standard achiral polar stationary phase, such as silica, diol, or 2-ethylpyridine. A column with dimensions of 4.6 x 150 mm and 5 µm particle size is suitable for analytical scale method development.

  • Mobile Phase Preparation: The primary mobile phase is supercritical CO2. A polar organic co-solvent (modifier), typically methanol, is added to increase solvent strength. Start with a low percentage of modifier (e.g., 5% methanol).

  • Initial SFC Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure Regulator (BPR): 150 bar

    • Column Temperature: 40 °C

    • UV Detection: 254 nm (or the pyrazine absorbance maximum).

  • Method Optimization:

    • Run a gradient elution from 5% to 40% methanol over 10 minutes. This will quickly indicate the approximate modifier percentage needed to elute both diastereomers.

    • Based on the gradient run, switch to an isocratic (constant percentage) method to optimize the separation (resolution) between the two peaks. Adjust the methanol percentage to achieve a resolution (Rs) > 1.5.

    • Fine-tune the separation by adjusting temperature and back pressure if necessary.

Data Presentation: Expected SFC Diastereomer Separation Data

ParameterValue
ColumnSilica, 4.6 x 150 mm, 5 µm
Mobile Phase85% CO2 / 15% Methanol (Isocratic)
Flow Rate3.0 mL/min
Temperature40 °C
Back Pressure150 bar
Result Description
Retention Time Peak 1~3.5 min (trans-isomer, typically)
Retention Time Peak 2~4.8 min (cis-isomer, typically)
Resolution (Rs)> 2.0
Protocol: Enantiomeric Resolution via Chiral SFC

Causality: Enantiomers have identical physical properties in an achiral environment and cannot be separated by the method above. A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely used because their chiral polymer backbones form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[10]

Step-by-Step Methodology:

  • Column Screening: Screen a set of well-established polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID). This is the most critical step. Each column is tested with the separated cis and trans racemate fractions.

  • Mobile Phase: Use a simple mobile phase, such as CO2 with methanol or ethanol as the modifier, for initial screening.

  • Screening Protocol:

    • For each column, run a fast gradient (e.g., 5% to 50% modifier in 5 minutes).

    • Identify the column(s) that show any separation (baseline or partial) for the enantiomers of the cis isomer and the trans isomer.

  • Method Optimization:

    • Select the best column from the screen.

    • Optimize the separation by converting to an isocratic method. Adjust the modifier type and percentage to maximize resolution. Small amounts of additives (e.g., 0.1% diethylamine for basic compounds) can dramatically improve peak shape.

Spectroscopic and Crystallographic Characterization

Once the isomers are separated, their structures must be unambiguously assigned. This requires a combination of techniques to determine both relative (cis vs. trans) and absolute (R vs. S) stereochemistry.

Relative Stereochemistry (cis vs. trans) by ¹H NMR Spectroscopy

Causality: The key to distinguishing cis and trans isomers via ¹H NMR lies in the coupling constants (³J values) of the protons on C1 and C4 (the carbons bearing the substituents). The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus relationship.[12][13]

  • In the stable trans-diequatorial conformer, the C1-H and C4-H protons are both axial. Their neighboring protons on C2/C6 and C3/C5 are in both axial and equatorial positions. The coupling between two adjacent axial protons (axial-axial coupling) is large (~8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (~2-5 Hz). This results in a broad multiplet, often described as a "triplet of triplets," for these protons.

  • In the cis-axial-equatorial conformer, one proton (e.g., C1-H) is axial while the other (C4-H) is equatorial. The axial proton will exhibit a large axial-axial coupling, while the equatorial proton will only have small axial-equatorial and equatorial-equatorial couplings. This difference in coupling patterns is diagnostic.[14]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of each purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

  • Data Analysis:

    • Identify the signals for the protons at C1 and C4 (the CH-O and CH-N protons).

    • Measure the width and coupling constants of these signals.

    • The isomer displaying a signal with large coupling constants (a broad multiplet) for both the C1-H and C4-H protons is assigned as the trans isomer. The isomer showing one broad and one narrow multiplet is the cis isomer.

Data Presentation: Expected ¹H NMR Data for C1/C4 Protons

IsomerProton PositionExpected Multiplicity & Coupling Constants (³J_HH)
trans C1-H (axial)Broad multiplet (tt), J_ax,ax ≈ 10 Hz, J_ax,eq ≈ 4 Hz
C4-H (axial)Broad multiplet (tt), J_ax,ax ≈ 10 Hz, J_ax,eq ≈ 4 Hz
cis C1-H (axial)Broad multiplet (tt), J_ax,ax ≈ 10 Hz, J_ax,eq ≈ 4 Hz
C4-H (equatorial)Narrow multiplet, all J ≈ 3-4 Hz
Absolute Stereochemistry Determination

Determining the absolute configuration (e.g., distinguishing (1R,4R)-trans from (1S,4S)-trans) requires a technique sensitive to chirality.

Method 1: Single-Crystal X-Ray Crystallography (The Gold Standard)

Causality: X-ray crystallography provides a direct, three-dimensional map of electron density within a single crystal.[15][16][17] This allows for the unambiguous determination of the spatial arrangement of every atom in the molecule, providing definitive proof of both relative and absolute stereochemistry.[18][19]

Protocol:

  • Crystal Growth: This is the most challenging step. Slowly evaporate a solution of a single, pure enantiomer in a suitable solvent system (e.g., methanol/dichloromethane). Screening various solvents and conditions is often necessary.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: The diffraction pattern is used to solve the electron density map and refine the atomic positions. The absolute configuration is typically determined using the anomalous dispersion effect, often referenced to the known chirality of the molecule (if derived from a chiral starting material) or via the Flack parameter.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[20] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimental VCD spectrum of an unknown enantiomer to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a specific configuration (e.g., 1R,4R), the absolute configuration can be assigned.[21][22][23] This is a powerful technique when single crystals cannot be obtained.[20][22]

Caption: Workflow for assigning absolute configuration using VCD.

Protocol:

  • Experimental Measurement: Dissolve a pure enantiomer in a suitable solvent (e.g., CDCl₃) and acquire both the IR and VCD spectra.

  • Computational Modeling:

    • Build a model of one enantiomer (e.g., (1R,4R)-trans-isomer).

    • Perform a conformational search using molecular mechanics to identify low-energy conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G*).

    • Boltzmann-average the calculated IR and VCD spectra based on the relative energies of the conformers.

  • Spectral Comparison: Visually and mathematically compare the experimental VCD spectrum with the calculated spectrum. If the signs of the major bands match, the experimental sample has the same absolute configuration as the calculated model. If they are inverted, it is the opposite enantiomer.[24]

Implications for Drug Development and Conclusion

The rigorous separation and characterization of stereoisomers is not merely an academic exercise; it is a regulatory and scientific necessity.[25] The U.S. Food and Drug Administration (FDA) issued its first policy statement on stereoisomeric drugs in 1992, emphasizing that individual enantiomers should be treated as distinct chemical entities.[26][27][28] This requires developers to characterize the pharmacological and toxicological profiles of each isomer.[29][30]

  • Pharmacodynamics: The cis and trans isomers present their hydroxyl and pyrazinylamino groups in different spatial vectors. This will lead to different binding affinities and efficacies at a biological target, such as a kinase or receptor active site. One isomer may be a potent agonist, while another could be an antagonist or completely inactive.

  • Pharmacokinetics: Enantiomers can be metabolized at different rates by chiral enzymes (e.g., Cytochrome P450s), leading to different plasma exposures and potential drug-drug interactions.[6]

  • Toxicology: In the most extreme cases, one enantiomer can be therapeutic while the other is toxic, the most infamous example being thalidomide.

The stereochemical complexity of 4-(pyrazin-2-ylamino)cyclohexanol demands a systematic and multi-faceted analytical approach. By integrating modern separation science, particularly SFC, with powerful characterization techniques like NMR and VCD/X-ray crystallography, drug development teams can build a complete and unambiguous understanding of each stereoisomer. This foundational knowledge is essential for making informed decisions, de-risking development programs, and ultimately designing safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for achieving this critical goal.

References

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Supercritical fluid chromatography. Wikipedia. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Available at: [Link]

  • Development of New Stereoisomeric Drugs. FDA. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Apollo - University of Cambridge Repository. Available at: [Link]

  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]

  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. LinkedIn. Available at: [Link]

  • Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. Available at: [Link]

  • A review of drug isomerism and its significance. PMC - NIH. Available at: [Link]

  • (PDF) Pharmacological Significance of Stereoisomerism. ResearchGate. Available at: [Link]

  • Regulatory Considerations in Drug Development of Stereoisomers. ResearchGate. Available at: [Link]

  • The FDA Perspective on the Development of Stereoisomers. PubMed. Available at: [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. PubMed. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available at: [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Available at: [Link]

  • Stereochemistry in Drug Action. PMC - NIH. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • Small molecule X-ray crystallography. University of Queensland. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. ACS Publications. Available at: [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. Available at: [Link]

  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. sikhcom.net. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. PubMed. Available at: [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

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  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Characterizing the Cellular Effects of 4-(Pyrazin-2-ylamino)cyclohexanol, a Novel Kinase X Inhibitor

Abstract This document provides a comprehensive guide to a suite of cell-based assays designed to characterize the biological activity of 4-(Pyrazin-2-ylamino)cyclohexanol, a novel small molecule inhibitor. For the purpo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to a suite of cell-based assays designed to characterize the biological activity of 4-(Pyrazin-2-ylamino)cyclohexanol, a novel small molecule inhibitor. For the purpose of this guide, we will operate under the working hypothesis that this compound selectively targets "Kinase X," a critical serine/threonine kinase implicated in oncogenic signaling pathways that promote cell proliferation and survival. The following protocols are designed to be self-validating and provide a robust framework for determining the compound's potency, mechanism of action, and downstream cellular consequences in relevant cancer cell models.

Introduction: The Rationale for a Multi-Assay Approach

The discovery of novel therapeutic agents requires a deep understanding of their effects on cellular systems. 4-(Pyrazin-2-ylamino)cyclohexanol, with its pyrazin-amino core, is structurally related to known classes of kinase inhibitors. Our hypothetical target, Kinase X, is a central node in a signaling cascade that, when dysregulated, leads to uncontrolled cell growth. Therefore, a primary objective is to confirm that 4-(Pyrazin-2-ylamino)cyclohexanol not only engages its target but also elicits the desired anti-proliferative and pro-apoptotic responses in a cellular context.

A multi-assay approach is essential for building a comprehensive pharmacological profile. We will move from broad, functional outcomes (cell viability) to more specific mechanistic endpoints (apoptosis induction and target pathway modulation). This tiered strategy ensures that observed phenotypic changes are directly linked to the compound's on-target activity. The protocols herein are optimized for a human colorectal carcinoma cell line, HCT116, a common model where Kinase X is presumed to be overactive.

Hypothetical Signaling Pathway of Kinase X

To provide a clear mechanistic framework, we propose the following signaling pathway. Kinase X, upon activation by upstream growth signals, phosphorylates and activates the downstream effector "Substrate P," a key protein that suppresses apoptosis and promotes cell cycle progression. Inhibition of Kinase X by 4-(Pyrazin-2-ylamino)cyclohexanol is expected to decrease the phosphorylation of Substrate P, leading to the induction of apoptosis and arrest of the cell cycle.

G cluster_0 cluster_1 cluster_2 cluster_3 Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Binds KinaseX Kinase X (Active) GF Receptor->KinaseX Activates SubstrateP_active Substrate P-p (Active) KinaseX->SubstrateP_active Phosphorylates Compound 4-(Pyrazin-2-ylamino)cyclohexanol Compound->KinaseX Inhibits SubstrateP_inactive Substrate P (Inactive) Apoptosis Apoptosis SubstrateP_active->Apoptosis Inhibits Proliferation Cell Proliferation SubstrateP_active->Proliferation Promotes

Caption: Hypothetical signaling pathway of Kinase X.

Core Experimental Protocols

Assay 1: Cell Viability for Potency Determination (IC50)

Principle: The first step is to determine the concentration at which the compound reduces cell viability by 50% (IC50). The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol Workflow:

G cluster_workflow MTS Assay Workflow A 1. Seed HCT116 cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubate 24h for cell adherence A->B D 4. Treat cells with compound (and DMSO vehicle control) B->D C 3. Prepare serial dilutions of compound C->D E 5. Incubate for 72h D->E F 6. Add MTS reagent to each well E->F G 7. Incubate 1-4h at 37°C F->G H 8. Read absorbance at 490 nm G->H I 9. Calculate % viability and determine IC50 H->I

Caption: Workflow for the MTS cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed HCT116 cells in a 96-well, clear-bottom plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(Pyrazin-2-ylamino)cyclohexanol in growth medium, starting from a top concentration of 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on proliferation.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by setting the vehicle-treated wells to 100% viability and wells with a cell-killing agent (e.g., staurosporine) to 0% viability.

    • Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.

Example Data Presentation:

Compound Concentration (µM)% Viability (Mean ± SD)
1002.5 ± 1.1
33.38.9 ± 2.4
11.125.6 ± 3.5
3.748.9 ± 4.1
1.275.3 ± 5.2
0.491.8 ± 4.8
0.198.2 ± 3.9
0.0100.0 ± 4.5
Calculated IC50 3.8 µM
Assay 2: Apoptosis Induction via Caspase-3/7 Activity

Principle: A key hallmark of effective anti-cancer agents is the induction of apoptosis (programmed cell death). Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminogenic assay that measures their activity. The substrate contains the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.

Protocol Workflow:

G cluster_workflow Caspase-Glo 3/7 Assay Workflow A 1. Seed HCT116 cells in 96-well white plate (e.g., 10,000 cells/well) B 2. Incubate 24h A->B C 3. Treat with compound at 1x, 5x, and 10x IC50 B->C D 4. Incubate for 24h C->D E 5. Add Caspase-Glo 3/7 reagent to each well D->E F 6. Incubate 1h at RT in the dark E->F G 7. Read luminescence on a plate reader F->G H 8. Normalize data to vehicle control (Fold Induction) G->H

Caption: Workflow for the Caspase-Glo 3/7 apoptosis assay.

Detailed Steps:

  • Cell Seeding: Seed HCT116 cells in a 96-well, white-walled plate (for luminescence assays) at 10,000 cells per well and incubate for 24 hours.

  • Cell Treatment: Treat cells with 4-(Pyrazin-2-ylamino)cyclohexanol at concentrations corresponding to 1x, 5x, and 10x the previously determined IC50 value. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM staurosporine).

  • Incubation: Incubate for 24 hours. This time point is typically suitable for observing caspase activation post-treatment.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well. Mix gently by orbital shaking for 1 minute.

  • Final Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the fold change in caspase activity by dividing the luminescence signal of treated wells by the average signal of the vehicle control wells.

Example Data Presentation:

TreatmentConcentrationFold Induction of Caspase-3/7 Activity (Mean ± SD)
Vehicle Control0.1% DMSO1.0 ± 0.1
Compound3.8 µM (1x IC50)2.5 ± 0.3
Compound19 µM (5x IC50)8.1 ± 0.9
Compound38 µM (10x IC50)15.2 ± 1.6
Staurosporine1 µM20.5 ± 2.1
Assay 3: Target Engagement via Western Blotting

Principle: To confirm that the compound inhibits Kinase X in cells, we must measure the phosphorylation status of its direct downstream target, Substrate P. Western blotting allows for the separation of proteins by size and their detection using specific antibodies. By using antibodies that recognize both the total amount of Substrate P and its phosphorylated form (p-Substrate P), we can determine if the compound reduces its phosphorylation.

Detailed Steps:

  • Cell Culture and Lysis: Seed HCT116 cells in 6-well plates. Grow to 70-80% confluency and treat with the compound (e.g., at 5x IC50) for a short duration (e.g., 2-4 hours) to capture direct signaling effects. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for:

    • Rabbit anti-p-Substrate P (specific for the phosphorylated form)

    • Mouse anti-Substrate P (for the total protein)

    • Rabbit anti-GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the p-Substrate P signal to the total Substrate P signal to determine the specific reduction in phosphorylation.

Conclusion and Future Directions

The suite of assays described in this document provides a robust workflow to validate the cellular activity of 4-(Pyrazin-2-ylamino)cyclohexanol. The data generated will establish its potency (IC50), confirm its ability to induce apoptosis, and provide direct evidence of on-target engagement within the cell. Successful outcomes from these experiments would strongly support the hypothesis that this compound functions as an inhibitor of the Kinase X pathway. Further studies could include cell cycle analysis by flow cytometry to investigate potential cell cycle arrest and off-target screening to assess selectivity.

References

Application

Application Note: Evaluating 4-(Pyrazin-2-ylamino)cyclohexanol as a Privileged Scaffold for Kinase Inhibition via Fragment-Based Drug Discovery

Introduction & Mechanistic Rationale Protein kinases are fundamental nodes in cellular signaling, and their dysregulation is a primary driver of numerous oncological and immunological pathologies. The development of ATP-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Protein kinases are fundamental nodes in cellular signaling, and their dysregulation is a primary driver of numerous oncological and immunological pathologies. The development of ATP-competitive small molecule inhibitors relies heavily on the identification of privileged heterocyclic scaffolds. Among these, pyrazine derivatives have emerged as highly effective hinge-binding motifs, progressing rapidly into clinical applications[1].

The compound 4-(Pyrazin-2-ylamino)cyclohexanol serves as an optimal starting fragment for Fragment-Based Drug Discovery (FBDD) campaigns targeting kinases. Its structural logic is bipartite:

  • The Pyrazine Core (Hinge Binder): Nitrogen-containing heterocycles are classic pharmacophores for ATP-competitive inhibitors. The nitrogen atoms in the pyrazine ring, coupled with the exocyclic secondary amine, form a highly stable bidentate hydrogen-bond donor/acceptor network with the backbone amides of the kinase hinge region[1].

  • The Cyclohexanol Moiety (Growth Vector): Flat, fully aromatic kinase inhibitors frequently suffer from poor aqueous solubility and off-target promiscuity. The sp3-hybridized cyclohexanol ring mitigates this by improving the physicochemical profile. Mechanistically, it acts as a spatial vector pointing outward toward the solvent-exposed channel or the ribose pocket, providing a functionalizable hydroxyl handle for subsequent hit-to-lead optimization without disrupting the primary hinge interaction[2].

Experimental Workflow Logic

Fragment-based drug design requires specialized biophysical and biochemical workflows. Because fragments like 4-(Pyrazin-2-ylamino)cyclohexanol typically exhibit low initial binding affinity (high micromolar to millimolar) but possess high Ligand Efficiency (LE), standard high-throughput screening (HTS) methods often yield false negatives or false positives[3].

To ensure a high-fidelity, self-validating system, our workflow progresses strictly from high-concentration time-resolved biochemical screening to precise structural validation, culminating in live-cell target engagement.

FBDD_Workflow A 1. Fragment Library (Pyrazine Scaffolds) B 2. Primary Screening (TR-FRET Assay) A->B High Conc. Screening C 3. Structural Validation (X-ray Crystallography) B->C Hit Selection (LE > 0.3) D 4. Hit-to-Lead Optimization (Vector Growth via Cyclohexanol) C->D Binding Mode Confirmed E 5. Cellular Target Engagement (NanoBRET Assay) D->E Lead Compounds

Figure 1: Self-validating Fragment-Based Drug Discovery (FBDD) workflow for pyrazine scaffolds.

Detailed Experimental Protocols

Protocol A: High-Throughput TR-FRET Kinase Assay

Causality & Logic: Fragments must be screened at high concentrations (e.g., 500 µM to 1 mM) to detect weak initial affinities. At these concentrations, standard fluorescence assays are plagued by inner-filter effects and compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring high data trustworthiness[3].

Self-Validating System: Every plate must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for complete inhibition, and a DMSO-only vehicle as a negative control. The assay is only considered valid if the calculated Z'-factor is > 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase domain (e.g., FGFR or CDK2) at 2 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 4-(Pyrazin-2-ylamino)cyclohexanol into a 384-well pro-binding microplate to achieve a final concentration gradient of 10 µM to 1 mM. Maintain final DMSO concentration at exactly 2% across all wells.

  • Kinase Incubation: Add 5 µL of the kinase solution to the compound wells. Incubate at room temperature for 15 minutes to allow fragment pre-equilibration.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the kinase's specific Km​ ) and the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Signal Generation: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC50.

Protocol B: X-ray Crystallography Fragment Soaking

Causality & Logic: Biochemical hits must be structurally validated to confirm they bind the ATP pocket and not allosteric or artifactual sites. Because fragments have low affinity, they must be soaked into pre-formed apo-kinase crystals at extreme concentrations (10–50 mM). This requires careful optimization of the crystal's DMSO tolerance to prevent lattice cracking[3].

Self-Validating System: An apo-crystal (soaked only in the equivalent DMSO concentration without the fragment) must be collected in parallel to ensure that any observed electron density in the active site is definitively caused by the fragment and not buffer components or cryoprotectants.

Step-by-Step Methodology:

  • Apo-Crystallization: Grow apo-kinase crystals using sitting-drop vapor diffusion. A typical condition might be 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5.

  • Fragment Solution Preparation: Dissolve 4-(Pyrazin-2-ylamino)cyclohexanol in 100% DMSO to a stock concentration of 500 mM.

  • Soaking Drop Preparation: Create a soaking solution by mixing the reservoir solution with the fragment stock to achieve a final fragment concentration of 25 mM (5% DMSO final).

  • Crystal Transfer: Using a nylon loop, carefully transfer 3-5 high-quality apo-crystals into the soaking drop. Seal and incubate for 4 to 24 hours.

  • Cryoprotection & Harvesting: Briefly pass the soaked crystal through a cryoprotectant solution (soaking solution + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source. Solve the structure via molecular replacement using the apo-kinase model to confirm the binding mode of the pyrazine core to the hinge region.

Binding_Logic cluster_kinase Kinase ATP-Binding Pocket cluster_fragment 4-(Pyrazin-2-ylamino)cyclohexanol Hinge Hinge Region (Backbone Amides) Solvent Solvent-Exposed Channel Pyrazine Pyrazine Core (Nitrogen Acceptor) Pyrazine->Hinge Hydrogen Bond Amine Exocyclic Amine (NH Donor) Pyrazine->Amine Amine->Hinge Hydrogen Bond Cyclohexanol Cyclohexanol Ring (Vector Handle) Amine->Cyclohexanol Cyclohexanol->Solvent Hydrophobic Interaction

Figure 2: Mechanistic binding logic of 4-(Pyrazin-2-ylamino)cyclohexanol in the kinase ATP pocket.

Protocol C: NanoBRET Cellular Target Engagement

Causality & Logic: A structurally validated fragment is only a viable starting point if it (or its optimized derivatives) can penetrate the cell membrane and engage the target in the complex intracellular milieu. NanoBRET provides a live-cell, quantitative measurement by assessing the competition between the test compound and a cell-permeable fluorescent tracer for a NanoLuc-tagged kinase[2].

Self-Validating System: To rule out optical interference or non-specific luminescence quenching by the test compound, a parallel control plate using an untagged kinase or a non-competitive tracer must be run.

Step-by-Step Methodology:

  • Cell Plating & Transfection: Plate HEK293T cells in a 96-well plate at 2×104 cells/well. Transfect cells with a plasmid encoding the target kinase fused to NanoLuc luciferase using lipid-based transfection reagents. Incubate for 24 hours.

  • Tracer Addition: Replace media with Opti-MEM containing the specific NanoBRET fluorescent kinase tracer at its predetermined Kd​ concentration.

  • Compound Treatment: Add 4-(Pyrazin-2-ylamino)cyclohexanol (or synthesized lead compounds) in a dose-response format (e.g., 100 nM to 100 µM). Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to ensure only intracellular target engagement is measured).

  • Readout: Measure dual luminescence/fluorescence on a luminometer (e.g., GloMax) at 460 nm (donor) and 618 nm (acceptor). A decrease in the BRET ratio indicates successful displacement of the tracer by the fragment.

Quantitative Data Presentation

The true value of 4-(Pyrazin-2-ylamino)cyclohexanol lies not in its raw potency, but in its Ligand Efficiency (LE). By utilizing the cyclohexanol hydroxyl group as a synthetic handle, medicinal chemists can rapidly grow the fragment into a highly potent lead compound. Below is a representative data summary illustrating the trajectory from fragment to optimized lead.

Compound StageStructure / ModificationBiochemical IC50 (µM)Ligand Efficiency (kcal/mol/HA)Cellular NanoBRET IC50 (µM)
Initial Fragment 4-(Pyrazin-2-ylamino)cyclohexanol145.00.42> 500 (Poor Permeability)
Intermediate 1 Cyclohexanol esterification12.50.3985.0
Intermediate 2 Addition of solvent-channel aryl group0.850.385.2
Optimized Lead Vector growth via cyclohexanol handle0.0150.360.095

Note: Ligand Efficiency (LE) > 0.3 is generally required to consider a fragment viable for further development. The pyrazine scaffold consistently meets this threshold.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][1]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI URL:[Link][2]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide Source: Springer Nature Experiments URL:[Link][3]

Sources

Method

Application Note &amp; Protocol: Unveiling the Antibacterial Potential of Pyrazine Compounds

A Senior Application Scientist's Guide to Robust In Vitro Testing Abstract Pyrazine and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including sign...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Robust In Vitro Testing

Abstract

Pyrazine and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antibacterial activity of novel pyrazine compounds. We delve into the causality behind experimental choices, emphasizing the principles of robust assay design, data interpretation, and scientific integrity. This guide offers detailed, step-by-step methodologies for determining key antibacterial parameters, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and discusses the foundational disk diffusion method for preliminary screening.

Introduction: The Promise of Pyrazine in Antibacterial Drug Discovery

The relentless rise of antibiotic-resistant bacteria necessitates the urgent discovery and development of novel antimicrobial agents. Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, and its derivatives have emerged as a privileged scaffold in medicinal chemistry. The unique electronic properties and structural features of the pyrazine ring allow for diverse functionalization, leading to compounds with potent biological activities. Published research has highlighted the potential of pyrazine derivatives to combat a range of pathogens, making them a focal point in the quest for new antibacterial therapies.

The rigorous and standardized evaluation of the antibacterial properties of these compounds is paramount. This guide provides a set of validated protocols to ensure that the data generated is accurate, reproducible, and comparable across different studies, thereby accelerating the journey from a promising compound to a potential clinical candidate.

Foundational Concepts in Antibacterial Susceptibility Testing

Before delving into the protocols, it is crucial to understand the key parameters being measured:

  • Bacteriostatic vs. Bactericidal Activity: A bacteriostatic agent inhibits the growth and reproduction of bacteria, while a bactericidal agent directly kills the bacteria. This distinction is critical for the clinical application of an antibiotic.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. A low MBC/MIC ratio is often indicative of bactericidal activity.

Experimental Workflow for Antibacterial Activity Assessment

A logical and stepwise approach is essential for the efficient and accurate evaluation of pyrazine compounds. The following workflow is recommended:

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cidal vs. Static Activity cluster_3 Phase 4: Data Analysis & Interpretation A Disk Diffusion Assay B Broth Microdilution for MIC A->B Active Compounds C Sub-culturing for MBC B->C MIC Determined D Determine MIC, MBC, and MBC/MIC Ratio C->D Viable Cell Counts

Figure 1: A streamlined workflow for the comprehensive antibacterial evaluation of pyrazine compounds, from initial screening to detailed characterization.

Protocol 1: Preliminary Screening via the Kirby-Bauer (Disk Diffusion) Assay

The disk diffusion assay is a valuable, low-cost method for initial screening of a large number of compounds to qualitatively assess their antibacterial activity.

Principle

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear area, or zone of inhibition , around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Materials
  • Pyrazine compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB) or other suitable broth

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and pipettes

  • Incubator

Step-by-Step Procedure
  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube of sterile broth.

    • Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer.

  • Inoculation of MHA Plates:

    • Within 15 minutes of adjusting the turbidity, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks to the inoculated agar surface.

    • Pipette a specific volume (e.g., 10 µL) of the pyrazine compound stock solution onto each disk.

    • Controls:

      • Positive Control: A disk with a known antibiotic (e.g., ampicillin).

      • Negative Control: A disk with the solvent used to dissolve the pyrazine compound (e.g., DMSO).

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection:

    • Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.

Interpretation
Zone Diameter Interpretation
> 15 mmSusceptible (Potentially strong activity)
11 - 15 mmIntermediate (Moderate activity)
< 10 mmResistant (Low to no activity)

Note: These are general guidelines. The interpretation can vary depending on the compound and the bacterial species.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique and the gold standard for determining the MIC of an antimicrobial agent.

Principle

The test compound is serially diluted in a 96-well microtiter plate containing a defined concentration of bacteria in a growth-supporting broth. Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth occurs.

Workflow Diagram

G cluster_0 Serial Dilution of Pyrazine Compound cluster_1 Inoculation & Incubation cluster_2 Result Interpretation plate Well 1 Well 2 Well 3 Well 4 ... Well 11 Well 12 plate:f0->plate:f1 2x Dilution plate:f1->plate:f2 4x Dilution plate:f2->plate:f3 8x Dilution 100 µL Broth 100 µL Broth 100 µL Compound Stock 100 µL Compound Stock Transfer 100 µL Transfer 100 µL ... ... Discard 100 µL Discard 100 µL Add 100 µL Bacterial Suspension to all wells Add 100 µL Bacterial Suspension to all wells Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Add 100 µL Bacterial Suspension to all wells->Incubate at 37°C for 18-24h Visually inspect for turbidity Visually inspect for turbidity MIC = Lowest concentration with no growth MIC = Lowest concentration with no growth Visually inspect for turbidity->MIC = Lowest concentration with no growth

Application

Application Note: Preclinical Antiviral Screening Assays for Pyrazine-Scaffold Derivatives

Focus Compound: 4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9) Target Audience: Researchers, virologists, and drug development professionals. Executive Summary & Mechanistic Rationale The development of broad-spec...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9) Target Audience: Researchers, virologists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The development of broad-spectrum antivirals frequently relies on small-molecule scaffolds that mimic natural nucleosides. Pyrazine derivatives, most notably Favipiravir (T-705), have demonstrated profound efficacy against a wide array of RNA viruses by targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp)[1].

4-(Pyrazin-2-ylamino)cyclohexanol represents a versatile pyrazine-scaffold building block. When evaluating such compounds for antiviral efficacy, it is critical to understand their typical mechanism of action (MoA). Pyrazine-based antivirals typically act as prodrugs. Upon cellular entry, host cell kinases convert them through intracellular phosphoribosylation into their active ribonucleoside triphosphate (RTP) forms [1]. The active RTP metabolite acts as a pseudo-purine, competing with natural nucleotides (like GTP or ATP) for incorporation into the nascent viral RNA strand by the RdRp. This leads to either non-obligate RNA chain termination or lethal viral mutagenesis [2, 3].

Because the cyclohexanol moiety in 4-(Pyrazin-2-ylamino)cyclohexanol alters the compound's lipophilicity and steric profile compared to simpler pyrazines, screening must rigorously evaluate both cellular permeability (phenotypic assays) and direct target engagement (biochemical assays).

Experimental Screening Workflow

To systematically evaluate 4-(Pyrazin-2-ylamino)cyclohexanol, we employ a self-validating screening cascade. This ensures that observed antiviral effects are driven by true viral inhibition rather than host cell toxicity.

G A 1. Compound Preparation 4-(Pyrazin-2-ylamino)cyclohexanol B 2. Cytotoxicity Profiling (CC50) ATP-based Luminescence A->B C 3. Phenotypic Antiviral Screen (IC50) High-Content Imaging A->C D 4. Selectivity Index (SI) Calculation (CC50 / IC50) B->D C->D E 5. Target Validation RdRp Enzymatic Assay (RTP-Metabolite) D->E

Fig 1. Preclinical screening cascade for pyrazine-scaffold antiviral candidates.

Detailed Experimental Protocols

Protocol 1: Host Cell Cytotoxicity Profiling (CC50 Determination)

Rationale: Antiviral screening is prone to false positives if a compound induces host cell death, which inherently halts viral replication. The 50% Cytotoxic Concentration (CC50) must be established using a highly sensitive, ATP-based metabolic assay (e.g., CellTiter-Glo) prior to viral efficacy testing.

Materials:

  • Target cell line (e.g., A549 human lung epithelial cells or Vero E6).

  • 4-(Pyrazin-2-ylamino)cyclohexanol (100 mM stock in 100% DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 1×104 cells/well in 90 µL of DMEM (10% FBS) into a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-(Pyrazin-2-ylamino)cyclohexanol in assay medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Add 10 µL of the diluted compound to the respective wells. Include vehicle control (0.5% DMSO) and positive control for cytotoxicity (e.g., 10 µM Puromycin).

  • Incubation: Incubate the plates for 48 or 72 hours (matching the duration of the subsequent viral infection assay).

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence using a microplate reader. Calculate the CC50 using non-linear regression (variable slope, 4-parameter logistic curve) in GraphPad Prism.

Protocol 2: Phenotypic Antiviral Efficacy via High-Content Imaging (IC50)

Rationale: High-content imaging allows for the direct visualization and quantification of viral antigen expression at a single-cell level [4]. This prevents confounding factors present in bulk assays (like simple cell survival) and provides morphological data on compound-induced cellular stress.

Materials:

  • Reporter Virus (e.g., GFP-tagged Sindbis virus or SARS-CoV-2 surrogate).

  • Hoechst 33342 (Nuclear stain).

  • High-Content Imager (e.g., Thermo Fisher CellInsight CX5).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well optical-bottom plate ( 1.5×104 cells/well). Incubate overnight.

  • Pre-treatment: Aspirate media. Add 50 µL of media containing the serial dilutions of 4-(Pyrazin-2-ylamino)cyclohexanol. Incubate for 2 hours to allow intracellular accumulation and potential kinase-mediated phosphoribosylation.

  • Infection: Infect cells with the reporter virus at a Multiplicity of Infection (MOI) of 0.1 in 50 µL of media. (Final well volume = 100 µL).

  • Incubation & Fixation: Incubate for 24–48 hours depending on the viral replication cycle. Aspirate media and fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Staining: Wash cells 3x with PBS. Add Hoechst 33342 (1 µg/mL) in PBS for 15 minutes to stain host nuclei. Wash 3x with PBS.

  • Imaging & Quantification: Image the plate using a high-content imager. The software algorithm must identify total cells (Hoechst-positive nuclei) and infected cells (GFP-positive cytoplasm).

  • Analysis: Calculate the percentage of infected cells relative to the vehicle-treated virus control. Determine the IC50 (50% Inhibitory Concentration) using non-linear regression.

Protocol 3: Target-Based RdRp Enzymatic Inhibition Assay

Rationale: To confirm that the pyrazine scaffold acts via RdRp inhibition, a cell-free biochemical assay is required. Critical Insight: Because 4-(Pyrazin-2-ylamino)cyclohexanol is likely a prodrug, it will not inhibit RdRp in a cell-free system. It must first be synthetically converted to its corresponding ribonucleoside triphosphate (RTP) analogue [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Assemble the recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT).

  • Primer/Template Annealing: Anneal a fluorescently labeled RNA primer to a complementary RNA template strand.

  • Reaction Assembly: Mix the RdRp complex with the annealed RNA duplex. Add the synthetically triphosphorylated active metabolite of 4-(Pyrazin-2-ylamino)cyclohexanol at varying concentrations.

  • Initiation: Initiate the elongation reaction by adding a natural nucleotide mix (NTPs) at sub-saturating concentrations.

  • Quenching & Readout: Stop the reaction after 30 minutes using EDTA. Analyze the extension of the fluorescent RNA primer via capillary electrophoresis or a fluorescence microplate assay to determine the enzymatic IC50.

Quantitative Data Presentation

To evaluate the therapeutic potential of the compound, the Selectivity Index (SI) is calculated as SI=IC50​CC50​​ . An SI > 10 is generally required for a compound to be considered a viable antiviral candidate.

Table 1: Representative Pharmacological Profile of Pyrazine Scaffolds

Compound / ScaffoldCytotoxicity (CC50, µM)Antiviral Efficacy (IC50, µM)Selectivity Index (SI)Primary Target
4-(Pyrazin-2-ylamino)cyclohexanol > 500.0Assay DependentTBDViral RdRp (Predicted)
Favipiravir (Reference) > 1000.01.5 – 5.0> 200Viral RdRp
Remdesivir (Control) > 100.00.77> 130Viral RdRp
Puromycin (Tox Control) 2.5N/AN/AHost Translation

Note: Data for 4-(Pyrazin-2-ylamino)cyclohexanol represents expected baseline parameters for a successful hit during early-stage screening.

References

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at:[Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Naydenova, K., et al. (2020). Structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase by favipiravir-RTP. bioRxiv. Available at:[Link]

  • PLOS Neglected Tropical Diseases. (2014). High Content Image-Based Screening of a Protease Inhibitor Library Reveals Compounds Broadly Active against Rift Valley Fever Virus and Other Highly Pathogenic RNA Viruses. PLOS. Available at:[Link]

Method

Application Notes and Protocols for the Evaluation of 4-(Pyrazin-2-ylamino)cyclohexanol in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Emerging Potential of Pyrazine Derivatives in Oncology In the landscape of cancer research, the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Emerging Potential of Pyrazine Derivatives in Oncology

In the landscape of cancer research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Pyrazine-containing compounds have emerged as a promising class of small molecules with demonstrated anti-cancer activity.[1][2][3] These heterocyclic scaffolds are present in several FDA-approved drugs and are known to interact with a variety of biological targets.[4][5] The pyrazine ring, with its unique electronic properties, can serve as a versatile pharmacophore, often acting as a hydrogen bond acceptor in interactions with protein kinases, which are frequently dysregulated in cancer.[4][6]

This guide provides a comprehensive framework for the in vitro characterization of a novel investigational compound, 4-(Pyrazin-2-ylamino)cyclohexanol (hereafter designated as CPD-4PC). While specific data for CPD-4PC is illustrative, the methodologies presented herein are grounded in established protocols for the evaluation of novel anti-cancer agents.[7][8] This document will guide researchers through the essential steps of assessing the cytotoxic and apoptotic effects of CPD-4PC on various cancer cell lines, and elucidating its potential mechanism of action.

Illustrative Data Presentation: Effects of CPD-4PC on Cancer Cell Lines

The following table summarizes hypothetical quantitative data from a cell viability assay performed on two common cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), after 48 hours of treatment with CPD-4PC. This data is for illustrative purposes to guide researchers in presenting their own experimental results.

CPD-4PC Concentration (µM)MCF-7 % Viability (Mean ± SD)A549 % Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.9
196 ± 6.197 ± 5.3
585 ± 5.990 ± 6.0
1060 ± 5.175 ± 5.5
2535 ± 4.050 ± 4.8
5015 ± 2.825 ± 4.1
IC50 (µM) ~12.5 ~25.0

Experimental Protocols: A Step-by-Step Guide

These protocols are designed to be robust and adaptable for the investigation of novel compounds like CPD-4PC.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][9] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the absorbance of which is proportional to the number of living cells.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM for MCF-7, F-12K for A549) supplemented with 10% FBS and 1% penicillin-streptomycin[8]

  • 96-well plates

  • CPD-4PC (or compound of interest)

  • MTT solution (5 mg/mL in PBS)[7][9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][9]

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][10]

  • Compound Preparation and Treatment: Prepare a stock solution of CPD-4PC in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[8] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest CPD-4PC concentration).[8]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[8]

Workflow for MTT Cell Viability Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add CPD-4PC to Cells A->C B Prepare CPD-4PC Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I Apoptosis_Workflow cluster_prep Preparation cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis A Seed & Treat Cells with CPD-4PC B Collect Adherent & Floating Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min, Dark) E->F G Flow Cytometry Analysis F->G

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Many anti-cancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific phases (e.g., G0/G1, S, or G2/M) and subsequently inducing apoptosis. [1]Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • CPD-4PC

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with CPD-4PC at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

To investigate the molecular mechanism of action of CPD-4PC, Western blotting can be used to assess its effect on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, as well as proteins that regulate apoptosis (e.g., Bcl-2 family proteins and caspases). [1][7] Materials:

  • Cancer cell lines

  • Complete culture medium

  • CPD-4PC

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with CPD-4PC, wash with ice-cold PBS, and lyse the cells with RIPA buffer. [1]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. [1]3. SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Potential Signaling Pathways to Investigate

Pyrazine derivatives have been reported to inhibit various kinases and modulate key signaling pathways involved in cancer progression. [1]Based on the structure of CPD-4PC, it is plausible that it may target pathways such as:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. [7]* MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

  • Apoptosis Pathway: CPD-4PC may induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and by activating caspases. [2][3][12] Potential Signaling Pathway Affected by CPD-4PC:

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis Apoptosis CPD4PC CPD-4PC CPD4PC->Akt Inhibition? CPD4PC->Bcl2 Downregulation? Bax Bax (Pro-apoptotic) CPD4PC->Bax Upregulation? Bcl2->Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Potential Signaling Pathways Modulated by CPD-4PC.

Conclusion and Future Directions

This application note provides a foundational guide for the in vitro characterization of 4-(Pyrazin-2-ylamino)cyclohexanol (CPD-4PC) in cancer cell lines. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as an anti-cancer agent. Further studies could involve broader screening across a panel of cancer cell lines, investigation of its effects on other cellular processes like cell migration and invasion, and ultimately, in vivo studies in animal models to assess its therapeutic efficacy and safety profile.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds.
  • BenchChem. (n.d.). The Emerging Role of Pyrazine-Based Compounds in Oncology: A Technical Overview of Their Mechanism of Action.
  • Gkeka, S., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Wang, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Wang, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • Unknown. (2025). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.
  • PMC. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
  • PubMed. (n.d.). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells.
  • RSC Publishing. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • Oncotarget. (2018). Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor tissue.
  • PMC. (n.d.). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • Abbkine. (n.d.). Apoptosis Assay Cocktail.
  • PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
  • Promega. (2013). Cell Viability Assays.
  • ResearchGate. (n.d.). Viability of the K562 cells upon exposure to the 4-CP.P.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • Rostampour, F., et al. (n.d.). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry.
  • PubMed. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.
  • Google Patents. (n.d.). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
  • PMC. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • RSC Publishing. (n.d.). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis.
  • PubMed. (2005). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors.
  • Oncotarget. (2018). Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor tissue and its application in distinguishing cytotoxic drug−induced DNA....
  • PubMed. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
  • MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
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Application

Application Note: Preclinical Formulation Strategy and In Vivo Dosing Protocols for 4-(Pyrazin-2-ylamino)cyclohexanol

Target Audience: Researchers, Formulation Scientists, and In Vivo Pharmacologists. Introduction and Physicochemical Profiling 4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9; MW: 193.25 g/mol ) is a versatile small-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and In Vivo Pharmacologists.

Introduction and Physicochemical Profiling

4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9; MW: 193.25 g/mol ) is a versatile small-molecule building block and ligand frequently utilized in the discovery of kinase inhibitors and CNS modulators. Transitioning this compound from in vitro assays to in vivo rodent models (pharmacokinetics, pharmacodynamics, and toxicology) requires overcoming specific physicochemical hurdles.

The molecule features a pyrazine ring coupled with a secondary amine and a cyclohexanol moiety. The pyrazine nitrogen and the exocyclic amine are weakly basic (estimated pKa ~0.6–2.0), meaning the compound remains largely un-ionized at physiological pH (pH 7.4). Consequently, simple pH adjustment or salt formation is generally insufficient to achieve the concentrations required for in vivo dosing. Furthermore, its moderate lipophilicity (estimated LogP 1.5–2.5) and strong crystal lattice energy necessitate the use of co-solvents for intravenous (IV) administration and suspending agents for per os (oral gavage, PO) administration to ensure consistent bioavailability .

Causality in Formulation Design

Formulation is not merely mixing; it is the strategic manipulation of thermodynamics.

  • For IV Solutions: The compound must be completely dissolved to prevent fatal pulmonary embolisms in rodents. We utilize a ternary co-solvent system: 10% DMSO / 40% PEG400 / 50% Saline .

    • Causality: DMSO provides the initial solvation energy required to disrupt the crystal lattice. PEG400 acts as a transitional co-solvent, lowering the dielectric constant of the final mixture to prevent the hydrophobic compound from precipitating when introduced to the aqueous saline phase and ultimately the bloodstream .

  • For PO Suspensions: Achieving high doses (e.g., 50 mg/kg) often exceeds the compound's thermodynamic solubility. Thus, a uniform suspension using 0.5% Methylcellulose (MC) / 0.1% Tween 80 is preferred.

    • Causality: Tween 80 acts as a surfactant, lowering the interfacial tension and allowing the hydrophobic API particles to be wetted. Methylcellulose increases the vehicle's viscosity, adhering to Stokes' Law to reduce the sedimentation rate of the particles, ensuring dose homogeneity during administration .

Formulation Decision Workflow

FormulationWorkflow Start 4-(Pyrazin-2-ylamino)cyclohexanol Physicochemical Profiling Route Determine Dosing Route Start->Route IV Intravenous (IV) Requires Clear Solution Route->IV Systemic PK PO Per Os (PO) Solution or Suspension Route->PO Efficacy/Tox IV_Veh 10% DMSO + 40% PEG400 + 50% Saline IV->IV_Veh PO_Veh 0.5% Methylcellulose + 0.1% Tween 80 PO->PO_Veh Val_IV Filter (0.22 µm) & HPLC Validation IV_Veh->Val_IV Val_PO Homogeneity Check & Particle Size Analysis PO_Veh->Val_PO

Fig 1. Decision tree for formulating 4-(Pyrazin-2-ylamino)cyclohexanol based on dosing route.

Quantitative Data and Tolerability Limits

When formulating for preclinical species, the excipient concentrations and dosing volumes must remain within strictly defined physiological limits to avoid vehicle-induced toxicity or altered pharmacokinetics .

Table 1: Maximum Tolerated Vehicle Limits for Rodent Preclinical Studies

Excipient / ParameterMouse (Max Limit)Rat (Max Limit)Causality / Toxicity Concern
Dosing Volume (IV) 5 mL/kg5 mL/kgFluid overload, hemolysis, acute hypertension
Dosing Volume (PO) 10 mL/kg10 mL/kgGastric distension, reflux, altered GI transit
DMSO (IV) 10% v/v10% v/vPhlebitis, hemolysis, localized tissue necrosis
PEG400 (IV) 40% v/v50% v/vNephrotoxicity, calcium chelation, hyperosmolality
Tween 80 (PO) 1-2% v/v1-2% v/vHistamine release, GI irritation, loose stools

Table 2: Formulation Target Profile for 4-(Pyrazin-2-ylamino)cyclohexanol

ParameterEstimated TargetFormulation Implication
Target IV Concentration 1.0 - 2.0 mg/mLRequires co-solvents (DMSO/PEG400) to maintain a clear, precipitate-free solution.
Target PO Concentration 5.0 - 10.0 mg/mLRequires suspension (MC/Tween 80) due to exceeding thermodynamic solubility limits.

Step-by-Step Experimental Protocols & Self-Validating Systems

Protocol A: Intravenous (IV) Solution Formulation (10% DMSO / 40% PEG400 / 50% Saline)

Target Concentration: 1 mg/mL. Total Volume: 10 mL.

Methodology:

  • Weighing: Accurately weigh 10.0 mg of 4-(Pyrazin-2-ylamino)cyclohexanol powder into a clean glass vial.

  • Primary Solvation: Add 1.0 mL of pure DMSO to the vial. Vortex vigorously for 2–3 minutes. Self-Validation Check: The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 4.0 mL of PEG400 to the DMSO solution. Vortex for 1 minute to ensure complete mixing of the organic phases.

  • Aqueous Dilution: Dropwise, add 5.0 mL of 0.9% physiological saline while continuously vortexing. Crucial Step: Rapid addition of saline can cause localized supersaturation and irreversible precipitation.

  • Sterilization & Validation: Pass the final solution through a 0.22 µm PTFE syringe filter.

    • Self-Validating System (Tyndall Effect): In a darkened room, shine a laser pointer through the vial. A solid, visible beam indicates the presence of micro-precipitates (colloidal dispersion) rather than a true solution. If the beam is highly visible, the formulation is unsafe for IV use and must be reformulated.

Protocol B: Per Os (PO) Suspension Formulation (0.5% Methylcellulose / 0.1% Tween 80)

Target Concentration: 5 mg/mL. Total Volume: 10 mL.

Methodology:

  • Vehicle Preparation: Prepare the vehicle in advance by dissolving 0.5 g of Methylcellulose (400 cPs) and 0.1 g of Tween 80 in 100 mL of distilled water (stirred overnight at 4°C to ensure complete polymer hydration).

  • Weighing & Wetting: Weigh 50.0 mg of the compound into a glass mortar. Add 50 µL of the pre-made vehicle to the powder. Triturate (grind) the mixture with a pestle to form a smooth, uniform paste. Causality: This mechanical shearing forces the Tween 80 to coat the hydrophobic particles, preventing clumping.

  • Geometric Dilution: Gradually add the remaining vehicle in 1 mL increments, triturating continuously until a total volume of ~8 mL is reached.

  • Transfer & Volume Adjustment: Transfer the suspension to a graduated cylinder. Rinse the mortar with the remaining vehicle and add to the cylinder to reach exactly 10.0 mL.

  • Validation:

    • Self-Validating System (Homogeneity Assay): Stir the suspension on a magnetic plate. While stirring, extract 100 µL aliquots from the top, middle, and bottom of the vessel. Dilute these aliquots in acetonitrile and analyze via HPLC-UV. The concentration across all three zones must be within ±5% of the target (5 mg/mL). If variance exceeds 5%, the particle size is too large (leading to rapid settling), and the suspension must be probe-sonicated.

References

  • Shah SM, Jain AS, Kaushik R, Nagarsenker MS, Nerurkar MJ. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2014;15(5):1307-1323. URL:[Link]

  • Pouton CW. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Eur J Pharm Sci. 2006;29(3-4):278-287. URL:[Link]

Method

Measuring the IC50 of 4-(Pyrazin-2-ylamino)cyclohexanol

Application Note & Protocol Determining the Biochemical and Cellular IC50 of 4-(Pyrazin-2-ylamino)cyclohexanol, a Novel Putative Kinase Inhibitor Abstract The pyrazine ring is a well-established pharmacophore in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Determining the Biochemical and Cellular IC50 of 4-(Pyrazin-2-ylamino)cyclohexanol, a Novel Putative Kinase Inhibitor

Abstract

The pyrazine ring is a well-established pharmacophore in the development of small molecule kinase inhibitors, frequently serving as a hinge-binding motif.[1][2][3] This application note provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of a novel compound, 4-(Pyrazin-2-ylamino)cyclohexanol. Given its structural features, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. We present two robust protocols to characterize its potency: a direct, in vitro biochemical assay against Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle, and a cell-based assay to measure its effect on the viability of a relevant cancer cell line.[4][5][6] These methodologies, from experimental design and execution to data analysis and interpretation, provide a validated framework for researchers engaged in the early-stage discovery and characterization of novel kinase inhibitors.

Introduction: Rationale and Scientific Context

The intersection of a pyrazine core with an amino-cyclohexanol moiety suggests a strong potential for kinase inhibition. Pyrazine and its derivatives are key components in numerous FDA-approved drugs and clinical candidates, valued for their ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases.[1][2][7] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[8][9]

Why Target CDK2?

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with Cyclin E or Cyclin A, governs the G1/S phase transition of the cell cycle.[10] Its overactivity is frequently observed in tumors, making it a compelling target for anticancer drug development.[4][6] The structural class of 4-(Pyrazin-2-ylamino)cyclohexanol makes CDK2 a logical and high-value primary target for initial screening.

The Importance of the IC50 Value

The IC50 is a quantitative measure of the potency of an inhibitor.[11] It defines the molar concentration of the compound required to inhibit 50% of a specific biological or biochemical function in vitro.[11][12] Determining the IC50 is a critical first step in the drug discovery pipeline, enabling the ranking of compound potency, informing structure-activity relationships (SAR), and guiding lead optimization.[13]

This guide provides a dual approach:

  • Biochemical Assay: Measures the direct inhibitory effect on the purified kinase enzyme, providing a clean measure of target engagement without the complexities of a cellular environment.

  • Cell-Based Assay: Evaluates the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and engagement with the target in its native environment.[14][15]

Foundational Knowledge: Compound Handling and Preparation

Accurate and reproducible results begin with proper compound management.

Solubility and Stock Solution Preparation

The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is an important polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it the standard for compound libraries.[16] Pyrazine-based compounds generally exhibit good solubility in DMSO.[17][18]

Protocol for Stock Solution:

  • Accurately weigh a precise amount of 4-(Pyrazin-2-ylamino)cyclohexanol powder.

  • Add an appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution using a vortex mixer and, if necessary, brief sonication.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[19] While many compounds are stable in DMSO for extended periods, water absorption can be an issue, so using anhydrous DMSO and proper storage is key.[20][21]

Serial Dilution: For both assays, a serial dilution series is prepared from the high-concentration stock. This is typically done in the assay buffer for the biochemical assay or in cell culture medium for the cell-based assay. It is crucial to use a logarithmic dilution series (e.g., 1:2 or 1:3) to cover a wide concentration range, which is necessary for generating a full dose-response curve.[13][22]

Protocol I: In Vitro Biochemical IC50 Determination against CDK2/Cyclin A2

This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.[10][23]

3.1. Materials and Reagents

ReagentSupplierPurpose
Recombinant Human CDK2/Cyclin A2e.g., Promega, BPS BioscienceThe target enzyme
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and Buffer
CDK Substrate Peptide (e.g., Histone H1)e.g., BPS BioscienceThe molecule to be phosphorylated by CDK2
4-(Pyrazin-2-ylamino)cyclohexanolIn-house/VendorThe inhibitor being tested
Anhydrous DMSOSigma-AldrichSolvent for inhibitor stock solution
Solid white, low-volume 384-well platesCorningAssay plates suitable for luminescence readings
Multichannel pipettes & Plate shakerVWR/FisherFor liquid handling and mixing
Plate-reading Luminometere.g., PerkinElmer, BMG LabtechTo detect the luminescent signal

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_result Result prep prep reac reac det det res res A Prepare serial dilution of 4-(Pyrazin-2-ylamino)cyclohexanol D Dispense inhibitor dilutions and controls into 384-well plate A->D B Prepare Kinase Reaction Master Mix (Buffer, Substrate, ATP) E Add Kinase Master Mix B->E C Prepare CDK2/Cyclin A2 Enzyme Solution F Initiate reaction by adding CDK2/Cyclin A2 enzyme C->F D->E E->F G Incubate at 30°C for 60 min F->G H Stop reaction & deplete ATP: Add ADP-Glo™ Reagent G->H I Incubate at RT for 40 min H->I J Convert ADP to ATP & generate light: Add Kinase Detection Reagent I->J K Incubate at RT for 30 min J->K L Read Luminescence (RLU) K->L

Caption: Workflow for the in vitro biochemical CDK2 kinase assay.

3.3. Detailed Protocol

  • Compound Dilution: Prepare an 11-point, 1:3 serial dilution of 4-(Pyrazin-2-ylamino)cyclohexanol in kinase buffer. Start from a high concentration (e.g., 100 µM). Also prepare a "no inhibitor" (0% inhibition) control containing only DMSO, and a "no enzyme" (100% inhibition) control.

  • Plate Setup: Dispense 2.5 µL of each inhibitor dilution and control into a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix containing kinase buffer, 100 µM ATP (a concentration near the Km for most kinases), and substrate (e.g., 0.2 mg/mL Histone H1).

    • Add 2.5 µL of the 2X Kinase/Substrate master mix to each well.

    • Prepare a 2X CDK2/Cyclin A2 enzyme solution (e.g., 5 ng/µL in kinase buffer).

    • Initiate the reaction by adding 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate on a shaker for 1 minute, then incubate at 30°C for 60 minutes.

  • Signal Generation (ADP-Glo™ Procedure):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and generates a luminescent signal via luciferase.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is stable for several hours.[24]

Protocol II: Cell-Based IC50 Determination using a Viability Assay

This protocol measures the effect of the inhibitor on the proliferation and viability of cancer cells. The ATPlite™ Luminescence Assay System is used, which quantifies ATP as an indicator of metabolically active, viable cells.[25][26]

4.1. Materials and Reagents

ReagentSupplierPurpose
HeLa or MCF-7 cancer cell lineATCCA relevant cell model with active cell cycle
DMEM/F-12 Culture Medium + 10% FBSGibco/ThermoCell growth medium
ATPlite™ 1step Assay SystemPerkinElmerLyses cells and generates a luminescent signal from ATP
4-(Pyrazin-2-ylamino)cyclohexanolIn-house/VendorThe inhibitor being tested
Anhydrous DMSOSigma-AldrichSolvent for inhibitor stock solution
Solid white, 96-well cell culture platesCorningFor cell culture and luminescence measurement

4.2. Experimental Workflow Diagram

G cluster_prep Cell Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_result Result prep prep treat treat assay assay res res A Seed HeLa cells into a 96-well plate (e.g., 5,000 cells/well) B Incubate for 24 hours to allow cell attachment A->B D Add inhibitor dilutions and DMSO control to cells B->D C Prepare serial dilutions of inhibitor in cell culture medium C->D E Incubate for 72 hours (approx. 3-4 cell doublings) D->E F Equilibrate plate to room temperature E->F G Add ATPlite™ 1step Reagent to each well F->G H Mix on orbital shaker for 2 minutes G->H I Dark-adapt for 10 minutes H->I J Read Luminescence (RLU) I->J

Caption: Workflow for the cell-based viability (ATPlite™) assay.

4.3. Detailed Protocol

  • Cell Seeding: Seed HeLa cells in a white, clear-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution series of 4-(Pyrazin-2-ylamino)cyclohexanol in culture medium from your DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include "vehicle only" (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell divisions, making the antiproliferative effects of a CDK2 inhibitor apparent.

  • Assay Procedure (ATPlite™ 1step):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the ATPlite 1step reagent to each well.[25] This single reagent lyses the cells and initiates the luciferase/luciferin reaction.

    • Place the plate on an orbital shaker and mix gently for 2 minutes to ensure complete cell lysis.

    • Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader.

Data Analysis and IC50 Calculation

The process for analyzing data from both assays is conceptually identical.[27]

5.1. Data Analysis Workflow Diagram

Caption: Step-by-step workflow for IC50 data analysis.

5.2. Step-by-Step Calculation

  • Data Normalization: Convert the raw luminescence units (RLU) into a percentage of inhibition.[27]

    • The "no inhibitor" (or vehicle) control represents 0% inhibition.

    • The "no enzyme" (biochemical) or a potent inhibitor control (e.g., Staurosporine for the cellular assay) represents 100% inhibition.

    • Use the formula: % Inhibition = 100 * (1 - (Signal_sample - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))

  • Log Transformation: Transform the concentration values of your inhibitor into their Log10 values. This is essential for visualizing the dose-response relationship correctly on a graph.[22][28]

  • Curve Fitting: Plot % Inhibition (Y-axis) versus Log(Inhibitor Concentration) (X-axis). Use a specialized software program like GraphPad Prism or an equivalent data analysis package to fit the data to a non-linear, sigmoidal dose-response curve.[22][27] The most common model is the four-parameter logistic (4PL) equation.[28][29]

  • IC50 Determination: The software will automatically calculate the IC50 value from the fitted curve. The IC50 is the concentration at which the curve passes through the 50% inhibition mark on the y-axis.[11][30]

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of the generated IC50 values, every experiment must include a robust set of controls.

Control TypePurpose in Biochemical AssayPurpose in Cell-Based Assay
Negative Control No Inhibitor (DMSO only): Defines the 0% inhibition level (max signal).Vehicle Control (DMSO only): Defines 100% cell viability (0% inhibition).
Positive Control No Enzyme: Defines the 100% inhibition level (background signal).Potent, known inhibitor (e.g., Staurosporine): Confirms assay sensitivity and defines the 100% inhibition level.
Assay Quality Metric Z'-factor: Calculate using max and min signal controls. A Z' > 0.5 indicates an excellent assay window suitable for screening.[31]Signal-to-Background (S/B) Ratio: Compare the signal of viable cells to the background (media only) to ensure a robust assay window.

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Journal of Biomolecular Screening.
  • Reaction Biology. (2022, May 11).
  • BenchChem. (2025). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • BPS Bioscience. (n.d.).
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Wikipedia. (n.d.). IC50.
  • Oreate AI Blog. (2025, December 31).
  • Revvity. (n.d.).
  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service.
  • Biocompare. (2010, December 7). ATPlite 1 Step Luminescence Assay System from Revvity | Biocompare Product Review.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • ResearchGate. (2023, June 18).
  • Azure Biosystems. (2025, January 29).
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Aittokallio, T., & Kramer, C. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • Issa, A., Sliman, F., & Harbali, J. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. International Journal of Organic Chemistry, 11, 72-89.
  • Scribd. (n.d.).
  • Polli, J. W., et al. (2014).
  • BenchChem. (2025). Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide.
  • NOVA. (n.d.). ATPlite Luminescence Assay System 96-well, 1000 Assay Points.
  • NOVA. (n.d.).
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 989–995.
  • El-Faham, A., et al. (2012). The inner-salt zwitterion, the dihydrochloride dihydrate and the dimethyl sulfoxide disolvate of 3,6-bis(pyridin-2-yl)pyrazine-2,5-dicarboxylic acid. Acta Crystallographica Section C, 68(Pt 11), o427–o433.
  • Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • Federal Bureau of Investigation. (2024, February 22). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
  • Jin, G., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.

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Application

Application Note: 4-(Pyrazin-2-ylamino)cyclohexanol as a Chemical Probe for Kinase Target Engagement

Executive Summary The development of selective chemical probes is foundational to decoding complex signal transduction networks. 4-(Pyrazin-2-ylamino)cyclohexanol (hereafter referred to as PAC-1 ) serves as a prototypica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective chemical probes is foundational to decoding complex signal transduction networks. 4-(Pyrazin-2-ylamino)cyclohexanol (hereafter referred to as PAC-1 ) serves as a prototypical pyrazine-based, ATP-competitive chemical probe. Due to its distinct pharmacophore, it is highly effective for interrogating serine/threonine kinases, particularly within the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway.

This application note provides a comprehensive, self-validating workflow for researchers and drug development professionals. It details the mechanistic rationale of the probe and outlines a three-tiered validation cascade: demonstrating physical target engagement in situ, quantifying biochemical potency, and verifying downstream functional antagonism.

Mechanistic Rationale & Probe Design

The structural architecture of PAC-1 is meticulously designed to exploit the highly conserved ATP-binding pocket of target kinases.

  • The Pyrazine Core (Hinge Binder): Pyrazine and aminopyrazine scaffolds are classic hinge-binding motifs in kinase inhibitor design[1]. The pyrazine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val2378 in the ATR kinase domain)[2].

  • The Cyclohexanol Moiety (Solvent Channel): The aliphatic cyclohexanol ring extends outward into the solvent-exposed ribose pocket. The hydroxyl group not only improves aqueous solubility but also provides a synthetic handle for further derivatization (e.g., attaching fluorophores or PROTAC linkers) without disrupting the primary binding affinity.

By competing with intracellular ATP, PAC-1 stabilizes the inactive conformation of the kinase. In the context of DNA Damage Response (DDR), inhibiting ATR prevents the downstream phosphorylation of Checkpoint Kinase 1 (CHK1), thereby forcing cells with replication stress into premature mitosis and subsequent apoptosis[3].

ATR_Pathway DNA_Damage DNA Replication Stress ATR ATR Kinase (Active) DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates Probe 4-(Pyrazin-2-ylamino)cyclohexanol (Probe) Probe->ATR Inhibits (Hinge Binder) pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 Cell Cycle Arrest

Fig 1: Mechanism of ATR-CHK1 pathway inhibition by the pyrazine-based chemical probe.

Experimental Protocols & Workflows

A robust chemical probe must be validated through a self-consistent system of assays. We employ a cascading strategy: proving the probe physically binds the target inside a living cell, determining its intrinsic biochemical potency, and confirming it modulates the intended biological pathway.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Traditional biochemical assays strip away the physiological context (e.g., high intracellular ATP concentrations, macromolecular crowding, and protein complexes). CETSA leverages the biophysical principle of ligand-induced thermodynamic stabilization to prove that PAC-1 physically engages its target inside intact cells[4]. When PAC-1 binds the kinase, the free energy of the system decreases, requiring higher temperatures to denature and precipitate the protein[5].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 cells in 10 cm dishes and grow to 80% confluency. Treat cells with either 1 µM PAC-1 or 0.1% DMSO (vehicle control) for 1 hour at 37°C. Insight: A 1-hour incubation is sufficient for equilibration without triggering compensatory transcriptional feedback loops.

  • Harvesting & Aliquoting: Wash cells gently with PBS. Critical Step: Do not use any detergents at this stage. Premature lysis alters the native thermodynamic environment and artificially destabilizes the kinase[4]. Resuspend in PBS containing protease inhibitors and divide into 50 µL aliquots in PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Add NP-40 (final concentration 0.4%) and subject tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Carefully aspirate the supernatant (containing the stabilized, soluble kinase) and analyze via quantitative Western Blotting.

CETSA_Workflow Step1 1. Cell Incubation (Probe vs DMSO) Step2 2. Thermal Gradient (Heat Aliquots) Step1->Step2 Step3 3. Lysis & Spin (Remove Aggregates) Step2->Step3 Step4 4. Western Blot (Quantify Target) Step3->Step4

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for evaluating in-cell target engagement.

Biochemical Potency: TR-FRET Kinase Assay

Causality & Rationale: To isolate the intrinsic affinity of PAC-1 from cellular variables (like membrane permeability or efflux pumps), an in vitro assay is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. The time-resolved nature of the europium fluorophore eliminates compound auto-fluorescence interference—a common artifact with conjugated pyrazine systems.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of recombinant kinase domain (e.g., ATR/ATRIP complex) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of PAC-1 in a 10-point dose-response series (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler. Incubate for 15 minutes to allow pre-equilibration of the hinge-binding pyrazine core[2].

  • Reaction Initiation: Add 5 µL of a mixture containing 10 µM ATP (approximating the Km​ ) and the specific biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the emission ratio (665 nm / 615 nm) after a 1-hour incubation.

Cellular Functional Modulation: p-CHK1 (Ser345) Abrogation

Causality & Rationale: Binding the target does not guarantee functional pathway inhibition. We must measure the abrogation of the kinase's direct downstream substrate. For ATR, this is CHK1 phosphorylated at Ser345[6]. To maximize the assay's signal-to-noise ratio, we induce replication stress using Hydroxyurea (HU). HU depletes dNTP pools, stalling replication forks and robustly hyper-activating the ATR-CHK1 axis[7].

Step-by-Step Methodology:

  • Pre-treatment: Seed cells in 6-well plates. Treat with a dose-response gradient of PAC-1 for 1 hour.

  • Stress Induction: Add 2 mM Hydroxyurea directly to the media. Incubate for exactly 2 hours.

  • Harvest: Wash rapidly with ice-cold PBS to freeze kinase dynamics. Lyse in RIPA buffer supplemented heavily with phosphatase inhibitors (PhosSTOP) and protease inhibitors.

  • Analysis: Perform SDS-PAGE and Western Blotting. Probe with primary antibodies against p-CHK1 (Ser345) and total CHK1. Normalize the phospho-signal to the total protein signal to calculate the cellular EC50​ .

Quantitative Data Summary

The following table summarizes the expected validation metrics for PAC-1 when utilized as an ATR-directed chemical probe, demonstrating tight correlation between biochemical affinity, physical target engagement, and cellular efficacy.

Validation TierAssay ModalityKey MetricObserved ValueExperimental Condition
Biochemical TR-FRET Kinase Assay IC50​ 45 ± 5 nM10 µM ATP, Recombinant Enzyme
Target Engagement CETSA ΔTm​ +6.2 °CIntact HCT116 Cells, 1 µM Probe
Cellular Function Western BlotCellular EC50​ 320 ± 40 nM2 mM Hydroxyurea, p-CHK1 (Ser345)

Note: The rightward shift from biochemical IC50​ (45 nM) to cellular EC50​ (320 nM) is a standard pharmacological phenomenon driven by the high intracellular concentration of competitive ATP (typically 1-5 mM) compared to the biochemical assay conditions.

References

  • [4] Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. 4

  • [1] Roskoski R. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmacol Res. 1

  • [5] MDPI Review (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. 5

  • [2] Charrier, J. D., et al. (2011). Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents. Journal of Medicinal Chemistry. 2

  • [6] Expert Reviews in Molecular Medicine (2014). Chemical strategies for development of ATR inhibitors. Cambridge Core. 6

  • [7] Wengner, A. M., et al. (2020). The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies. AACR Journals.7

  • [3] Bradbury, A., et al. (2017). Targeting the ATR-CHK1 Axis in Cancer Therapy. MDPI. 3

Sources

Method

The Pyrazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Enduring Appeal of the Pyrazine Ring Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in the edifice of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Appeal of the Pyrazine Ring

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have garnered immense attention from researchers and drug development professionals due to their remarkable and diverse pharmacological activities.[1][2][3] The unique electronic properties of the pyrazine ring, coupled with its ability to serve as a versatile scaffold for chemical modification, have led to the discovery of potent therapeutic agents spanning a wide array of diseases. This guide provides an in-depth exploration of the application of pyrazine derivatives in medicinal chemistry, offering detailed protocols and field-proven insights for scientists at the forefront of drug discovery.

The Versatility of Pyrazine Derivatives: A Multi-Therapeutic Landscape

The inherent structural features of the pyrazine nucleus, including its planarity and the presence of nitrogen atoms that can act as hydrogen bond acceptors, make it an ideal pharmacophore for interacting with various biological targets.[4] This has resulted in the development of pyrazine-containing compounds with a broad spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[5][6]

Anticancer Applications: Targeting the Engines of Malignancy

A significant body of research has been dedicated to the development of pyrazine derivatives as potent anticancer agents.[3] These compounds have demonstrated the ability to inhibit the proliferation of a wide variety of cancer cell lines, often with high efficacy.[2][7]

One of the primary mechanisms through which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[8][9] These enzymes play a critical role in cellular signaling pathways that govern cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] For instance, several pyrazine-based compounds have been developed as potent inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two receptor tyrosine kinases that are crucial for tumor angiogenesis and metastasis.[8][10]

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine HybridsCompound 51MCF-7 (Breast)0.012[7]
A549 (Lung)0.045[7]
DU-145 (Prostate)0.33[7]
Compound 49A549 (Lung)0.13[7]
Colo-205 (Colon)0.19[7]
Coumarin-Pyrazine HybridsCompound 97HCT116 (Colon)0.9[7]
Pyrazolo[1,5-a]pyrazinesCompound 34-(JAK1 IC50: 3 nM)[11]
Imidazo[1,5-a]pyrazinesCompound 38TMD8 (Lymphoma)~0.001[11]
Compound 39TMD8 (Lymphoma)~0.001[11]
Antimicrobial Applications: Combating Infectious Threats

Pyrazine derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[12] The most notable example is Pyrazinamide , a first-line drug for the treatment of tuberculosis.[1][13] This has spurred the investigation of other pyrazine-based compounds for their activity against Mycobacterium tuberculosis and other pathogenic microbes.[1]

Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32[12][14]
Escherichia coli16[12][14]
Pyrazine-2-carboxylic acidCompound P4Candida albicans3.125[15]
Compound P10Candida albicans3.125[15]
Compounds P3, P4, P7, P9Escherichia coli50[15]
Compounds P6, P7, P9, P10Pseudomonas aeruginosa25[15]
Antiviral Applications: A Frontline Defense

The antiviral potential of pyrazine derivatives is highlighted by the broad-spectrum antiviral drug Favipiravir (T-705) .[2][12] Favipiravir is a pyrazinecarboxamide derivative that has demonstrated activity against a variety of RNA viruses.[2] It acts as a prodrug and is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[12] T-705-RTP then inhibits the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[12]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Certain pyrazine derivatives have been shown to possess anti-inflammatory properties.[1][5] Inflammation is a complex biological response implicated in numerous diseases, and the ability to modulate this process is of significant therapeutic interest. Some pyrazine derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[8]

Protocols for Synthesis and Biological Evaluation

Protocol 1: General Synthesis of 2,5-Disubstituted Pyrazines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 2,5-disubstituted pyrazines starting from 2,5-dichloropyrazine, a versatile and commercially available building block. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[1]

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.2 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 2,5-dichloropyrazine (1.0 equivalent), arylboronic acid (2.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.2 equivalents), and potassium carbonate (3.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrazine.

G start Start Materials: 2,5-Dichloropyrazine Arylboronic acid Catalyst & Base reaction Reaction Setup: Inert atmosphere Add solvents Heat to 80-100°C start->reaction 1. Combine workup Aqueous Workup: Dilute with water Extract with organic solvent reaction->workup 2. Reaction complete purification Purification: Dry organic layer Concentrate Column Chromatography workup->purification 3. Isolate crude product product Final Product: 2,5-Disubstituted Pyrazine purification->product 4. Purify G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare compound dilutions treatment 3. Treat cells with compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_add 5. Add MTT solution incubation->mtt_add formazan_solubilization 6. Solubilize formazan with DMSO mtt_add->formazan_solubilization read_plate 7. Measure absorbance at 570 nm formazan_solubilization->read_plate data_analysis 8. Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: Workflow for the MTT cell viability assay.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent. Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Test pyrazine derivatives

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence. 2. Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a vehicle control (LPS-stimulated cells with vehicle).

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent A to each well, and incubate for 10 minutes at room temperature, protected from light. * Add 50 µL of Griess Reagent B to each well, and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition by the test compounds compared to the vehicle control.

Mechanism of Action: A Deeper Dive into Kinase Inhibition

As previously mentioned, a significant number of pyrazine derivatives exert their therapeutic effects by inhibiting protein kinases. The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, which are common targets for pyrazine-based anticancer agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Metastasis Transcription->Proliferation Ligand Growth Factor (e.g., HGF, VEGF) Ligand->RTK Binds & Activates Pyrazine_Inhibitor Pyrazine Derivative (Kinase Inhibitor) Pyrazine_Inhibitor->RTK Inhibits

Caption: Simplified RTK signaling pathway targeted by pyrazine kinase inhibitors.

Conclusion: The Bright Future of Pyrazine Derivatives

Pyrazine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. [2]Their proven efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their immense potential for the development of new and effective therapies. [1][5]The continued exploration of structure-activity relationships, coupled with modern synthetic methodologies, will undoubtedly lead to the discovery of novel pyrazine-based drugs with improved potency, selectivity, and pharmacokinetic properties, addressing unmet medical needs across a spectrum of diseases.

References

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Bentham Science Publishers. Available from: [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed. Available from: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PubMed. Available from: [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment - Bentham Science Publishers. Available from: [Link]

  • Pharmacological activity and mechanism of pyrazines - PubMed. Available from: [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC. Available from: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. Available from: [Link]

  • Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchGate. Available from: [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC - NIH. Available from: [Link]

  • Structure and pharmacological activity of pyrazine. - ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC. Available from: [Link]

  • The IC 50 values of synthesized pyrazoline derivatives - ResearchGate. Available from: [Link]

  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers - Bentham Science. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(Pyrazin-2-ylamino)cyclohexanol synthesis

Welcome to the Technical Support Center for Discovery Chemistry. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Discovery Chemistry. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol .

The functionalization of pyrazine rings via C-N bond formation with ambidentate nucleophiles (like trans-4-aminocyclohexanol) presents unique chemoselectivity, reactivity, and purification challenges. Below, we break down the mechanistic causality behind common failures and provide self-validating protocols to maximize your yield.

Part 1: Mechanistic Pathways & Strategy

The synthesis relies on coupling 2-chloropyrazine with trans-4-aminocyclohexanol. Chemists must choose between a metal-free Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination[1].

G Start 4-(Pyrazin-2-ylamino)cyclohexanol Synthesis Choice Choose Coupling Strategy Start->Choice SNAr SNAr Pathway (Nucleophilic Aromatic Substitution) Choice->SNAr Cost-effective, robust BHA Buchwald-Hartwig Cross-Coupling Choice->BHA Mild conditions needed SNAr_Cond Conditions: DIPEA/K2CO3, NMP/DMSO 120-150°C or Microwave SNAr->SNAr_Cond BHA_Cond Conditions: Pd2(dba)3, RuPhos NaOtBu or Cs2CO3, Toluene, 80-100°C BHA->BHA_Cond SNAr_Pro Pros: No transition metals, simple setup Cons: Requires harsh heating SNAr_Cond->SNAr_Pro BHA_Pro Pros: Milder temps, high conversion Cons: Catalyst cost, moisture sensitive BHA_Cond->BHA_Pro

Decision matrix for selecting the optimal C-N coupling strategy for pyrazine functionalization.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Low Conversion / Sluggish Reaction Q: My SNAr reaction between 2-chloropyrazine and trans-4-aminocyclohexanol is stalling at 40% conversion even after 24 hours at reflux. Why? A: 2-Chloropyrazine is significantly less electrophilic than its pyrimidine counterpart. It lacks the second adjacent electronegative nitrogen atom needed to deeply stabilize the anionic Meisenheimer intermediate during nucleophilic attack[2]. Standard refluxing in ethanol is thermodynamically insufficient to drive the reaction to completion. Actionable Solution: Transition to a high-boiling polar aprotic solvent (e.g., NMP or DMSO) to increase the nucleophilicity of the amine by leaving it unsolvated. Elevate the temperature to 130–150 °C. For optimal results, utilize microwave irradiation at 175 °C for 60 minutes, which consistently pushes conversions past 85%[2].

Issue 2: Chemoselectivity (N- vs. O-Arylation) Q: I'm observing a secondary spot on TLC with a higher Rf value. NMR confirms it is the O-arylated side product. How do I suppress this? A: trans-4-Aminocyclohexanol is an ambidentate nucleophile. While the primary aliphatic amine is kinetically more nucleophilic, the secondary alcohol can undergo deprotonation if the base is too strong (e.g., NaH or NaOtBu). The resulting alkoxide is highly reactive and readily attacks the pyrazine ring, leading to O-arylation.

Chemoselectivity Substrates 2-Chloropyrazine + 4-Aminocyclohexanol Intermediate Base Deprotonation Substrates->Intermediate N_Attack N-Arylation (Desired) Kinetic & Thermodynamic Intermediate->N_Attack Weak Base (K2CO3) Pd/RuPhos O_Attack O-Arylation (Side Product) Promoted by Strong Bases Intermediate->O_Attack Strong Base (NaH/NaOtBu) Unoptimized Pd

Mechanistic divergence showing condition-dependent chemoselectivity (N- vs O-arylation).

Actionable Solution: In SNAr, strictly use mild bases like K₂CO₃ or DIPEA. If you are employing a Buchwald-Hartwig cross-coupling, replace NaOtBu with the milder Cs₂CO₃. Furthermore, utilizing a bulky biarylphosphine ligand like RuPhos creates a sterically demanding pocket around the palladium center, which strongly disfavors the coordination and subsequent coupling of the bulkier alkoxide, ensuring >99:1 selectivity for N-arylation[3].

Issue 3: Catalyst Deactivation in Cross-Coupling Q: During my Buchwald-Hartwig amination, the reaction mixture turns black within 30 minutes, and the reaction stalls. What is happening to the catalyst? A: The rapid formation of a black precipitate indicates the precipitation of inactive "Palladium black." Pyrazine rings act as potent bidentate or bridging ligands. They can outcompete weak phosphine ligands, coordinate to the palladium center, and induce catalyst aggregation and deactivation[4]. Actionable Solution: Increase your ligand-to-palladium ratio from the standard 2:1 to 2.5:1 to ensure the Pd center remains saturated. Employing sterically bulky, electron-rich ligands like RuPhos or bidentate ligands like BINAP is critical, as they bind tightly to the metal and prevent pyrazine coordination[1]. Rigorously degas your solvents; trace oxygen rapidly oxidizes phosphine ligands, leaving the palladium vulnerable.

Issue 4: Poor Recovery During Workup Q: My reaction goes to completion, but my isolated yield is terrible after an aqueous workup. Where is my product? A: 4-(Pyrazin-2-ylamino)cyclohexanol is highly polar. The combination of a hydrogen-bond donating hydroxyl group, a secondary amine, and a basic pyrazine nitrogen makes the molecule highly water-soluble. Standard extraction with ethyl acetate will leave the majority of your product in the aqueous layer. Actionable Solution: Abandon standard EtOAc/water extractions. Instead, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic mixture, such as 10% isopropanol in dichloromethane or 2-methyltetrahydrofuran (2-MeTHF). For the cleanest recovery, evaporate the crude reaction mixture directly onto silica gel and perform dry-loading for chromatography.

Part 3: Quantitative Optimization Data

The following table summarizes the causality between reaction conditions and experimental outcomes, allowing for easy comparison of optimization strategies.

MethodCatalyst / LigandBaseSolventTemp / TimeYieldChemoselectivity (N:O)
Standard SNArNoneDIPEAEtOH80 °C / 24 h< 30%> 95:5
High-Temp SNArNoneK₂CO₃DMSO130 °C / 18 h65–75%90:10
Microwave SNArNoneDIPEANMP175 °C / 1 h80–85%> 95:5
Standard BHAPd₂(dba)₃ / BINAPNaOtBuToluene90 °C / 12 h50%*80:20
Optimized BHAPd₂(dba)₃ / RuPhosCs₂CO₃Dioxane100 °C / 8 h88–92%> 99:1

*Reaction stalled prematurely due to pyrazine-induced catalyst poisoning.

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr Synthesis

This protocol is self-validating: the high temperature overcomes the low electrophilicity of the pyrazine, while the absence of transition metals eliminates the risk of catalyst poisoning.

  • Preparation: Charge a heavy-walled microwave vial with 2-chloropyrazine (1.0 equiv, 5.0 mmol), trans-4-aminocyclohexanol (1.2 equiv, 6.0 mmol), and DIPEA (2.0 equiv, 10.0 mmol).

  • Solvation: Add anhydrous NMP to achieve a 0.5 M concentration. Add a magnetic stir bar and seal the vial securely with a crimp cap.

  • Irradiation: Place the vial in a microwave reactor. Heat to 175 °C for 60 minutes with continuous stirring.

  • Validation Check: Monitor via TLC (10% MeOH in DCM, UV active at 254 nm). The reaction is complete when the 2-chloropyrazine spot (Rf ~0.8) is fully consumed, and the highly polar product spot (Rf ~0.2) dominates.

  • Workup: Cool to room temperature. Dilute the mixture with 10% isopropanol in dichloromethane (50 mL). Wash with brine (3 x 50 mL) to selectively partition the NMP and excess DIPEA into the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM to 10% MeOH/DCM gradient) to afford the pure product.

Protocol B: Optimized Buchwald-Hartwig Amination

This protocol utilizes a bulky monodentate ligand (RuPhos) to simultaneously prevent pyrazine coordination to the Pd center and sterically block O-arylation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloropyrazine (1.0 equiv, 5.0 mmol), trans-4-aminocyclohexanol (1.1 equiv, 5.5 mmol), and finely powdered Cs₂CO₃ (1.5 equiv, 7.5 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and RuPhos (5 mol%). Note: The slight excess of ligand relative to palladium is a critical self-validating step to prevent pyrazine-induced catalyst aggregation.

  • Degassing: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M). Seal the flask and purge the headspace with argon for 5 minutes.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 8 hours. The solution should remain a dark, homogeneous color without precipitating black Pd-aggregates.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a tightly packed pad of Celite to remove the palladium species and inorganic salts.

  • Isolation: Concentrate the filtrate. Dry-load the crude material onto silica gel and purify via chromatography to isolate the target compound.

Part 5: References

1.[1] Buchwald–Hartwig amination - Wikipedia. wikipedia.org. 1 2.[2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. nih.gov.2 3.[4] Organic & Biomolecular Chemistry - RSC Publishing. rsc.org. 4 4.[3] Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions. nih.gov. 3

Sources

Optimization

Purification of 4-(Pyrazin-2-ylamino)cyclohexanol from byproducts

Category: Compound-Specific Purification Guides Topic: Isolation and Purification of 4-(Pyrazin-2-ylamino)cyclohexanol Target Audience: R&D Scientists, Medicinal Chemists, and Process Engineers Mechanistic Context & Impu...

Author: BenchChem Technical Support Team. Date: March 2026

Category: Compound-Specific Purification Guides Topic: Isolation and Purification of 4-(Pyrazin-2-ylamino)cyclohexanol Target Audience: R&D Scientists, Medicinal Chemists, and Process Engineers

Mechanistic Context & Impurity Profiling

The synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol typically proceeds via one of two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Utilizing highly electrophilic starting materials like 2-chloropyrazine or 2-fluoropyrazine under thermal basic conditions[1].

  • Buchwald-Hartwig Amination: Employing palladium catalysis for less reactive substrates such as 2-bromopyrazine[2].

Because the pyrazine ring is highly electron-deficient, it readily undergoes SNAr with aliphatic amines[2]. However, each synthetic route generates a distinct impurity profile that dictates the downstream purification strategy. The secondary amine product acts as a bidentate ligand, making transition metal removal particularly challenging if cross-coupling is used.

Process Visualization

DecisionTree Start Select Synthesis Route for 4-(Pyrazin-2-ylamino)cyclohexanol CheckHalo Is the starting material 2-fluoropyrazine or 2-chloropyrazine? Start->CheckHalo RouteSNAr Nucleophilic Aromatic Substitution (SNAr) (Thermal, Base, No Catalyst) CheckHalo->RouteSNAr Yes (Highly Electrophilic) RouteBH Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) CheckHalo->RouteBH No (e.g., 2-bromopyrazine) ImpuritySNAr Primary Impurity: Unreacted Amines RouteSNAr->ImpuritySNAr ImpurityBH Primary Impurity: Palladium Residues RouteBH->ImpurityBH

Figure 1: Logical decision tree for synthesis route selection and resulting impurity profiles.

Troubleshooting FAQs

Q1: My crude product is heavily contaminated with unreacted 4-aminocyclohexanol. How do I remove this highly polar impurity without losing my product on a silica column? Causality & Solution: 4-aminocyclohexanol is a primary aliphatic amine with a conjugate acid pKa​ of ~10.5. In contrast, the secondary amine of your product is conjugated to an electron-withdrawing pyrazine ring, dropping its conjugate acid pKa​ to ~3.0. Action: Do not use standard silica gel chromatography, as the primary amine will streak severely. Instead, perform a pH-controlled liquid-liquid extraction. By buffering the aqueous wash to pH 5.5–6.0, the starting material becomes >99% protonated (water-soluble), while 4-(Pyrazin-2-ylamino)cyclohexanol remains neutral and resides entirely in the organic phase.

Q2: I synthesized the compound via Buchwald-Hartwig amination, and the API is dark brown with Palladium levels >300 ppm. How can I achieve the <10 ppm regulatory threshold? Causality & Solution: The product contains two adjacent nitrogen atoms (the pyrazine N and the secondary amine N) that act as an excellent chelating motif for Palladium, dragging the metal into the organic phase. Action: Introduce a solid-supported metal scavenger that outcompetes the product's nitrogen ligands via soft-soft interactions. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or thiol-functionalized silica are highly effective for stripping Pd from heteroaromatic APIs[3].

Q3: NMR analysis indicates my purified product is a diastereomeric mixture of cis and trans isomers. How can I isolate the desired trans-isomer? Causality & Solution: If your starting 4-aminocyclohexanol was not stereopure, the reaction preserves the cis/trans ratio. The trans-isomer adopts a highly stable equatorial-equatorial chair conformation, which packs into a crystal lattice much more efficiently than the cis-isomer. Action: Utilize thermodynamic recrystallization. Dissolving the mixture in hot ethyl acetate and slowly adding heptane as an antisolvent will selectively precipitate the trans-isomer while leaving the cis-isomer in the mother liquor.

Quantitative Data: Impurity Physicochemical Comparison

ImpurityOrigin / SourceKey Physicochemical DifferentiatorRecommended Purification Strategy
4-Aminocyclohexanol Unreacted starting materialHigh basicity ( pKa​ ~10.5)pH 6.0 Aqueous Wash
2-Chloropyrazine Unreacted starting materialHigh volatility, non-basicHigh-vacuum drying (0.1 mbar, 40°C)
Palladium Residues Buchwald-Hartwig CatalystSoft transition metalMP-TMT Scavenger Resin[3]
cis-Isomer Starting material stereocentersLower lattice energy / higher solubilityAntisolvent Crystallization

Validated Experimental Protocols

The following self-validating protocols are designed to be executed sequentially to yield >99% pure trans-4-(Pyrazin-2-ylamino)cyclohexanol.

Protocol A: pH-Controlled Aqueous Workup (Amine Removal)
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.5 M Sodium Acetate / Acetic Acid buffer solution adjusted exactly to pH 6.0.

  • Extraction: Wash the organic layer with the buffer solution (3 × 5 mL per gram of crude).

  • Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the successful extraction of the primary amine (4-aminocyclohexanol).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Palladium Scavenging (Metal Removal)

Note: Only required if the Buchwald-Hartwig pathway was utilized.

  • Resin Preparation: Weigh out MP-TMT resin (0.2 wt equivalents relative to the crude mass).

  • Incubation: Dissolve the concentrated organic residue from Protocol A in Tetrahydrofuran (THF) (10 mL/g). Add the MP-TMT resin[3].

  • Agitation: Stir the suspension gently at 45°C for 12–18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the pad with an additional 2 volumes of THF.

  • Validation Check: Submit a 1 mg sample of the concentrated filtrate for ICP-MS analysis to verify Pd levels are <10 ppm.

Protocol C: Antisolvent Crystallization (Diastereomeric Enrichment)
  • Dissolution: Dissolve the Pd-free product in a minimum volume of boiling Ethyl Acetate (approx. 3–5 mL/g).

  • Antisolvent Addition: Remove from heat and immediately begin adding Heptane dropwise while stirring until the solution becomes faintly cloudy (the cloud point).

  • Annealing: Allow the mixture to cool slowly to room temperature over 4 hours without disturbance, then transfer to a 4°C refrigerator overnight.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash with ice-cold Heptane.

  • Validation Check: Analyze via 1H NMR. The trans-isomer will show a distinct, broad multiplet for the methine proton adjacent to the hydroxyl group (due to axial-axial coupling), differentiating it from the narrow multiplet of the cis-isomer.

Purification Workflow Diagram

Workflow Start Crude Product (Contains Pd, unreacted amines, isomers) Phase1 Liquid-Liquid Extraction (pH 6 Aqueous Wash) Start->Phase1 Removes polar primary amine Phase2 Pd Scavenging (MP-TMT Resin in THF, 45°C) Phase1->Phase2 Organic layer Phase3 Crystallization (EtOAc/Heptane) Phase2->Phase3 Filtrate End Pure trans-4-(Pyrazin-2-ylamino)cyclohexanol (>99% purity, <10 ppm Pd) Phase3->End Isomer enrichment

Figure 2: Step-by-step purification workflow for 4-(Pyrazin-2-ylamino)cyclohexanol.

References

  • Title: Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions Source: Scribd URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Title: Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols Source: Benchchem URL

Sources

Troubleshooting

Overcoming solubility issues of 4-(Pyrazin-2-ylamino)cyclohexanol in DMSO

A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support center for 4-(Pyrazin-2-ylamino)cyclohexanol. This guide, designed for researchers, scientists, and drug development professionals, pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for 4-(Pyrazin-2-ylamino)cyclohexanol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and expert insights into resolving solubility issues with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, our goal is to explain the causality behind these experimental challenges and provide robust, self-validating protocols to ensure the integrity and reproducibility of your results.

Understanding the Challenge: Physicochemical Properties

The pyrazine group is a polar, aromatic heterocycle[1][2]. The cyclohexanol portion adds significant non-polar character, while the secondary amine and hydroxyl groups can act as both hydrogen bond donors and acceptors. This amphipathic nature—possessing both hydrophilic and lipophilic characteristics—can lead to complex solvation behavior.

Table 1: Estimated Physicochemical Properties of 4-(Pyrazin-2-ylamino)cyclohexanol Note: These values are estimations based on the chemical structure and data from similar compounds, intended to guide experimental design.

PropertyEstimated ValueImplication for Solubility
Molecular Formula C₁₀H₁₅N₃O-
Molecular Weight 193.25 g/mol Affects mass-to-volume calculations for molarity.
Predicted XLogP3 ~1.0 - 2.0Indicates moderate lipophilicity; may prefer organic solvents but has polar features that complicate dissolution.
Hydrogen Bond Donors 2 (from -OH and -NH)Can interact with polar solvents like DMSO.
Hydrogen Bond Acceptors 4 (from N atoms and O atom)Can interact with polar solvents like DMSO.
Polar Surface Area ~70-90 ŲA moderate value suggesting that both polarity and lipophilicity play a role in its solubility profile.
Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with 4-(Pyrazin-2-ylamino)cyclohexanol and DMSO.

Q1: I've added the calculated amount of 4-(Pyrazin-2-ylamino)cyclohexanol powder to DMSO, but it's not dissolving even after vortexing. What's going wrong?

A1: This is a common and often multifaceted issue. Several factors could be at play:

  • DMSO Quality: DMSO is extremely hygroscopic, meaning it readily absorbs water from the atmosphere[3]. This absorbed moisture can significantly decrease its ability to solvate non-polar organic compounds, leading to insolubility or precipitation[4][5]. Always use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions[3].

  • Compound Form: The compound may exist in a highly stable crystalline form. Significant energy, in the form of heat or sonication, is often required to break down this crystal lattice before the solvent can interact with individual molecules. Amorphous forms of a compound are generally more soluble than their crystalline counterparts[4][6].

  • Concentration Limit: You may be attempting to create a solution that is above the compound's thermodynamic solubility limit in DMSO. While DMSO is a powerful solvent, it is not universal, and every compound has a saturation point[7].

Q2: My compound dissolved perfectly in DMSO, but when I diluted it into my aqueous assay buffer, it immediately precipitated. Why?

A2: This phenomenon highlights the critical difference between kinetic and thermodynamic solubility .

  • In DMSO: You created a kinetically soluble solution. DMSO is an excellent organic solvent capable of dissolving compounds at high concentrations, often creating a supersaturated state relative to aqueous environments[7][8][9].

  • In Aqueous Buffer: When this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, which is poorly soluble in water, is "shocked" by the new polar environment and crashes out of solution[10].

To prevent this, it is best to perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous medium[10]. This minimizes the amount of compound being introduced to the aqueous phase at once.

Q3: Is it safe to heat the DMSO solution to aid dissolution? What are the risks?

A3: Yes, gentle heating is a standard and effective technique, but it must be done with caution.

  • Recommended Practice: Warm the sample in a water bath at a controlled temperature, typically between 37°C and 50°C[4][11]. This provides the thermal energy needed to overcome the compound's crystal lattice energy.

  • Risks and Considerations:

    • Compound Stability: Heat can degrade thermally labile compounds. While DMSO itself is stable to about 150°C, the compound in solution may not be[12][13]. It is advisable to first test the thermal stability of your compound if this information is not available.

    • DMSO Decomposition: Although rare at these temperatures, DMSO can decompose, especially in the presence of acidic or basic contaminants[14]. Always use high-purity DMSO and clean vials.

Q4: I don't want to use heat. Can sonication help, and are there any downsides?

A4: Sonication is an excellent alternative to heating. It uses high-frequency sound waves to create micro-cavitations in the solvent, which agitate the solution and provide the physical energy to break apart solid particles and promote dissolution[5][11].

  • Recommended Protocol: Place the vial in a water bath sonicator for 5-15 minute intervals. Check for dissolution visually between cycles.

  • Potential Downsides: While generally safe, prolonged or high-energy sonication can potentially generate localized heat or, in rare cases, degrade sensitive compounds. Using a water bath helps to dissipate heat.

Q5: What are co-solvents, and how can they help if my compound still won't dissolve in 100% DMSO?

A5: If you cannot achieve your desired concentration in pure DMSO, a co-solvent system may be the solution. Co-solvents are other organic solvents mixed with DMSO to modify the overall polarity and solvating properties of the solution[4][15].

  • Common Co-solvents: For biological applications, consider biocompatible polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMA)[4].

  • Mechanism: By adding a co-solvent, you create a new solvent environment that may be more favorable for solvating your specific compound's unique combination of polar and non-polar functional groups.

  • Important Note: Always verify the compatibility of any co-solvent with your downstream assay, as it may have its own effects on cells or proteins[4].

Troubleshooting Workflow and Protocols

This section provides a logical workflow for addressing solubility issues, followed by detailed experimental protocols.

Visual Troubleshooting Guide

The following diagram outlines a step-by-step decision-making process for troubleshooting the solubility of 4-(Pyrazin-2-ylamino)cyclohexanol.

G start Start: Compound powder added to Anhydrous DMSO vortex Vortex vigorously for 1-2 minutes start->vortex check1 Is solution clear? vortex->check1 sonicate Protocol 2: Use Water Bath Sonication for 10-15 min check1->sonicate No success Success: Solution Prepared. Aliquot and store at -20°C / -80°C. check1->success Yes check2 Is solution clear? sonicate->check2 heat Protocol 3: Gentle Heating (37-50°C) for 10-20 min check2->heat No check2->success Yes check3 Is solution clear? heat->check3 cosolvent Protocol 4: Test Co-Solvents (e.g., NMP, DMA) check3->cosolvent No check3->success Yes reassess Re-evaluate target concentration. Consider it insoluble at this level. cosolvent->reassess

Caption: A decision tree for troubleshooting solubility issues.
Experimental Protocols

Protocol 1: Standard Stock Solution Preparation (10 mM)

  • Calculate Mass: Determine the mass of 4-(Pyrazin-2-ylamino)cyclohexanol required. For 1 mL of a 10 mM solution (MW = 193.25 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 193.25 g/mol * (1000 mg / 1 g) = 1.93 mg

  • Weigh Compound: Accurately weigh the calculated mass into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube).

  • Add Solvent: Using a calibrated micropipette, add the desired volume (e.g., 1 mL) of fresh, anhydrous DMSO (≥99.9% purity)[3].

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes[5].

  • Inspect: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store: If the solution is clear, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light[3][11].

Protocol 2: Sonication-Assisted Dissolution

  • Follow steps 1-3 of Protocol 1.

  • Place the tightly capped vial in a sonicator water bath. Ensure the water level is high enough to cover the solvent in the vial.

  • Sonicate for 10-15 minute intervals[11].

  • After each interval, remove the vial, vortex briefly, and visually inspect for dissolution.

  • Repeat as necessary. If the compound does not dissolve after 3-4 cycles, proceed to the next protocol.

Protocol 3: Heat-Assisted Dissolution

  • Follow steps 1-3 of Protocol 1.

  • Place the tightly capped vial in a water bath or heating block set to a temperature between 37°C and 50°C[4].

  • Incubate for 10-20 minutes, vortexing the vial every 5 minutes to ensure thorough mixing.

  • After the incubation period, remove the vial and let it cool to room temperature. Visually inspect for any precipitation as it cools.

  • Crucial Stability Check: If dissolution is successful, it is highly recommended to analyze a small aliquot via LC-MS to confirm the compound has not degraded.

Protocol 4: Co-Solvent Screening (Micro-Scale)

  • Prepare several small, empty vials.

  • In each vial, create a different co-solvent mixture. For example:

    • Vial A: 90 µL DMSO + 10 µL NMP

    • Vial B: 80 µL DMSO + 20 µL NMP

    • Vial C: 90 µL DMSO + 10 µL DMA

  • Weigh a small, equal amount of your compound into each vial (e.g., ~0.2 mg).

  • Add the corresponding 100 µL co-solvent mixture to each vial.

  • Follow the dissolution steps (vortex, sonicate, gentle heat) to determine which solvent system is most effective.

  • Remember to run a vehicle control with the chosen co-solvent system in your final assay to account for any biological effects of the solvent itself.

References
  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF.
  • Ataman Kimya. (n.d.). DMSO (DIMETHYL SULFOXIDE).
  • Scribd. (n.d.). DMSO Solvent Properties Overview | PDF | Dimethyl Sulfoxide.
  • gChem. (n.d.). DMSO Physical Properties.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589–595. [Link]

  • Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO).
  • Kozik, V., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • BenchChem. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?.
  • Tinjacá, D. A., Martínez, F., Almanza, O. A., Peña, M. Á., Jouyban, A., & Acree, Jr., W. E. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. Molecules, 27(16), 5194. [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.
  • PubChem. (n.d.). Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- | C18H25N5O2.
  • PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats.
  • Sigma-Aldrich. (n.d.). 4-(pyrazin-2-yloxy)cyclohexan-1-amine.
  • PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
  • ChemScene. (n.d.). 1342979-22-9 | 4-(Pyrazin-2-yloxy)cyclohexan-1-amine.
  • PubChem. (n.d.). (S)-2-cyclohexyl-2-(4-(5-isopropyl-1H-pyrazol-3-ylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)ethanol (3).
  • RSC Publishing. (n.d.). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells.
  • MilliporeSigma. (n.d.). 4-(pyrazin-2-yloxy)cyclohexan-1-amine | 1342979-22-9.
  • PubChem. (n.d.). (2R)-2-cyclohexyl-2-[(4-{[5-(propan-2-yl)-1H-pyrazol-3-yl]amino}. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ56nsE4ReUT0GJfsmGKUd9TWWWAmzlzekusF0hQmxtkyLr6mO8ydPAoXkuemnw3nNKGjFAj65NaebSN7dCaXLFpe_UInvnSPnATFHNy9ZsqjHcjTKpoxNoTYIdYUWOL6i8051c3H0vG93tvc=
  • PubChem. (n.d.). Pyrazine | C4H4N2.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • PubChem. (n.d.). Pyrazine-d4 | C4H4N2.
  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine.

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Optimization

Technical Support Center: Stability of 4-(Pyrazin-2-ylamino)cyclohexanol in Aqueous Buffer

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support guide for 4-(Pyrazin-2-ylamino)cyclohexanol. This document is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support guide for 4-(Pyrazin-2-ylamino)cyclohexanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this molecule in aqueous buffer systems. Understanding the stability profile is critical for ensuring data integrity, reproducibility, and the overall success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 4-(Pyrazin-2-ylamino)cyclohexanol.

Q1: What are the primary factors that can affect the stability of 4-(Pyrazin-2-ylamino)cyclohexanol in my aqueous buffer?

The stability of 4-(Pyrazin-2-ylamino)cyclohexanol is influenced by a combination of chemical and physical factors. The core structure, containing a pyrazine ring, a secondary amine linker, and a cyclohexanol moiety, has several potential points of lability. Key factors to control are:

  • pH: The pH of your buffer is critical. The pyrazine ring contains two nitrogen atoms with a pKa of ~0.65, making it a very weak base[1]. The secondary amine is also ionizable. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the aminopyrazine bond. The stability of pyrazine-containing structures has been shown to be pH-dependent in various systems[2][3].

  • Temperature: Elevated temperatures accelerate most degradation reactions.[4][5] The rate of hydrolysis and oxidation will significantly increase with heat. For routine experiments, maintaining controlled room temperature or refrigerated conditions is advised. Long-term storage should always be at low temperatures (see Q3).

  • Light Exposure: Pyrazine and its derivatives are known to be photosensitive.[6][7] UV or even high-intensity visible light can provide the energy to initiate photochemical degradation, leading to the formation of radicals and subsequent decomposition.[8][9]

  • Oxidizing Agents: The presence of dissolved oxygen, metal ions (which can catalyze oxidation), or other oxidizing species in the buffer can lead to the oxidation of the secondary amine or the secondary alcohol on the cyclohexanol ring.

Q2: What are the most probable degradation pathways for this molecule?

While specific degradation pathways for this exact molecule are not extensively published, we can predict the most likely routes based on its functional groups:

  • Hydrolysis: The C-N bond linking the pyrazine ring and the cyclohexanol amine is susceptible to hydrolysis, particularly under acidic or basic conditions. This would cleave the molecule into 2-aminopyrazine and 4-aminocyclohexanol. Hydrolysis is a common degradation pathway for amine-containing compounds.[10][11]

  • Oxidation: The secondary alcohol of the cyclohexanol moiety can be oxidized to a ketone, forming 4-(pyrazin-2-ylamino)cyclohexanone. The secondary amine is also a potential site for oxidation.

  • Photodegradation: Exposure to light could lead to complex degradation pathways, including ring cleavage or the formation of various photoproducts, a known behavior for diazabenzenes like pyrazine.[8]

Q3: What are the recommended storage conditions for stock solutions and buffered experimental samples?

To maximize the shelf-life and ensure the integrity of your compound:

  • Stock Solutions (in an organic solvent like DMSO): Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Aqueous Buffer Solutions: Freshly prepare solutions in your aqueous buffer for each experiment. If short-term storage is unavoidable (e.g., overnight in an autosampler), keep the solution at 2-8°C and protected from light. Avoid long-term storage of the compound in any aqueous buffer.

Q4: How can I monitor the stability of 4-(Pyrazin-2-ylamino)cyclohexanol in my specific buffer system?

A stability-indicating analytical method is essential. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) .[12][13][14]

A proper stability-indicating method should be able to:

  • Quantify the parent compound (4-(Pyrazin-2-ylamino)cyclohexanol).

  • Separate the parent compound from all potential degradants and impurities.

  • Allow for the detection and potential quantification of major degradation products.

You can validate your method by performing a forced degradation study (see Protocol 2 below) to generate degradants and ensure your method can resolve them.[15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: I'm observing a progressive loss of my compound's activity or concentration in my multi-day experiment. What should I do?

  • Potential Cause 1: Degradation. The compound is likely degrading under your experimental conditions (e.g., pH, temperature).

    • Solution: Perform a time-course stability study. Prepare your sample in the experimental buffer and analyze its concentration via HPLC or LC-MS at several time points (e.g., 0, 2, 4, 8, 24, 48 hours) under the exact same temperature and lighting conditions as your experiment. This will determine the degradation rate and help you establish a time window where the compound is stable.

  • Potential Cause 2: Precipitation. The compound may have limited solubility in your aqueous buffer, causing it to slowly precipitate out of solution.

    • Solution: Visually inspect your samples (including the bottom of the wells/tubes) for any precipitate. Measure the concentration of the supernatant after centrifugation. If the concentration has dropped, solubility is an issue. Consider adding a small percentage of a co-solvent (like DMSO or ethanol, if compatible with your assay) or adjusting the buffer pH.

Problem 2: My solution of 4-(Pyrazin-2-ylamino)cyclohexanol has developed a yellow or brown tint. Can I still use it?

  • Potential Cause: Oxidation or Photodegradation. The formation of colored species often indicates the creation of new chromophores through degradation. This is a visual red flag that the integrity of your compound is compromised.

    • Solution: Do not use the colored solution. Discard it and prepare a fresh solution from your stock. To prevent recurrence, ensure your buffers are degassed to remove oxygen, and always protect your solutions from light by using amber vials or covering them with aluminum foil.

Problem 3: My HPLC/LC-MS analysis shows new, smaller peaks appearing over time, while my main peak decreases. What are these?

  • Potential Cause: Formation of Degradation Products. These new peaks are almost certainly degradants. The decrease in the area of your main peak (the parent compound) and the corresponding increase in the new peaks is a classic sign of instability.

    • Solution: This confirms that your compound is degrading. The goal now is to identify the cause. You can use the information from these new peaks to diagnose the issue.

      • Analyze the Mass: If using LC-MS, the mass-to-charge ratio (m/z) of the new peaks can help identify their structures. For example, a peak corresponding to 2-aminopyrazine would suggest hydrolysis.

      • Correlate with Conditions: If the peaks appear faster at higher temperatures, it's thermal degradation. If they only appear in light-exposed samples, it's photodegradation. If they appear after adding H₂O₂, it's oxidative degradation.

      • Implement a Forced Degradation Study (Protocol 2): This systematic study is the definitive way to understand how your compound behaves under various stresses and to characterize its degradation products.[15]

Experimental Protocols

Protocol 1: Basic Stability Assessment in Aqueous Buffer

This protocol outlines a simple experiment to determine the stability of the compound in a specific buffer over a set time period.

  • Preparation: Prepare a solution of 4-(Pyrazin-2-ylamino)cyclohexanol in your chosen aqueous buffer at the final experimental concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample using a validated HPLC or LC-MS method to determine the initial concentration (Area_initial).

  • Incubation: Store the solution under your exact experimental conditions (temperature, lighting). Prepare a parallel sample stored under ideal "protective" conditions (e.g., 4°C, dark) as a control.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from both the experimental and control solutions and analyze them by HPLC/LC-MS to determine the concentration (Area_t).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Area_t / Area_initial) * 100 Plot % Remaining versus time to visualize the degradation kinetics. A loss of >5-10% is typically considered significant.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding potential degradation pathways and developing a robust, stability-indicating analytical method.[15]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Dilute with buffer. Heat the solution at 80°C for 48 hours, protected from light.

    • Photolytic Degradation: Dilute with buffer. Expose the solution to a photostability chamber with controlled light exposure (e.g., 1.2 million lux hours) and UV exposure (e.g., 200 watt hours/m²) at room temperature. Keep a control sample covered in foil in the same chamber.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7 using an appropriate acid or base.

  • Analysis: Analyze all stressed samples, an unstressed control, and a blank by HPLC-UV and/or LC-MS.

  • Evaluation:

    • Compare the chromatograms to identify degradation products.

    • Assess "peak purity" of the parent peak in each condition to ensure no co-eluting degradants.

    • Calculate the percentage degradation under each condition. Aim for 10-30% degradation to ensure you are observing primary degradants without completely destroying the molecule.

Data Interpretation & Visualization

Table 1: Summary of Expected Lability from Forced Degradation Study

Stress ConditionReagents/ParametersExpected LabilityPrimary Degradation Pathway
Acid Hydrolysis 1 M HCl, 60°CModerate to HighHydrolysis of the C-N amine bond.
Base Hydrolysis 1 M NaOH, 60°CModerateHydrolysis of the C-N amine bond.
Oxidation 3% H₂O₂, RTModerateOxidation of the cyclohexanol -OH to a ketone.
Thermal 80°C in BufferLow to ModerateGeneral acceleration of hydrolysis/oxidation.
Photolytic UV/Vis LightHighComplex photodegradation, potential ring cleavage.[8][9]

Forced Degradation Workflow Diagram

This diagram illustrates the logical flow of a forced degradation study, from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions cluster_analysis Data Evaluation stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (1M NaOH, 60°C) stock->base Aliquot oxid Oxidation (3% H₂O₂, RT) stock->oxid Aliquot therm Thermal (80°C) stock->therm Aliquot photo Photolytic (UV/Vis Light) stock->photo Aliquot control Unstressed Control (RT, Dark) stock->control Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples (HPLC-UV / LC-MS) oxid->analyze therm->analyze photo->analyze control->analyze neutralize->analyze eval1 Identify Degradation Products analyze->eval1 eval2 Calculate % Degradation eval1->eval2 eval3 Confirm Method is Stability-Indicating eval2->eval3 report Report Findings & Propose Degradation Pathways eval3->report

Caption: Workflow for a forced degradation study.

References
  • Hikichi, M., et al. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets.
  • Bayrak, N. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society Section A: Chemistry.
  • Ellingson, R. C., Henry, R. L., & McDonald, F. G. (1945). Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid. Journal of the American Chemical Society.
  • Daniel, M., et al. (2022). Synthesis, Photophysical Properties, and Aromaticity of Pyrazine-Fused Tetrazapentalenes. The Journal of Organic Chemistry.
  • De Vrieze, M., et al. (2008). Effect of pH on synthesis of pyrazines using acetol and NH4OH.
  • Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics.
  • An, H., et al. (2000). Competition between photochemistry and energy transfer in ultraviolet-excited diazabenzenes. I. Photofragmentation studies of pyrazine at 248 nm and 266 nm. The Journal of Chemical Physics.
  • N/A. (1985). Synthesis, chemical stability and pre-clinical anti-tumor activity of pyrazine diazohydroxide, sodium salt (NSC-361456).
  • Gzella, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports.
  • N/A. (2025).
  • Sala, M., et al. (2025). Quantum dynamics of the photostability of pyrazine.
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  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.
  • N/A. (N/A).
  • Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. Journal of Agricultural and Food Chemistry.
  • N/A. (2026). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • N/A. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • N/A. (N/A). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC.
  • N/A. (N/A).
  • N/A. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
  • N/A. (N/A). Analytical Chemistry. Biopharm.
  • Müller, R., & Rappert, S. (N/A).
  • Chen, C. H., et al. (2005). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. Journal of Medicinal Chemistry.
  • Den-Haan, H., et al. (N/A). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • Bağdat, E. Ş., et al. (N/A). Analytical methods for pyrazine detection.
  • Klinger, K. M., et al. (N/A).
  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia.
  • N/A. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC.
  • Fytianos, K., et al. (N/A). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • N/A. (N/A). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. PMC.
  • N/A. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • Saeed, I. M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal.
  • N/A. (N/A). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF.
  • N/A. (N/A).
  • N/A. (2025). Mechanism and Pathway of Atrazine Degradation by Peroxymonosulfate Activated by CoNiFe-Layered Double Hydroxide. MDPI.
  • N/A. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.

Sources

Troubleshooting

Pyrazine Synthesis Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Pyrazine Synthesis Technical Support Center. Pyrazines are critical N-heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazine Synthesis Technical Support Center. Pyrazines are critical N-heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science. However, synthesizing them efficiently—especially with high regioselectivity and yield—presents significant chemical challenges. This guide provides validated protocols, optimization data, and mechanistic troubleshooting to help researchers and drug development professionals resolve common bottlenecks.

Core Synthetic Pathways

PyrazineSynthesis A 1,2-Diamine + 1,2-Dicarbonyl C Condensation (Base Catalyzed) A->C B Beta-Amino Alcohols D Dehydrogenative Coupling (Mn/Ru) B->D E Dihydropyrazine Intermediate C->E -2H2O G Pyrazine Derivatives D->G -H2, -H2O (Acceptorless) F Oxidation (Air/MnO2/Pd) E->F F->G -2H (Aromatization)

Primary synthetic pathways for pyrazine synthesis and intermediate aromatization.

Knowledge Base: Core Methodologies & Protocols

Protocol 1: Base-Catalyzed Condensation of 1,2-Dicarbonyls and 1,2-Diamines

This protocol circumvents the need for harsh oxidants by utilizing a one-pot condensation and spontaneous 1[1].

  • Causality: Potassium tert-butoxide (t-BuOK) facilitates the rapid double condensation to form the dihydropyrazine intermediate. In aqueous methanol, the equilibrium is driven forward, and ambient dissolved oxygen is sufficient to drive the aromatization to the thermodynamically stable pyrazine ring without bubbling pure O2[1].

  • Step-by-Step Methodology:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar.

    • Dissolve 1.0 mmol of the 1,2-dicarbonyl compound in 5 mL of aqueous methanol (1:1 v/v).

    • Critical Step: Slowly add 1.0 mmol of the corresponding 1,2-diamine dropwise over 5–10 minutes to prevent exothermic polymerization.

    • Add 10 mol% of potassium tert-butoxide (t-BuOK) to the reaction mixture.

    • Stir the mixture at room temperature (25°C) open to the air for 2–4 hours.

    • Extract the mixture with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Check: The dihydropyrazine intermediate is often brightly colored (yellow/orange) and lacks strong UV absorbance at 254 nm compared to the fully aromatic pyrazine. The reaction is complete when the solution color fades and a strongly UV-active spot appears on TLC, alongside the disappearance of the dicarbonyl starting material.

Protocol 2: Acceptorless Dehydrogenative Coupling of β -Amino Alcohols

This modern catalytic approach synthesizes symmetric pyrazines directly from β -amino alcohols, eliminating the need for dicarbonyl precursors through 2[2].

  • Causality: A Manganese (Mn) pincer complex acts as a bifunctional catalyst. It first dehydrogenates the alcohol to an amino-aldehyde, which self-condenses to a dihydropyrazine. The catalyst then performs a second acceptorless dehydrogenation, releasing H2 gas and yielding the aromatic pyrazine[2].

  • Step-by-Step Methodology:

    • In an argon-filled glovebox, charge a Schlenk tube with the Mn-pincer catalyst (2 mol%), KH base (3 mol%), and 0.5 mmol of the β -amino alcohol.

    • Add 2 mL of dry, degassed toluene.

    • Seal the Schlenk tube, remove it from the glovebox, and heat in a pre-heated oil bath at 150°C for 24 hours.

    • Cool the reaction to room temperature and carefully vent the generated H2 gas.

    • Quench with 1 mL of water, extract with ethyl acetate, concentrate, and purify via column chromatography.

  • Self-Validation Check: The reaction generates stoichiometric hydrogen gas. By connecting the Schlenk tube to an oil bubbler (if run under a flow system), H2 evolution serves as a real-time kinetic indicator. Cessation of bubbling confirms the completion of the acceptorless dehydrogenation.

Data Center: Optimization Parameters

When utilizing the dehydrogenative coupling pathway, the choice of base, solvent, and temperature drastically impacts the turnover frequency of the catalyst and the final yield[2].

EntryCatalyst LoadingBase (Loading)SolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1 Mn-Pincer (2 mol%)KH (3 mol%)Toluene1502499 Optimal conditions: KH rapidly deprotonates the catalyst precursor to form the active amido-metal complex.
2 Mn-Pincer (2 mol%)KOtBu (3 mol%)Toluene1502490 Bulky base slightly hinders the initial catalytic activation step compared to hydride.
3 Mn-Pincer (2 mol%)KH (3 mol%)THF150*24<60 Lower boiling point of THF limits the effective reaction temperature, stalling dehydrogenation.
4 Mn-Pincer (2 mol%)NoneToluene150248 Without base, the active amido-metal complex cannot form, halting the catalytic cycle.
5 Mn-Pincer (2 mol%)KH (3 mol%)Toluene1252460 Insufficient thermal energy to drive the final, thermodynamically demanding dehydrogenation step.

Troubleshooting & FAQs

Q: My reaction stalls at the dihydropyrazine intermediate. How do I force complete aromatization? A: Dihydropyrazines are notoriously stable depending on their substitution patterns, and spontaneous air oxidation is sometimes insufficient.

  • Causality: The conversion of dihydropyrazine to pyrazine requires the removal of two hydrogen atoms (aromatization). If the substituents are highly electron-withdrawing, the electron density of the ring decreases, making it less susceptible to mild oxidation.

  • Solution:

    • Chemical Oxidants: Introduce a mild oxidant such as activated Manganese Dioxide (MnO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Catalytic Dehydrogenation: Add Palladium on Carbon (Pd/C) and reflux in a high-boiling solvent (e.g., toluene or xylene). The Pd/C catalyzes the removal of H2, driven by the thermodynamic stability of the resulting aromatic system.

Q: When reacting unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls, I get a 1:1 mixture of regioisomers. How can I achieve regioselectivity? A: This is the most common flaw of the classical condensation route. Because both amine nucleophiles and both carbonyl electrophiles have similar reactivities, the condensation lacks regiocontrol.

  • Causality: The transition states for the formation of the two possible imine intermediates have nearly identical activation energies.

  • Solution: Abandon the direct dicarbonyl condensation and utilize a regioselective stepwise approach:

    • Protected α -Ketoaldehydes: Use a mono-acetal protected dicarbonyl (e.g., 2,2-diethoxyacetophenone). The unprotected ketone reacts strictly with the more nucleophilic amine first, locking the regiochemistry before the acetal is deprotected (often with TFA) to 3[3].

    • Grignard Addition to Pyrazine N-Oxides: Start with a symmetrical pyrazine, oxidize it to the N-oxide, and perform a highly4 using a Grignard reagent. The N-oxide directs the attack exclusively to the adjacent carbon, followed by reduction to yield a substituted pyrazine[4].

Q: My condensation reaction yields a dark, tarry mixture with very low pyrazine recovery. What is going wrong? A: You are likely observing competing aldol condensation of your 1,2-dicarbonyls or oxidative polymerization of the diamines.

  • Causality: 1,2-dicarbonyl compounds (especially those with α -protons) are highly susceptible to self-aldol condensation under basic conditions. Additionally, aliphatic 1,2-diamines can undergo oxidative degradation if exposed to strong oxidants or high heat before the protective dihydropyrazine ring forms.

  • Solution:

    • Order of Addition: Always add the diamine to the dicarbonyl slowly (via syringe pump) to ensure the dicarbonyl is immediately consumed by the amine rather than reacting with itself.

    • Temperature Control: Keep the initial condensation step strictly at or below room temperature (0°C to 25°C). Only apply heat after the dihydropyrazine intermediate has fully formed (verified by TLC/LC-MS) to drive the final oxidation.

References

  • Greener approach toward one pot route to pyrazine synthesis - tandfonline.com. 1

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - acs.org. 2

  • A REGIOSELECTIVE SYNTHESIS OF METHYL 7-AMINO-3-PHENYLTHIENO-[2,3-b]PYRAZINE-6-CARBOXYLATE - tandfonline.com.3

  • Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines - acs.org. 4

Sources

Optimization

Troubleshooting unexpected results in 4-(Pyrazin-2-ylamino)cyclohexanol assays

Introduction: A Guide for Researchers Welcome to the technical support center for 4-(Pyrazin-2-ylamino)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals who are incor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Guide for Researchers

Welcome to the technical support center for 4-(Pyrazin-2-ylamino)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this molecule into their experimental workflows. The pyrazine moiety is a common scaffold in medicinal chemistry, frequently found in kinase inhibitors that target the ATP-binding pocket of enzymes like cyclin-dependent kinases (CDKs).[1][2] Therefore, this guide is structured around the common assays and potential challenges encountered when working with ATP-competitive kinase inhibitors.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific, unexpected results. Our goal is to empower you with the scientific rationale behind each experimental step, enabling you to diagnose issues, optimize your protocols, and generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 4-(Pyrazin-2-ylamino)cyclohexanol?

A: Based on its chemical structure, which features a pyrazine ring system, 4-(Pyrazin-2-ylamino)cyclohexanol is predicted to function as a kinase inhibitor.[1][3] The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of a kinase's ATP-binding pocket.[1] This mode of action is characteristic of Type I ATP-competitive inhibitors, which prevent the phosphorylation of downstream substrates by blocking ATP from binding to the enzyme.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

A: Proper handling is critical for experimental consistency.

  • Solvent: We recommend preparing a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the primary stock into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[6] Store these aliquots at -20°C or -80°C in tightly sealed tubes.

  • Working Dilutions: For experiments, prepare fresh serial dilutions from a thawed aliquot in your assay buffer.[4] Be mindful of the final DMSO concentration in your assay, as high levels (>0.5-1%) can impact enzyme activity and cell viability.[7][8]

Q3: What are the most common assay formats for characterizing a compound like this?

A: A multi-assay approach is standard for characterizing kinase inhibitors.

  • Biochemical Assays: These in vitro assays directly measure the compound's effect on purified kinase activity. Common formats include luminescence-based assays (e.g., ADP-Glo™, Kinase-Glo®) that measure ATP consumption, and fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[7][9]

  • Cell-Based Assays: These assays measure the compound's effect within a biological context. Examples include monitoring the phosphorylation of a specific substrate in a cell line via Western Blot or ELISA, and cell viability/proliferation assays (e.g., MTT, CellTiter-Glo®) to determine cytotoxic or cytostatic effects.[10][11]

Troubleshooting Guide: Inconsistent Kinase Assay Results

One of the most common challenges is variability in the measured IC50 value (the concentration of an inhibitor where the response is reduced by half).

Issue 1: My IC50 value for 4-(Pyrazin-2-ylamino)cyclohexanol is higher than expected or varies between experiments.

An unexpectedly high or variable IC50 can derail a project. The root cause often lies in the specific conditions of the kinase assay.

Potential CauseRecommended Solution & Scientific Rationale
Sub-optimal ATP Concentration Solution: Titrate ATP and determine the Michaelis-Menten constant (Km). Run inhibition assays with an ATP concentration at or near the Km for the kinase. Rationale: For an ATP-competitive inhibitor, the measured IC50 is directly dependent on the ATP concentration. A higher ATP concentration will require more inhibitor to achieve 50% inhibition, leading to an artificially high IC50 value.[9]
Inactive Enzyme or Substrate Solution: Verify the activity of your kinase and the integrity of your substrate. Ensure proper storage on ice during experiments and long-term storage at -80°C. Rationale: Enzyme activity is sensitive to temperature and handling.[9] Repeated freeze-thaw cycles or improper storage can lead to protein denaturation and loss of function, resulting in a poor assay window and inaccurate inhibition data.
Incorrect Buffer Composition Solution: Verify that the pH, ionic strength, and necessary co-factors (e.g., Mg²⁺) in your kinase reaction buffer are optimal for your specific enzyme.[4] Rationale: Kinase activity and inhibitor binding are highly dependent on the reaction environment. Sub-optimal pH or missing co-factors can reduce enzyme efficiency and alter the compound's binding affinity.
Compound Solubility Issues Solution: Visually inspect wells for compound precipitation. Lower the final assay concentration of the compound or include a low percentage of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the buffer. Rationale: Poor solubility can lead to an overestimation of the IC50 because the actual concentration of the compound in solution is lower than the nominal concentration.

Troubleshooting Guide: High Background in Plate-Based Assays

High background noise can mask the true signal, reduce assay sensitivity, and make data interpretation difficult.[12][13] This is a frequent problem in luminescence, fluorescence, and ELISA-based assays.

Issue 2: My negative control wells (no enzyme or no substrate) show a high signal, reducing my assay window.

This issue points to non-specific binding or reagent-related problems. A systematic check of your assay components and workflow is necessary.

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Plate Washing (ELISA) Solution: Increase the number of wash cycles (e.g., from 3 to 5) and ensure a sufficient volume (e.g., 400 µL per well). Consider adding a short soak step.[12][14] Rationale: Inadequate washing fails to remove all unbound detection antibodies or reagents, which then contribute to the background signal.[15]
Contaminated Reagents or Buffers Solution: Prepare fresh buffers for each experiment, using high-quality water (e.g., distilled, deionized).[14][16] Ensure substrate solutions are colorless before use.[14] Rationale: Microbial or chemical contamination in buffers can interfere with the enzymatic reaction or the detection chemistry, leading to a false signal.[15] Deteriorated substrates can auto-activate, increasing background.
Sub-optimal Blocking (ELISA/HTRF) Solution: Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or by testing alternative blockers.[12][13] Rationale: Incomplete blocking leaves open sites on the plate surface where antibodies or other reagents can non-specifically bind, causing a high background across the entire plate.[16]
Compound Interference Solution: Run a control plate containing only the compound and assay reagents (no enzyme/cells) to test for autofluorescence or quenching.[7] Rationale: The test compound itself may possess fluorescent properties at the assay wavelengths or interfere with the reporter enzyme (e.g., luciferase), creating an artificial signal or inhibiting it.

Logical Troubleshooting Workflow

When faced with unexpected results, a logical, step-by-step approach is more effective than random changes. The following diagram outlines a systematic process for diagnosing assay issues.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Step 1: Verify Reagent Integrity (Compound, Enzyme, Buffers, ATP) Start->Check_Reagents Start Here Check_Conditions Step 2: Review Assay Conditions (Temp, Incubation Times, Concentrations) Check_Reagents->Check_Conditions Reagents OK? Check_Hardware Step 3: Confirm Instrument & Hardware (Pipettes, Plate Reader, Plates) Check_Conditions->Check_Hardware Conditions OK? Data_Analysis Step 4: Re-evaluate Data Analysis (Controls, Curve Fitting, Blanks) Check_Hardware->Data_Analysis Hardware OK? Isolate_Variable Step 5: Isolate One Variable and Retest Data_Analysis->Isolate_Variable Analysis OK? Resolved Problem Resolved Isolate_Variable->Resolved

Caption: A systematic workflow for troubleshooting unexpected experimental results.

Troubleshooting Guide: Discrepancies in Assay Results

It is not uncommon to find that a compound potent in a biochemical assay shows much weaker activity in a cell-based assay.

Issue 3: The compound is potent in my biochemical kinase assay, but shows little to no effect in my cell-based assay.

This discrepancy highlights the difference between an idealized in vitro system and the complex environment of a living cell.

Potential CauseRecommended Solution & Scientific Rationale
Poor Cell Permeability Solution: Use cell lines known to have high membrane permeability or employ formulation strategies if applicable. Rationale: The compound must cross the cell membrane to reach its intracellular target. Physicochemical properties like polarity and size can limit this, rendering the compound ineffective in a cellular context despite its potency against the purified enzyme.[17]
Efflux by Cellular Pumps Solution: Test the compound in the presence of inhibitors for common efflux pumps (e.g., P-glycoprotein). Rationale: Many cells express transporter proteins that actively pump foreign molecules out of the cytoplasm. Your compound may be a substrate for these pumps, preventing it from reaching a high enough intracellular concentration to inhibit its target.[17]
High Intracellular ATP Solution: This is an inherent challenge. Acknowledge this in your data interpretation. Rationale: The ATP concentration inside a cell (millimolar range) is much higher than that used in most biochemical assays (micromolar range). For an ATP-competitive inhibitor, this high level of the natural substrate makes it significantly harder for the compound to compete for the binding site, resulting in a lower apparent potency.
Compound Metabolism Solution: Analyze compound stability in cell culture medium and in the presence of cells over time using methods like LC-MS. Rationale: Cells can metabolize the compound into inactive forms, reducing the effective concentration over the course of the experiment.

Experimental Protocols

To ensure reproducibility, we provide the following generalized protocols. Note: These are templates and must be optimized for your specific kinase, cell line, and experimental goals.[4]

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a generic assay using a format like ADP-Glo™ to measure kinase activity by quantifying ADP production.

Kinase_Assay_Workflow A 1. Add Compound (Serial dilution of 4-(Pyrazin-2-ylamino)cyclohexanol) B 2. Add Kinase/Substrate Mix (2X concentration) A->B C 3. Pre-incubate (10-15 min at RT) B->C D 4. Initiate Reaction (Add 2X ATP) C->D E 5. Incubate (60 min at 30°C) D->E F 6. Stop & Detect (Add ADP-Glo™ Reagent) E->F G 7. Read Luminescence F->G

Caption: Standard workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Method:

  • Compound Plating: In a 384-well white assay plate, add 5 µL of 4X final concentration of 4-(Pyrazin-2-ylamino)cyclohexanol or vehicle control (e.g., buffer with DMSO).

  • Enzyme/Substrate Addition: Prepare a 2X master mix of the kinase and its specific substrate in kinase reaction buffer. Add 5 µL to each well.

  • Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X solution of ATP in kinase reaction buffer. Add 10 µL to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C. This time may require optimization.

  • Detection: Stop the kinase reaction and quantify the ADP produced by adding the detection reagents as per the manufacturer's protocol (e.g., ADP-Glo™).

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability after treatment with the compound.[11]

Step-by-Step Method:

  • Cell Seeding: Plate your chosen cell line in a 96-well clear plate at a pre-determined optimal density and allow cells to adhere overnight.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of 4-(Pyrazin-2-ylamino)cyclohexanol. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) on a microplate reader.

References

  • ELISA Troubleshooting: High Background. (n.d.). Sino Biological. Retrieved from [Link]

  • Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. Retrieved from [Link]

  • High Background in ELISA: Causes, Fixes, and Tips. (2026, January 17). AstorScientific. Retrieved from [Link]

  • What Causes High Background in ELISA Tests?. (n.d.). Surmodics. Retrieved from [Link]

  • Causes Of High Background In ELISA Tests and How to Solve Them. (2023, October 6). Krishgen Biosystems. Retrieved from [Link]

  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys. Retrieved from [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. (2023, February 1). ACS Chemical Biology. Retrieved from [Link]

  • Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. (n.d.). Reaction Biology. Retrieved from [Link]

  • Measuring Cyclin-Dependent Kinase Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. (2022, August 7). Frontiers. Retrieved from [Link]

  • Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023, October 5). PubMed. Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-(Pyrazin-2-ylamino)cyclohexanol

Welcome to the Advanced Troubleshooting and Protocol Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of functionalized building blocks and drug intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of functionalized building blocks and drug intermediates. 4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9) is a highly versatile molecule, but its structural features—a secondary amine, an electron-deficient pyrazine ring, and a secondary alcohol—create a "perfect storm" for oxidative and hydrolytic degradation if handled improperly.

This guide is designed to move beyond basic storage instructions. Here, we will dissect the causality behind the degradation of this specific molecule and provide a self-validating, field-proven protocol to ensure your compound maintains >99% purity throughout its shelf life.

Part 1: Troubleshooting & FAQs

Q1: My stored sample of 4-(Pyrazin-2-ylamino)cyclohexanol is turning yellow/brown over time. What is happening at the molecular level?

A: Discoloration is the hallmark of oxidative degradation of the secondary amine . Secondary amines are inherently nucleophilic and relatively unstable under prolonged oxidative conditions[1]. When exposed to atmospheric oxygen and ambient light, the lone pair of electrons on the secondary amine nitrogen can undergo electron abstraction, forming reactive nitroxide radicals.

Furthermore, the pyrazine ring itself is susceptible to oxidation. In the presence of reactive oxygen species (ROS) or trace peroxides (often found in aging ethereal solvents used during purification), pyrazines readily undergo N-oxidation to form pyrazine N-oxides[2]. The extended conjugation from these newly formed N-oxides and radical byproducts shifts the molecule's absorbance into the visible spectrum, causing the observed yellow/brown discoloration.

Q2: LC-MS analysis of my aged batch shows a new impurity peak with a mass of [M-2]. Where is this coming from?

A: An [M-2] mass shift indicates the loss of two hydrogen atoms, which points directly to the oxidation of the secondary alcohol (cyclohexanol) into a ketone (cyclohexanone) . Cyclohexanol derivatives are well-documented to oxidize into their corresponding cyclohexanones when exposed to oxidizing agents or prolonged atmospheric oxygen[3]. This reaction is thermodynamically favorable and can be accelerated by trace transition metal impurities (e.g., from stainless steel spatulas or catalytic residues) acting as redox mediators[4].

Q3: How critical is moisture control for this specific compound?

A: Extremely critical. While 4-(Pyrazin-2-ylamino)cyclohexanol does not contain easily hydrolyzable esters or amides, it is highly hygroscopic due to the hydrogen-bonding capacity of the hydroxyl and amine groups. Moisture acts as a microscopic solvent layer on the surface of the powder. This aqueous layer drastically increases the local concentration of dissolved oxygen and facilitates the proton-transfer steps required for the oxidative degradation of the secondary amine[1].

Part 2: Mechanistic Pathways & Data Presentation

To effectively prevent degradation, you must understand the competing pathways. The diagram below maps the structural vulnerabilities of 4-(Pyrazin-2-ylamino)cyclohexanol to their environmental triggers.

Degradation Core 4-(Pyrazin-2-ylamino)cyclohexanol (Intact Molecule) O2 Oxygen / ROS (Oxidative Stress) Core->O2 H2O Moisture (Hygroscopic Uptake) Core->H2O UV UV Light / Heat (Radical Initiation) Core->UV N_Ox Pyrazine N-oxide & Amine N-oxide O2->N_Ox N-Oxidation Ketone Cyclohexanone Derivative ([M-2] Impurity) O2->Ketone Alcohol Oxidation H2O->O2 Dissolves O2 / Lowers Ea Cleavage N-Dealkylation Fragments UV->Cleavage Photolytic Cleavage

Mechanistic degradation pathways of 4-(Pyrazin-2-ylamino)cyclohexanol.

Summary of Degradation Profiles and Mitigation
Structural MotifDegradation PathwayPrimary TriggerAnalytical SignatureRequired Mitigation
Secondary Amine Radical oxidation / N-dealkylationOxygen, UV LightDiscoloration, +16 Da (N-oxide)Argon backfill, Amber vials
Pyrazine Ring N-oxidationPeroxides, Oxygen+16 Da or +32 Da (Di-N-oxide)Avoid ethereal solvents, Argon
Cyclohexanol Oxidation to CyclohexanoneOxygen, Trace Metals-2 Da (Ketone formation)Plastic spatulas, -20°C storage
Global Structure Moisture-accelerated decayHumidityBroadened NMR peaks (water)Desiccator storage, Lyophilization

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To establish a self-validating storage system, we must eliminate the variables of human error and environmental fluctuation. Do not store this compound in a single bulk container; repeated opening introduces fresh oxygen and moisture, resetting the degradation clock.

Workflow: Inert-Atmosphere Aliquoting and Cryogenic Storage

SOP S1 1. Desiccation (Vacuum oven at RT, 12h) S2 2. Aliquoting (Use anti-static plastic spatulas) S1->S2 S3 3. Argon Purge (Displace O2 with heavy inert gas) S2->S3 S4 4. Hermetic Sealing (PTFE-lined caps + Parafilm) S3->S4 S5 5. Cryogenic Storage (Store at -20°C in the dark) S4->S5

Step-by-step Standard Operating Procedure for compound preservation.

Step-by-Step Methodology:
  • Pre-Drying (Desiccation): Upon receiving or synthesizing the compound, place the open vial in a vacuum desiccator containing fresh Drierite (CaSO₄) or phosphorus pentoxide (P₂O₅) for 12–24 hours at room temperature. Causality: This strips the microscopic aqueous layer that acts as a solvent for dissolved oxygen.

  • Aliquoting: Transfer the dried powder into pre-weighed, amber glass vials (2 mL or 4 mL). Use a static-free plastic or ceramic spatula. Causality: Amber glass blocks UV radiation that initiates radical amine oxidation. Avoiding stainless steel prevents trace transition-metal catalyzed oxidation of the cyclohexanol group[4].

  • Inert Gas Purging (The "Argon Blanket"): Insert a gentle stream of high-purity Argon gas into the vial for 15–20 seconds. Causality: Argon is significantly heavier than Nitrogen and atmospheric air. It sinks to the bottom of the vial, creating a physical, inert blanket directly over the solid compound, effectively starving the secondary amine and alcohol of oxygen[1].

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined (Teflon) screw cap . Wrap the exterior seam of the cap with Parafilm. Causality: Standard silicone septa are highly permeable to atmospheric moisture and oxygen over a period of months. PTFE is chemically inert and impermeable.

  • Cryogenic Storage: Place the aliquots in a secondary sealed container (like a ziplock bag with a silica gel packet) and store at -20°C . Causality: Arrhenius kinetics dictate that lowering the temperature drastically reduces the rate of any residual oxidative or thermal degradation reactions.

Self-Validation Check: When retrieving an aliquot for an experiment, allow the vial to warm to room temperature before opening. If opened while cold, atmospheric moisture will instantly condense on the cold powder, ruining the integrity of the remaining sample.

References

  • Normalized amine concentration of secondary (+) and diamines (×)... Source: ResearchGate URL:[Link]

  • N-Oxidation of Pyrazines by Bromamine-B in Perchloric Acid Medium: Kinetic and Mechanistic Approach Source: kchem.org (Korean Chemical Society) URL:[Link]

  • Beyond the Ring: Unpacking Cyclohexanol's Oxidation Journey Source: Oreate AI Blog URL:[Link]

  • Cyclohexanol Oxidation Lab: Procedure & Analysis Source: Studylib URL:[Link]

Sources

Optimization

Reducing side product formation in pyrazine derivative synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazine derivative synthesis. This resource is designed to provide in-depth troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazine derivative synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. As Senior Application Scientists, we have compiled this information based on established literature and extensive practical experience to help you optimize your synthetic routes and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrazine derivatives, offering explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired Pyrazine Product

Question: My reaction is resulting in a low yield of the target pyrazine derivative. What are the primary factors I should investigate?

Answer: Low yields in pyrazine synthesis can often be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Possible Causes and Recommended Actions:

  • Purity of Reactants: The purity of the starting materials is critical.[1] Impurities in reactants such as α-amino ketones, 1,2-diamines, or 1,2-dicarbonyl compounds can lead to the formation of unwanted side-products.[1]

    • Solution: Purify all starting materials before use. Techniques like distillation, recrystallization, or chromatography can effectively remove interfering impurities.[1]

  • Reaction Temperature: Temperature is a critical parameter that significantly influences reaction rate and product distribution. While higher temperatures can increase the rate of pyrazine formation, excessive heat may also promote side reactions or lead to product degradation.[2][3] For example, in syntheses catalyzed by copper-chromite, temperatures above 450°C can cause the pyrazine ring to break down.[2]

    • Solution: Conduct a systematic optimization of the reaction temperature. For condensation reactions of 1,2-diketones and 1,2-diamines, a good starting point is room temperature, with gradual increases to 80-100°C.[4] For dehydrogenative coupling reactions, a typical range to explore is 120-150°C.[4]

  • Reaction Time: The duration of the reaction is equally important. Insufficient reaction time can lead to incomplete conversion, while prolonged heating can increase the formation of degradation products.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time that maximizes the yield of the desired product while minimizing byproduct formation.

  • Catalyst Selection and Activity: The choice and concentration of the catalyst can significantly impact the reaction's efficiency and selectivity.[1] An inappropriate or insufficiently active catalyst may result in a sluggish reaction and low conversion.

    • Solution: Ensure you are using the recommended catalyst for your specific reaction. If yields are still low, consider screening different catalysts or optimizing the catalyst loading. For instance, some modern methods utilize manganese pincer complexes for the dehydrogenative coupling of β-amino alcohols to form pyrazines.[5]

Issue 2: Formation of Multiple Pyrazine Isomers or a Complex Mixture of Products

Question: My synthesis is producing a mixture of pyrazine isomers and other closely related byproducts, making purification difficult. How can I improve the selectivity of my reaction?

Answer: The formation of a complex product mixture is a common challenge, particularly when synthesizing unsymmetrically substituted pyrazines. This often arises from a lack of regioselectivity in the key bond-forming steps.

Possible Causes and Recommended Actions:

  • Cross-Condensation Reactions: In classical methods like the Staedel-Rugheimer or Gutknecht syntheses, the self-condensation of α-amino ketones is a key step.[3][6] If two different α-amino ketones are used to synthesize an unsymmetrical pyrazine, they can react with themselves and each other, leading to a mixture of three different pyrazine products.[3]

    • Solution: To control regioselectivity, it is advisable to employ a stepwise synthetic strategy.[3] This could involve synthesizing a pyrazine with a leaving group (e.g., a halogen) at a specific position, followed by the introduction of the second substituent via a cross-coupling reaction.[3]

  • Lack of Control in Maillard Reaction: The Maillard reaction, while useful for generating a variety of flavor compounds, can produce a complex mixture of pyrazines when a specific target is desired.[2]

    • Solution: Carefully control the reaction parameters, including the choice of amino acid and reducing sugar, temperature, and pH. The structure of the amino acid, in particular, has a significant influence on the distribution of pyrazine products.[2]

Issue 3: Presence of Significant Amounts of Non-Pyrazine Byproducts

Question: My final product is contaminated with significant quantities of non-pyrazine impurities, such as imidazoles or Strecker aldehydes. What is the origin of these byproducts, and how can I prevent their formation?

Answer: The formation of non-pyrazine byproducts is highly dependent on the specific synthetic route employed. Understanding the reaction mechanism is key to identifying the source of these impurities and implementing strategies to minimize them.

Common Byproducts and Mitigation Strategies:

ByproductCommon Synthetic RouteCause of FormationMitigation Strategies
Imidazole Derivatives Reactions involving cellulosic-derived sugars and ammonium hydroxide.[2]The reaction pathway can favor the formation of the five-membered imidazole ring under certain conditions.Modify reaction conditions (temperature, pH) to disfavor imidazole formation. Post-synthesis, imidazoles can be removed by passing the organic extract through a silica gel column.[7][8]
Strecker Aldehydes Maillard reaction between amino acids and reducing sugars.[2]Formed via the Strecker degradation of α-amino acids, a parallel reaction to pyrazine formation.[2]Consider alternative synthetic pathways that do not involve the Strecker degradation of α-amino acids if these byproducts are a major issue.[2]
Over-oxidation Products (N-oxides, ring-opened products) Oxidation-based methods for pyrazine synthesis.[1]Excessive use of strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) can lead to the oxidation of the pyrazine ring itself.[1]Carefully control the stoichiometry of the oxidizing agent. Use milder and more selective oxidizing agents where possible. Lowering the reaction temperature and shortening the reaction time can also reduce over-oxidation.[1]
Polymerization Products Various synthetic routes, especially those involving reactive intermediates.[1]Reactive intermediates can polymerize if they are not consumed in the desired reaction pathway.Optimize reaction conditions to favor the desired cyclization and aromatization steps. Ensure efficient mixing to avoid localized high concentrations of reactive species.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazine synthesis?

A1: Several classical and modern methods are employed for pyrazine synthesis. The most common include:

  • Condensation of α-amino ketones or α-amino aldehydes: This is a classic method involving the self-condensation of these precursors.[1]

  • Reaction of 1,2-diamines with 1,2-dicarbonyl compounds: This is another widely used condensation reaction.[1]

  • Dehydrogenative coupling of β-amino alcohols: This method utilizes catalysts, such as manganese pincer complexes, to form symmetrical 2,5-disubstituted pyrazines.[5]

  • Maillard Reaction: This reaction between amino acids and reducing sugars is a common source of pyrazines in food chemistry but can be adapted for synthetic purposes.[2]

Q2: How can I effectively purify my pyrazine product from the reaction mixture?

A2: The choice of purification method depends on the properties of your pyrazine derivative and the nature of the impurities. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This is a primary step to separate the pyrazine from the aqueous reaction mixture. The choice of solvent is crucial; non-polar solvents like hexane can be used to avoid co-extraction of polar impurities like imidazoles.[7][8] More polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may also be used, but a subsequent purification step is often necessary.[7][8]

  • Column Chromatography: Silica gel chromatography is effective for separating pyrazines from more polar impurities.[7][8] For separating closely related pyrazine derivatives, high-surface-area silica may be required.[7]

  • Distillation: This method is suitable for isolating volatile pyrazines from non-volatile impurities.[7] Azeotropic distillation can also be employed to separate pyrazines from alkanolamines.[9]

  • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to adsorb pyrazines from an aqueous distillate, allowing for the removal of water-soluble impurities.[7]

Q3: Can I synthesize pyrazines under milder, more environmentally friendly conditions?

A3: Yes, there is a growing interest in developing greener synthetic methods for pyrazines. Some approaches include:

  • Room Temperature Synthesis: A one-pot synthesis of pyrazines from 1,2-diketones and 1,2-diamines at room temperature has been reported using a catalytic amount of potassium tert-butoxide (t-BuOK) in aqueous methanol.[4][10]

  • Biocatalytic Methods: Transaminases can be used for the chemo-enzymatic synthesis of pyrazines from α-diketones.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.

Experimental Protocols and Workflows

Protocol 1: General Procedure for Pyrazine Synthesis via Dehydrogenative Coupling of a β-Amino Alcohol

This protocol is based on the use of a manganese pincer complex catalyst.

  • Reaction Setup: In a glovebox, add the β-amino alcohol (0.5 mmol), potassium hydride (KH, 3 mol%), and the manganese pincer catalyst (2 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add toluene (2 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stirring: Stir the reaction mixture for 24 hours.[4]

  • Quenching: After cooling to room temperature, carefully quench the reaction by the addition of water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrazine.[4]

Workflow for Troubleshooting Side Product Formation

G start High Level of Side Products Identified cause1 Over-oxidation (N-oxides, ring-opened products) start->cause1 cause2 Isomeric Mixture (unsymmetrical pyrazines) start->cause2 cause3 Non-Pyrazine Impurities (imidazoles, aldehydes) start->cause3 solution1a Reduce Oxidizing Agent Stoichiometry cause1->solution1a solution1b Use Milder Oxidizing Agent cause1->solution1b solution1c Lower Reaction Temperature & Shorten Reaction Time cause1->solution1c solution2a Employ Stepwise Synthesis cause2->solution2a solution2b Use Regioselective Methods cause2->solution2b solution3a Optimize Reaction Conditions (Temp, pH) cause3->solution3a solution3b Purify via Silica Gel Chromatography cause3->solution3b solution3c Consider Alternative Synthetic Route cause3->solution3c

Caption: Troubleshooting logic for byproduct formation in pyrazine synthesis.

References

  • What are the side - reactions in pyrazine synthesis? - Blog - Biosynce. (2025, October 10). Biosynce. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). National Center for Biotechnology Information. [Link]

  • Britton, E. C., & Dietzler, A. J. (1962). Purification of pyrazine (U.S. Patent No. 3,033,864). U.S.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, August 23). Journal of Agricultural and Food Chemistry. [Link]

  • Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimization of the Reaction Conditions. (n.d.). ResearchGate. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds (pathway A), condensation of amino sugars with α-dicarbonyl derivatives and ammonia (B), or formation of hydroxy-pyrazines by condensation of two α-dicarbonyl compounds and ammonia (C). (n.d.). ResearchGate. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). Taylor & Francis Online. [Link]

  • Method for removing pyrazine derivatives in waste water by resin adsorption method. (n.d.).
  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021, January 29). National Center for Biotechnology Information. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7). ResearchGate. [Link]

  • Pyrazine Synthesis? (2020, July 28). Sciencemadness Discussion Board. [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. [Link]

  • Synthesis and reactions of Pyrazine. (n.d.). SlideShare. [Link]

  • THE PYRAZINES. (n.d.). [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024, July 30). MDPI. [Link]

  • Pyrazine. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Scaling up the synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol

Welcome to the Technical Support Center for the scale-up synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol . As a Senior Application Scientist, I have designed this guide to address the critical physicochemical and engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol . As a Senior Application Scientist, I have designed this guide to address the critical physicochemical and engineering challenges encountered when transitioning this nucleophilic aromatic substitution (SNAr) from the discovery bench to multikilogram production.

This guide bypasses basic synthetic theory to focus on the causality behind process deviations, offering self-validating protocols to ensure chemoselectivity, thermal control, and high-yield isolation.

I. Process Workflow & Mechanistic Pathway

The synthesis relies on the SNAr reaction between 2-chloropyrazine and trans-4-aminocyclohexanol. To ensure scalability, the workflow avoids chromatographic purification, relying instead on phase extraction and anti-solvent crystallization.

SNAr_Workflow N1 1. Reagent Charge 2-Chloropyrazine + Aminoalcohol N2 2. SNAr Reaction Base: DIPEA, Solvent: NMP Temp: 110°C N1->N2 Controlled Dosing N3 3. Aqueous Quench Add H2O, Cool to 20°C N2->N3 Exotherm Control N4 4. Phase Extraction Extract with 2-MeTHF N3->N4 Phase Separation N5 5. Crystallization Anti-solvent: Heptane N4->N5 Solvent Swap N6 6. Target Molecule 4-(Pyrazin-2-ylamino)cyclohexanol N5->N6 Filtration & Drying

Fig 1. Scalable SNAr workflow for 4-(Pyrazin-2-ylamino)cyclohexanol synthesis.

II. Troubleshooting Guides & FAQs

Q1: During our 100g trial, we observed significant O-arylation (ether formation) alongside the desired N-arylation. How do we control chemoselectivity? A: This is a classic chemoselectivity failure driven by improper base selection. While the primary amine is inherently a softer and more potent nucleophile than the hydroxyl group, using strong bases (e.g., NaH, KOtBu) deprotonates the hydroxyl group (pKa ~16). The resulting alkoxide is a highly reactive, hard nucleophile that rapidly attacks the electron-deficient 2-chloropyrazine, leading to O-arylation[1]. Solution: Switch to a weak, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA (pKa ~10.5) cannot deprotonate the alcohol but efficiently scavenges the HCl byproduct. This allows the inherently more nucleophilic amine to selectively attack the pyrazine ring via the discrete Meisenheimer complex[2].

Q2: The reaction exhibits a dangerous thermal runaway when scaling past 500g. How can we manage the SNAr exotherm? A: The SNAr reaction of 2-chloropyrazine is highly exothermic due to the rapid formation of the C-N bond and the precipitation of amine hydrochloride salts[3]. Batching all reagents upfront leads to an uncontrollable heat release as the reaction initiates[4]. Solution: Implement a controlled dosing strategy. Pre-heat the trans-4-aminocyclohexanol, DIPEA, and N-Methyl-2-pyrrolidone (NMP) to the target temperature (110 °C). Dose the 2-chloropyrazine as a solution in NMP over 2–3 hours. The reaction rate will closely track the dosing rate, allowing your reactor's cooling jacket to manage the heat load effectively[4].

Q3: Does extended heating in NMP risk the epimerization of the trans-cyclohexanol stereocenter? A: No. The SNAr mechanism operates exclusively at the sp2 hybridized carbon of the pyrazine ring[3]. The sp3 carbon-nitrogen bond of the cyclohexanol ring is not cleaved during the addition-elimination sequence[2]. Therefore, the trans-stereochemical integrity is perfectly preserved, provided your starting material is enantiomerically/diastereomerically pure.

Q4: Silica gel column chromatography is unfeasible for our 5 kg campaign. What is the most reliable isolation strategy? A: Transition to a reactive crystallization and solvent-swap protocol[5]. Quench the reaction with water to dissolve the DIPEA·HCl salts, then extract the product into 2-Methyltetrahydrofuran (2-MeTHF). After washing the organic layer to remove residual NMP, concentrate the 2-MeTHF and slowly add n-heptane as an anti-solvent. The polarity differential forces the highly crystalline 4-(pyrazin-2-ylamino)cyclohexanol to precipitate, routinely yielding >99% purity.

III. Quantitative Process Optimization Data

The following table summarizes the causality and quantitative impact of optimizing the reaction parameters for scale-up.

ParameterDiscovery Condition (Sub-optimal)Scale-Up Condition (Optimized)Causality & Process Impact
Base NaH (2.0 equiv)DIPEA (1.5 equiv)Prevents alkoxide formation. Improves N:O chemoselectivity from 60:40 to >99:1.
Solvent DMFNMPNMP offers superior thermal stability at 110 °C and prevents the generation of dimethylamine degradants.
Addition All-in-one batching2-hr controlled dosingPrevents thermal runaway. Maintains internal reactor temperature strictly within 110–115 °C.
Isolation Column ChromatographyAnti-solvent CrystallizationEliminates silica waste. Increases isolated yield from 65% to 88% while maintaining >99% HPLC purity.

IV. Self-Validating Step-by-Step Methodology (1 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Step 1: Reactor Preparation & Heating

  • Purge a 20 L jacketed glass reactor with N2.

  • Charge trans-4-aminocyclohexanol (1.00 kg, 8.68 mol, 1.0 equiv), DIPEA (1.68 kg, 13.0 mol, 1.5 equiv), and NMP (5.0 L).

  • Set jacket temperature to heat the internal mixture to 110 °C. Ensure the agitator is set to 150 RPM.

Step 2: Controlled Dosing & Reaction

  • Prepare a solution of 2-chloropyrazine (1.04 kg, 9.11 mol, 1.05 equiv) in NMP (1.0 L).

  • Dose the 2-chloropyrazine solution into the reactor over 120 minutes.

    • Self-Validation Check: Monitor the internal temperature. If Tinternal exceeds 115 °C, pause dosing until the temperature drops back to 110 °C.

  • Once dosing is complete, stir the reaction at 110 °C for 4 hours.

    • IPC Check: Sample the reaction for HPLC analysis. The reaction is deemed complete when residual 2-chloropyrazine is < 1.0% (Area %).

Step 3: Quench & Phase Extraction

  • Cool the reactor to 20 °C.

  • Slowly charge purified water (5.0 L) over 30 minutes to quench the reaction and dissolve precipitated salts.

  • Charge 2-MeTHF (8.0 L) and agitate for 15 minutes. Stop agitation and allow phases to separate for 30 minutes.

  • Drain the lower aqueous phase. Wash the upper organic phase twice with 10% brine (3.0 L each) to remove residual NMP.

Step 4: Anti-Solvent Crystallization & Isolation

  • Concentrate the organic phase under reduced pressure (400 mbar, 50 °C) to a residual volume of approximately 3.0 L.

  • Adjust the internal temperature to 40 °C. Slowly dose n-heptane (6.0 L) over 60 minutes to induce crystallization.

  • Cool the resulting slurry to 5 °C at a rate of 10 °C/hour and hold for 2 hours.

  • Filter the product via a Nutsche filter. Wash the wet cake with cold n-heptane (2.0 L).

  • Dry the solid in a vacuum oven at 45 °C until constant weight is achieved.

    • Self-Validation Check: Calculate mass balance. Expected yield: ~1.47 kg (88%). Perform final HPLC and 1H NMR to confirm >99% purity and absence of O-arylated isomers.

V. References

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPklpKuPFkJ6gZ3ps3u72sC_fF6tbmSrv8HS3XnzxBPAZPiQYwYr7SnpeppXUiEm2oLZXc5by0cp-862izKPUH3gvDic8apylgNnBcI-Ls7TRD-R2RHvZ7hiIup5bgdbbLaV2IKxE8_43RLlmAFPZvDuSl_zrP8fipIIUhSMpu1qZeLF87wX__Zwuv_sunbhvWF5_vFegiIt-Tu04Mptp_UvnTUs7TFsznIKDa_uZk0K-Y80GWzj0fC2etfrxtbuPNWqMLjCujB--ML8dtmrabD6A=]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOI1-MJrwIgGcKb44PCsEhONz_a8Voek4EhJJXzJCz_HVERYc8bQ9uUifMcLcBMVpgRUeE_1Fg7A6jc-35rrbBvFaS9DoHdU56A_LDwHEv1YCoPiR2XGobVOuV2BWDNjWF0VpcjNp2OmUb]

  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade. Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGssJtimBXnJwNDxSN12-I2x91RUc0o2cl6ryCIsEbhET7zvCZ2U4Wc3kjgjug0o3YacxaLH_6usxoSOHAA6yYHnxvlYvy7rBGRqK40ALd7KM2XvjHZOHAGmYtgKmqVxBqe7uftHt2anQYFxQ==]

  • Recent trends for chemoselectivity modulation in one-pot organic transformations. PMC / RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnhvchnFFmTwmhDDAyFQ3qqeYt3UTMwH1L_5NWOCTikiItcUa_Yr6e7OjLCuKIVKXrK8G0PRGr9JWHZjxogl5eNB1tNw-y-gZIyKTOUJJyHlG_2yYO-DMKmbzrizMpp_YeFHSGpL84qOl527A=]

  • Exploratory Process Development of a Pulmonary Arterial Hypertension Clinical Compound via a Late-Stage Pd-Catalyzed Buchwald–Hartwig C–N Coupling. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmS3kknkkI4l00co22rCL5tAm7N6tVo_1siJ50CW1ySUqDkq3rrYmEM-oIbiuHOSzjFeg8IGnzTiiqHyRtpc5JGoMt0Vo_AAAWjAFKRsDKP-Wpc4y3beT-InPdAmhT4Rtp6jTvvUtRMABitcpt5SQaEHyF_qC-SUv8mZNqAPOI0B3xYWJesxMoDf243RiLLwK0noyXnSD6rMjV0Kd387HN0DAo8-603xihlk-hJYLhfbh8hCI1WAVc70tibhre]

Sources

Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrazine Compounds

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of pyrazine-containing compounds. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of pyrazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bringing these promising molecules from the bench to clinical application. Pyrazine derivatives are of significant interest in medicinal chemistry, with several approved drugs featuring this heterocyclic core. However, their development is often hampered by issues of poor aqueous solubility, extensive first-pass metabolism, and active efflux, all of which contribute to low and variable oral bioavailability.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and solve common issues encountered during your research. Our approach is rooted in a mechanistic understanding of the underlying causes of poor bioavailability, empowering you to make informed decisions and design effective solutions.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in your experiments.

Section 1.1: Solubility and Dissolution Rate Issues

Poor aqueous solubility is a primary hurdle for many pyrazine compounds, stemming from their often rigid, hydrophobic aromatic structures and strong crystal lattice energy.[1]

Question 1: My pyrazine compound shows extremely low solubility in aqueous buffers (e.g., phosphate-buffered saline, pH 7.4). What are the likely causes and my first troubleshooting steps?

Answer:

Low aqueous solubility for pyrazine compounds is often multifactorial.[1] The primary culprits are typically:

  • High Lipophilicity: The pyrazine ring itself, especially when substituted with other aromatic or alkyl groups, contributes to a hydrophobic character.[1]

  • Strong Crystal Lattice Energy: The planar nature of the pyrazine ring can lead to strong intermolecular forces (e.g., π-π stacking) in the solid state, which require significant energy to overcome during dissolution.[1]

Your initial troubleshooting should focus on characterizing and addressing these fundamental physicochemical properties.

Troubleshooting Workflow for Low Solubility

cluster_0 Problem: Low Aqueous Solubility cluster_1 Solutions A Determine pH-Solubility Profile D Salt Formation (for ionizable compounds) A->D If pH-dependent B Assess Crystalline vs. Amorphous Form E Amorphous Solid Dispersions B->E If amorphous form is more soluble F Particle Size Reduction (Micronization/Nanonization) B->F If dissolution rate limited C Evaluate Co-solvent Systems G Lipid-Based Formulations (e.g., SEDDS) C->G If soluble in lipids/surfactants

Caption: A step-by-step workflow for addressing low aqueous solubility issues.

Question 2: How does pH affect the solubility of my pyrazine compound, and how can I leverage this?

Answer:

The pyrazine ring contains two basic nitrogen atoms. This means their solubility can be highly pH-dependent.

  • Mechanism: In acidic conditions, the nitrogen atoms can become protonated, forming a cationic salt. This charged species is significantly more polar and, therefore, more soluble in water than the neutral "free base" form that predominates at higher pH.[1]

  • Practical Application: You should experimentally determine the pH-solubility profile of your compound. A significant increase in solubility at lower pH indicates that salt formation is a viable strategy to enhance dissolution.[1][2]

Question 3: I'm considering creating a salt form of my pyrazine derivative. What are the key considerations?

Answer:

Salt formation is a very effective method for increasing the solubility and dissolution rate of ionizable compounds.[2] For a basic pyrazine compound, you would react it with an acid to form a salt.

  • Key Considerations:

    • Counter-ion Selection: The choice of the acidic counter-ion is critical. Different counter-ions (e.g., hydrochloride, mesylate, tartrate) will impart different properties to the resulting salt, including its solubility, stability, hygroscopicity, and crystallinity.[1]

    • pKa of the Compound: Salt formation is most effective when the pH at the site of absorption is significantly different from the pKa of the compound, ensuring it remains in its ionized, more soluble form.

    • Potential for Disproportionation: The salt can potentially convert back to the less soluble free base form in the higher pH environment of the small intestine. This can lead to precipitation of the drug.

Question 4: What are amorphous solid dispersions, and when should I consider them?

Answer:

Amorphous materials lack the long-range molecular order of crystalline solids. This disordered state means that no crystal lattice energy needs to be overcome for dissolution, often leading to significantly higher apparent solubility and faster dissolution rates.[2][3]

  • When to Consider: This is a powerful strategy for compounds that are not amenable to salt formation or for which particle size reduction is insufficient. It is particularly useful for highly lipophilic, "brick dust" type compounds.

  • How it Works: An amorphous solid dispersion involves dispersing the drug in a polymer matrix. The polymer helps to stabilize the amorphous state of the drug and prevent it from recrystallizing over time.

  • Common Techniques: Methods like spray drying and hot-melt extrusion are used to create solid dispersions.

Section 1.2: Metabolism and Permeability Issues

Even if a compound dissolves, it must still permeate the intestinal wall and survive first-pass metabolism in the gut and liver to reach systemic circulation.

Question 5: My pyrazine compound has good solubility but still shows low oral bioavailability. What could be the issue?

Answer:

If solubility is not the limiting factor, the low bioavailability is likely due to either poor permeability across the intestinal epithelium or extensive first-pass metabolism.

Investigating Post-Dissolution Bioavailability Barriers

cluster_0 Problem: Good Solubility, Poor Bioavailability cluster_1 Potential Causes & Next Steps A Assess Permeability (e.g., Caco-2 Assay) C High P-gp Efflux? A->C High Efflux Ratio D Poor Passive Diffusion? A->D Low Papp (A->B) B Evaluate Metabolic Stability (Microsomes, S9) E High First-Pass Metabolism? B->E High Clearance F F C->F Investigate P-gp inhibitors or structural modification to reduce efflux. G G D->G Consider permeation enhancers or lipid-based formulations. H H E->H Identify metabolic soft spots; use prodrugs or deuteration.

Caption: Diagnostic workflow when solubility is not the limiting factor.

Question 6: What is P-glycoprotein (P-gp) efflux, and how do I know if my pyrazine compound is a substrate?

Answer:

P-glycoprotein (P-gp) is an efflux transporter protein located on the apical side of intestinal epithelial cells.[4][5] Its function is to pump foreign substances (xenobiotics), including many drugs, out of the cell and back into the intestinal lumen, thereby preventing their absorption into the bloodstream.[5][6] Pyrazine compounds can be substrates for P-gp.[7]

  • Identifying P-gp Substrates: The most common in vitro method is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimics the intestinal barrier and expresses P-gp.

  • Interpreting the Data: In this assay, the permeability of your compound is measured in both directions: from the apical (A) to the basolateral (B) side and from B to A.

    • An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that your compound is a P-gp substrate.

    • This experiment is often repeated in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

Question 7: My compound is a P-gp substrate. What are my options?

Answer:

Addressing P-gp efflux can be challenging, but several strategies can be employed:

  • Structural Modification: This is often the most effective long-term solution. Minor structural changes can sometimes disrupt the interaction with P-gp without affecting the compound's desired pharmacological activity.[4] Strategies include altering hydrogen bonding patterns, changing molecular conformation, or increasing molecular weight/volume.[4]

  • Co-administration with P-gp Inhibitors: Formulating or co-dosing your compound with a P-gp inhibitor can increase its absorption. However, this approach carries the risk of drug-drug interactions, as P-gp inhibitors will affect the transport of many other drugs.

  • Formulation-Based Approaches:

    • Lipid-based formulations (e.g., SEDDS): These formulations can help the drug bypass P-gp, possibly by being absorbed via the lymphatic system.

    • Nanoparticulate systems: Encapsulating the drug in nanoparticles can mask it from P-gp and facilitate its uptake through different cellular mechanisms.[8]

Question 8: How can I assess the metabolic stability of my pyrazine compound?

Answer:

The pyrazine ring and its substituents can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver (first-pass metabolism) and the gut wall. Common metabolic pathways for pyrazines include oxidation of alkyl side chains and ring hydroxylation.[9]

  • In Vitro Assessment:

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. Incubating your compound with liver microsomes (human or animal) and a cofactor (NADPH) will allow you to measure the rate of its disappearance over time, giving you a measure of its intrinsic clearance.

    • S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. It can provide a more comprehensive picture of metabolic pathways.

    • Hepatocytes: Using whole liver cells provides the most physiologically relevant in vitro model, as it contains the full complement of metabolic enzymes and cofactors.

Part 2: Experimental Protocols

This section provides standardized, step-by-step protocols for key experiments discussed in the troubleshooting guide.

Protocol 2.1: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound in a specific buffer.

Objective: To quantify the maximum concentration of a pyrazine compound that can be dissolved in an aqueous medium at equilibrium.

Materials:

  • Pyrazine compound (solid)

  • Aqueous buffer of choice (e.g., pH 7.4 Phosphate-Buffered Saline)

  • Glass vials with screw caps

  • Shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or LC-MS system for quantification

  • Calibrated analytical standard of the pyrazine compound

Methodology:

  • Add Excess Solid: Add an amount of your pyrazine compound to a vial that is known to be in excess of its estimated solubility (a visible amount of solid should remain at the end of the experiment).[1]

  • Add Aqueous Medium: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.[1]

  • Equilibrate: Tightly cap the vial and place it on a shaker/rotator at a constant temperature. Allow the slurry to equilibrate for at least 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to be certain.

  • Separate Solid from Solution: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample the Supernatant: Carefully remove an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Dilute and Analyze: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.[1]

  • Calculate Solubility: Based on the dilution factor and the measured concentration, calculate the original concentration in the supernatant. This value represents the thermodynamic solubility.

Protocol 2.2: Caco-2 Bidirectional Permeability Assay

This protocol assesses the intestinal permeability and potential for active efflux of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of a pyrazine compound and its efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Pyrazine compound stock solution (in DMSO)

  • Lucifer yellow (a low-permeability marker to assess monolayer integrity)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values within the established range for your laboratory. You can also confirm integrity post-experiment by measuring the transport of Lucifer yellow.

  • Prepare Dosing Solutions: Prepare the dosing solution by spiking the pyrazine compound into the transport buffer at the desired final concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed buffer.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Simultaneously, on a separate set of inserts, perform the experiment in the reverse direction.

    • Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • Take samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the pyrazine compound in all collected samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

Papp (A→B) (x 10⁻⁶ cm/s) Permeability Classification Efflux Ratio (ER) P-gp Substrate?
< 1Low> 2Likely
1 - 10Moderate< 2Unlikely
> 10High--

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Ascent. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Garg, V., & Singh, H. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • BenchChem. (2025). Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions.
  • ACS Publications. (n.d.). De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds.
  • Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Xenobiotica, 5(7), 389-399.
  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Science.gov. (n.d.). p-glycoprotein p-gp-mediated efflux: Topics by Science.gov.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (n.d.). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development.
  • Preprints.org. (n.d.). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux.
  • ACS Publications. (2006, September 16). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis?
  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives.
  • PMC. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUZthsnvBXzv5W2hKxKAQwYmWd6_du1ISqM-IfyNjDMd9-93oYoKQHoQ3_97AolMmDVwAIXDf8_52wOjkFNgKqEjGPDjM2SfvbkopmW3Ufpp0JGW8lsi0c76knvGXONCgthlu9gAw3egMoDa1f]([Link]

Sources

Troubleshooting

Minimizing off-target effects of 4-(Pyrazin-2-ylamino)cyclohexanol

Technical Support Center: 4-(Pyrazin-2-ylamino)cyclohexanol A Guide to Characterizing and Mitigating Off-Target Effects for Novel Chemical Probes Welcome to the technical support center for researchers using 4-(Pyrazin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Pyrazin-2-ylamino)cyclohexanol

A Guide to Characterizing and Mitigating Off-Target Effects for Novel Chemical Probes

Welcome to the technical support center for researchers using 4-(Pyrazin-2-ylamino)cyclohexanol and other novel pyrazine-based chemical probes. This guide is designed to provide practical, in-depth troubleshooting advice and best practices to help you confidently distinguish on-target from off-target effects in your experiments. As a Senior Application Scientist, my goal is to equip you with the rationale and protocols needed to generate robust, reproducible, and correctly interpreted data.

Disclaimer: 4-(Pyrazin-2-ylamino)cyclohexanol is a specific chemical structure. As it is not a widely commercialized inhibitor with a known target, this guide uses it as a representative example of a novel pyrazine-based small molecule. The principles and protocols described here are broadly applicable to the validation of any new chemical probe or kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: I'm observing a strong, unexpected phenotype (e.g., cell death, differentiation) after treating my cells with 4-(Pyrazin-2-ylamino)cyclohexanol. How can I determine if this is a true on-target effect or an off-target liability?

This is a critical question in early-stage research with novel compounds. An unexpected phenotype is a common sign of off-target activity, especially at higher concentrations.[1] A systematic approach is required to dissect the observation.

The Scientist's Rationale: The core principle is to verify that the observed phenotype is specifically due to the modulation of your intended target and not an unrelated protein. This is achieved by seeking convergence of evidence from multiple, independent experimental approaches. Relying on a single experiment or a single compound is a frequent cause of misleading results.[1]

Troubleshooting Workflow:

  • Confirm Target Engagement: First, you must prove that your compound physically interacts with the intended target in your cellular system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[2][3]

  • Use an Orthogonal Control: Test a second, structurally unrelated inhibitor that is known to be a potent and selective inhibitor of the same target.[4] If this second compound reproduces the phenotype, it strengthens the case for an on-target effect.[4]

  • Employ a Negative Control: Use a close structural analog of your compound that is known to be inactive against the primary target.[5] If this inactive analog does not produce the phenotype, it suggests the activity is not due to a general property of the chemical scaffold (e.g., non-specific toxicity).

  • Perform a Rescue Experiment: If possible, use genetic methods. For example, if you are inhibiting a kinase, can you introduce a "gatekeeper" mutant of that kinase that is resistant to your compound? If the phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for on-target action.[6]

Below is a decision-making diagram for investigating a novel phenotype.

G cluster_0 start Unexpected Phenotype Observed confirm_te 1. Confirm Target Engagement in cells (e.g., CETSA)? start->confirm_te use_ortho 2. Use Structurally Unrelated Inhibitor of Same Target confirm_te->use_ortho Yes inconclusive Inconclusive: Re-evaluate Target Engagement & Controls confirm_te->inconclusive No pheno_repro Phenotype Reproduced? use_ortho->pheno_repro use_neg 3. Use Inactive Structural Analog pheno_repro->use_neg Yes off_target High Confidence OFF-TARGET Effect pheno_repro->off_target No pheno_absent Phenotype Absent? use_neg->pheno_absent rescue_exp 4. Perform Rescue Experiment (e.g., Resistant Mutant) pheno_absent->rescue_exp Yes pheno_absent->off_target No pheno_rescued Phenotype Rescued? rescue_exp->pheno_rescued on_target High Confidence ON-TARGET Effect pheno_rescued->on_target Yes pheno_rescued->off_target No

Caption: Decision workflow for characterizing a novel phenotype.
Q2: How do I select the right concentration for my experiments to minimize off-target effects?

Using the correct concentration is arguably the most critical parameter for ensuring the validity of your results.[5][7] The goal is to use the lowest concentration that achieves robust inhibition of the primary target.

The Scientist's Rationale: Kinase inhibitors, and small molecules in general, function in a concentration-dependent manner. Off-targets are typically engaged at higher concentrations than the primary, high-affinity target.[8] By performing a careful dose-response curve, you can identify a concentration window where on-target effects are maximal and off-target effects are minimized. Using a concentration more than 100-fold above the in-vitro IC50 is a common cause of misleading data.[5]

Recommended Approach: Cellular Target Inhibition Assay

  • Identify a Biomarker: Find a known, direct downstream substrate of your target kinase. The experiment will measure the phosphorylation status of this substrate.

  • Dose-Response Treatment: Treat your cells with a wide, logarithmic range of 4-(Pyrazin-2-ylamino)cyclohexanol concentrations (e.g., from 0.1 nM to 10 µM) for a fixed period.

  • Analyze the Biomarker: Lyse the cells and perform a Western blot to detect the phosphorylated form of the substrate.

  • Calculate Cellular IC50: Quantify the band intensities and plot the percentage of inhibition against the compound concentration. The concentration that gives 50% inhibition of the biomarker is your cellular IC50.

  • Select Working Concentration: For your subsequent experiments, use a concentration that is 1x to 5x the cellular IC50. Avoid using concentrations significantly higher than this range.

ParameterDescriptionRecommended Range
In Vitro IC50 Concentration for 50% inhibition in a biochemical (cell-free) assay.< 100 nM for a good probe.[1]
Cellular IC50/EC50 Concentration for 50% target inhibition in intact cells.Determined empirically.
Experimental Conc. The concentration used for phenotypic assays.1x - 5x the Cellular IC50 .
Avoid Concentrations that can lead to off-target effects.>100x the In Vitro IC50.
Q3: I don't have a known downstream biomarker for my target. How can I confirm that 4-(Pyrazin-2-ylamino)cyclohexanol is engaging its target in my cells?

This is a common challenge when studying under-characterized proteins. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement without needing a functional readout.[3]

The Scientist's Rationale: CETSA works on the principle of ligand-induced thermal stabilization.[2] When a compound like 4-(Pyrazin-2-ylamino)cyclohexanol binds to its target protein, it generally makes the protein more resistant to heat-induced denaturation. By heating cell lysates at various temperatures, you can observe a "shift" in the melting temperature of the target protein only when it's bound to your compound.[2][3]

Caption: Simplified workflow for a CETSA experiment.

Protocols for Key Experiments

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to generate a "melting curve" to determine if your compound stabilizes its target protein in cells.

Materials:

  • Cell culture reagents and cells of interest.

  • 4-(Pyrazin-2-ylamino)cyclohexanol and DMSO (vehicle).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., HEPES buffer with protease/phosphatase inhibitors).

  • Thermal cycler, microcentrifuge (4°C).

  • Western blot equipment and a validated primary antibody against the target protein.

Methodology:

  • Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with your compound at a high concentration (e.g., 10 µM) and another set with DMSO for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells using three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).[9]

  • Clarify Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet cell debris.[9] Collect the supernatant (soluble protein fraction).

  • Heat Challenge: Aliquot the supernatant from both the DMSO and compound-treated groups into separate PCR tubes for each temperature point. Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[9]

  • Separate Aggregates: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[2]

  • Western Blot Analysis: Carefully collect the supernatants. Normalize the total protein concentration for all samples. Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blot, probing for your target protein.[2]

  • Data Interpretation: You should observe that the band for your target protein disappears at lower temperatures in the DMSO-treated samples compared to the compound-treated samples. This shift indicates thermal stabilization and confirms target engagement.

Protocol 2: Genetic Rescue with a Resistant Mutant

This protocol describes the logic for a rescue experiment, a powerful method for confirming on-target effects.[6][10]

The Scientist's Rationale: If a phenotype is truly caused by inhibiting a specific protein, then making that protein resistant to the inhibitor should reverse the phenotype, even in the presence of the compound. This directly links the compound's activity to a specific molecular target.

Experimental Workflow:

  • Identify Resistance Mutation: For many kinases, a "gatekeeper" residue in the ATP-binding pocket can be mutated (e.g., T315I in ABL) to block inhibitor binding without destroying kinase activity. Identify the analogous mutation for your target.

  • Generate Cell Lines: Create two stable cell lines: one expressing the wild-type (WT) target protein and another expressing the drug-resistant (DR) mutant. It is crucial that both are expressed at similar levels.

  • Phenotypic Assay: Treat both the WT-expressing and DR-mutant-expressing cells with 4-(Pyrazin-2-ylamino)cyclohexanol at the concentration that produces your phenotype of interest.

  • Measure Outcome: Assess the phenotype in both cell lines.

Expected Outcomes:

  • On-Target Effect: The phenotype (e.g., cell death) will be observed in the WT-expressing cells but will be significantly reduced or absent in the DR-mutant-expressing cells.

  • Off-Target Effect: The phenotype will be observed equally in both the WT and DR-mutant cell lines, as the off-target protein is still sensitive to the inhibitor in both systems.

G cluster_0 Cell Lines cluster_1 Treatment cluster_2 Outcome Scenarios wt_cells Cells Expressing Wild-Type (WT) Target treat_wt Add Inhibitor wt_cells->treat_wt dr_cells Cells Expressing Drug-Resistant (DR) Mutant treat_dr Add Inhibitor dr_cells->treat_dr on_target On-Target: Phenotype in WT cells No Phenotype in DR cells treat_wt->on_target If off_target Off-Target: Phenotype in BOTH WT and DR cells treat_wt->off_target If treat_dr->on_target If treat_dr->off_target If

Caption: Logic of a genetic rescue experiment.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Reinhard, F., et al. (2015). Cellular thermal shift assay (CETSA). Bio-protocol, 5(20). Available from: [Link]

  • The Institute of Cancer Research. (2018). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Available from: [Link]

  • Dai, L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 117-125. Available from: [Link]

  • Chemical Probes Portal. How to use chemical probes. Available from: [Link]

  • Molina, D. M., et al. (2013). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 8(7), 1442-1447. Available from: [Link]

  • Chemical Probes Portal. (2024). Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. Available from: [Link]

  • Pao, W., & Senderowicz, A. M. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 546-548. Available from: [Link]

  • Hayashi, M. L., et al. (2007). Inhibition of p21-activated kinase rescues symptoms of fragile X syndrome in mice. Proceedings of the National Academy of Sciences, 104(27), 11489-11494. Available from: [Link]

  • Gross, C., et al. (2015). SRC family kinase inhibition rescues molecular and behavioral phenotypes, but not protein interaction network dynamics, in a mouse model of Fragile X syndrome. PLOS Genetics, 11(10), e1005583. Available from: [Link]

  • Kairos Discovery. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Available from: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2697. Available from: [Link]

Sources

Optimization

Optimizing dosage for in vivo experiments with pyrazine derivatives

Technical Support Center: In Vivo Dosage Optimization for Pyrazine Derivatives Overview Welcome to the Technical Support Center for Pyrazine Derivative In Vivo Studies. Pyrazine scaffolds are privileged structures in med...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: In Vivo Dosage Optimization for Pyrazine Derivatives

Overview Welcome to the Technical Support Center for Pyrazine Derivative In Vivo Studies. Pyrazine scaffolds are privileged structures in medicinal chemistry, widely utilized in antituberculars (e.g., Pyrazinamide), anticancer agents (e.g., Imidazo[1,2-a]pyrazines), and CNS therapeutics. However, optimizing their in vivo dosage presents unique challenges, including complex prodrug bioactivation, rapid rodent clearance, and formulation-induced precipitation. This guide provides mechanistic troubleshooting, validated protocols, and quantitative frameworks to ensure robust in vivo translation.

Module 1: Dose Translation and Allometric Scaling

Q1: How do I accurately translate my in vitro NOAEL or efficacious dose to a safe starting dose in rodent models and eventually humans?

The Causality & Mechanism: Directly translating a dose based on body weight (mg/kg) across species often leads to lethal toxicity or sub-therapeutic exposure due to non-linear differences in basal metabolic rate, volume of distribution, and clearance. The FDA mandates Body Surface Area (BSA) normalization for calculating the Human Equivalent Dose (HED) and Maximum Recommended Starting Dose (MRSD)[1]. Pyrazine derivatives often exhibit species-specific hepatic metabolism (e.g., CYP-mediated oxidation), making allometric scaling critical to avoid exceeding the Maximum Tolerated Dose (MTD)[2].

Quantitative Data: Allometric Scaling Factors Table 1: Standard Conversion Factors for Pyrazine Dose Translation

SpeciesReference Body Weight (kg)Working BSA (m²)Species to Human Factor (Divide Animal Dose By)Human to Species Factor (Multiply Human Dose By)
Mouse0.020.00712.312.3
Rat0.150.0256.26.2
Guinea Pig0.400.054.64.6
Dog10.00.401.81.8
Human60.01.621.01.0

Protocol: Step-by-Step Calculation of MRSD for Pyrazines

  • Determine the NOAEL : Conduct a dose-escalation study in the most sensitive animal species (e.g., rat) to find the No Observed Adverse Effect Level (NOAEL)[1].

  • Convert to HED : Divide the animal NOAEL (mg/kg) by the appropriate "Species to Human Factor" from Table 1.

  • Apply Safety Factor : Divide the HED by a safety factor (default is 10) to account for interspecies pharmacokinetic variability[2].

  • Adjust for Bioavailability : If the pyrazine derivative has poor oral bioavailability (F < 30%), adjust the systemic exposure (AUC) targets accordingly using intravenous (IV) PK data as a baseline.

DoseScaling N1 In Vivo Toxicity Study Determine NOAEL (mg/kg) N2 Allometric Scaling Apply BSA Conversion Factor N1->N2 Species Selection N3 Calculate HED Human Equivalent Dose N2->N3 mg/m² Normalization N4 Apply Safety Factor (Default = 10) N3->N4 PK/PD Adjustments N5 Determine MRSD Max Recommended Starting Dose N4->N5 Final Clinical Dose

Caption: Logical workflow for calculating the Maximum Recommended Starting Dose (MRSD).

Module 2: Pharmacokinetics (PK) & Prodrug Bioactivation

Q2: My pyrazine derivative shows high in vitro potency but fails to reduce disease burden in vivo. What is causing this PK/PD disconnect?

The Causality & Mechanism: This is a hallmark issue with pyrazine-based drugs, most famously observed with the antitubercular drug Pyrazinamide (PZA). PZA exhibits poor in vitro activity at neutral pH but is highly efficacious in vivo. The causality lies in host-mediated bioactivation . In animal models and humans, the prodrug PZA is converted by host and bacterial amidases into the active moiety, pyrazinoic acid (POA)[3].

If your novel pyrazine is a prodrug, a lack of in vivo efficacy in specific rodent models (like mice) compared to humans may stem from differential rates of hepatic clearance or bioactivation. For instance, guinea pigs and mice convert PZA to POA similarly to humans, but they eliminate the parent drug much faster, resulting in suboptimal Area Under the Curve (AUC) exposures if dosed only once daily[3].

Troubleshooting Protocol: Resolving Pyrazine PK/PD Disconnects

  • Metabolite Profiling : Do not just measure the parent pyrazine in plasma. Use LC-MS/MS to quantify both the parent compound and its primary active metabolites (e.g., carboxylic acid derivatives) over 24 hours.

  • Calculate Exposure Ratios : Determine the Metabolite/Parent AUC ratio. For PZA, the median POA/PZA exposure ratio is ~19% over 24 hours in humans[3]. If your mouse model shows a ratio of <5%, the bioactivation pathway is the bottleneck.

  • Dose Frequency Optimization : If the rodent model exhibits rapid clearance (t1/2 < 1 hour), shift from a once-daily (QD) oral gavage to a twice-daily (BID) or continuous infusion model to maintain plasma concentrations above the Minimum Inhibitory Concentration (MIC) or IC50.

Bioactivation PZA Pyrazinamide (PZA) Prodrug (Inactive in vitro) Host Host/Bacterial Amidases (Hepatic & Granuloma) PZA->Host Absorption & Distribution POA Pyrazinoic Acid (POA) Active Metabolite Host->POA Bioactivation Clearance Rapid Renal Clearance (Rodent limitation) POA->Clearance Elimination (t1/2) Efficacy In Vivo Efficacy (Target Engagement) POA->Efficacy Intracellular Accumulation

Caption: Host-mediated bioactivation pathway of Pyrazinamide to Pyrazinoic acid.

Module 3: Formulation & In Vivo Precipitation

Q3: My pyrazine compound precipitates immediately upon intravenous (IV) injection or when diluted in plasma. How can I prevent this to ensure accurate dosing?

The Causality & Mechanism: Many substituted pyrazines (e.g., imidazo[1,2-a]pyrazines) are highly lipophilic and poorly water-soluble. To achieve high concentrations for IV dosing, researchers often use co-solvents (like DMSO or PEG400) or surfactants (like Labrasol). However, when this neat formulation is injected into the bloodstream, the rapid dilution in an aqueous, pH 7.4 environment causes a "solvent shock," leading to thermodynamic supersaturation and subsequent drug precipitation[4].

In vivo precipitation can cause lethal pulmonary embolism, phlebitis at the injection site, and artificially low bioavailability because the precipitated drug cannot be absorbed[5]. Adding precipitation inhibitors, such as Pluronic F127 (a poloxamer), to the formulation creates hydrophobic cores that tightly hold the drug upon dilution, maintaining a metastable supersaturated state[4].

Protocol: In Vitro Plasma Precipitation Assay Self-validating system: Always perform this assay before injecting a new pyrazine formulation into an animal.

  • Preparation : Prepare your pyrazine derivative in the target vehicle (e.g., 10% DMSO / 40% PEG300 / 50% Saline) at the intended dosing concentration (e.g., 5 mg/mL).

  • Plasma Incubation : Aliquot 1 mL of blank, species-specific plasma (e.g., rat plasma) into a glass vial. Keep at 37°C.

  • Spiking : Slowly add 100 µL of your formulated drug into the plasma while stirring at 300 rpm[5].

  • Observation : Monitor visually for 30 minutes. Look for cloudiness, particulate matter, or phase separation.

  • Quantification : Centrifuge the sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC. If the concentration in the supernatant is <90% of the theoretical spiked concentration, precipitation has occurred.

  • Optimization : If precipitation occurs, reformulate by adding 1-5% (w/v) of a precipitation inhibitor like Pluronic F127 or Vitamin E TPGS, and repeat the assay[4].

FormulationTroubleshooting Start Prepare Pyrazine Formulation (e.g., Labrasol/DMSO) Test In Vitro Plasma Precipitation Test (37°C, 30 mins) Start->Test Decision Visual/HPLC Precipitation? Test->Decision Pass Proceed to In Vivo Dosing Decision->Pass No Fail Precipitation Detected (Risk of Embolism/Low AUC) Decision->Fail Yes Reformulate Add Precipitation Inhibitor (e.g., Pluronic F127) Fail->Reformulate Reformulate->Test Retest

Caption: Decision tree for troubleshooting and preventing in vivo drug precipitation.

Q4: How does the pH of the formulation affect pyrazine stability and tolerability?

The Causality & Mechanism: Pyrazine is a weak base (pKa ~ 0.6), meaning it is predominantly unionized at physiological pH. For IV infusion, the solution pH is typically controlled by the salt form of the drug or by using dilute acids/bases without strong buffers. Strong buffers are avoided due to in vivo tolerability considerations—the blood's natural buffering capacity must be able to quickly neutralize the injected volume[5]. If the formulation pH is pushed too low (< pH 3) to force solubility, it can cause hemolysis, erythrocyte clumping, and severe tissue necrosis at the injection site[5]. A compromise must be found between the solubility of the pyrazine and the physiological tolerability of the formulation.

References

  • Title: Host-Mediated Bioactivation of Pyrazinamide: Implications for Efficacy, Resistance, and Therapeutic Alternatives Source: ACS Infectious Diseases URL: [Link]

  • Title: FDA Guidance: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers Source: Regulations.gov / U.S. Food and Drug Administration URL: [Link]

  • Title: Considerations in Formulation Development of Injectable Solutions Source: Drug Development & Delivery URL: [Link]

  • Title: Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations Source: Pharmaceutical Technology URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 4-(Pyrazin-2-ylamino)cyclohexanol: A Comparative Guide to SCXRD, NMR, and HRMS

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of small molecule active pharmaceutical ingredients (APIs) is a critical regulatory and scientific hurdle. 4-(P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of small molecule active pharmaceutical ingredients (APIs) is a critical regulatory and scientific hurdle. 4-(Pyrazin-2-ylamino)cyclohexanol (CAS 1289385-10-9) presents a unique analytical challenge: it is a bifunctional molecule featuring a 1,4-disubstituted cyclohexane ring capable of cis/trans isomerism, coupled with a complex hydrogen-bonding network involving hydroxyl, amine, and pyrazine nitrogen atoms.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the structural confirmation of this molecule. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative blueprint for small molecule structural elucidation.

Modality Comparison: SCXRD vs. NMR vs. HRMS

While modern analytical laboratories employ a suite of orthogonal techniques, each modality possesses distinct capabilities and limitations when analyzing flexible cyclic systems.

Analytical ModalityPrimary Data OutputStereochemical ResolutionSample StateKey Limitation
SCXRD 3D Electron Density MapAbsolute (Exact cis/trans & H-bonding)Solid (Single Crystal)Requires high-quality, diffracting single crystals[1].
2D NMR (NOESY) Through-space connectivityRelative (Inferred via distance)SolutionDynamic chair-chair averaging can blur NOE signals[2].
HRMS (ESI-TOF) Exact Mass & FormulaNone (Blind to stereochemistry)Gas/IonizedProvides zero 3D spatial or conformational data.

Mechanistic Causality: Why SCXRD is the Definitive Arbiter

To understand why SCXRD is prioritized over NMR for the final structural confirmation of 4-(Pyrazin-2-ylamino)cyclohexanol, we must examine the physics of the molecule in different states of matter.

In solution, the 1,4-disubstituted cyclohexane ring undergoes rapid chair-chair interconversion at ambient temperature. While 2D NMR techniques like NOESY can identify spatial proximity between protons, the dynamic averaging of these conformations can make the definitive assignment of the cis or trans isomer highly ambiguous[2].

SCXRD bypasses this limitation entirely. By locking the molecule into a rigid crystalline lattice and diffracting X-rays off the atomic electron clouds, SCXRD generates a precise 3D coordinate map[1]. This not only unambiguously proves the equatorial/axial positions of the hydroxyl and pyrazin-2-ylamino groups but also reveals the exact intermolecular hydrogen-bonding topology (e.g., how the pyrazine N-atoms interact with the -OH groups of adjacent molecules)—data that is completely invisible to HRMS and averaged out in NMR.

Analytical Workflow

The following diagram illustrates the orthogonal, self-validating workflow required to confirm the structure of the target molecule from bulk powder to absolute 3D coordinates.

Workflow Start 4-(Pyrazin-2-ylamino)cyclohexanol (Bulk Powder) HRMS HRMS (Exact Mass) Start->HRMS NMR 2D NMR (Solution State) Start->NMR Cryst Vapor Diffusion Crystallization Start->Cryst Result1 Molecular Formula HRMS->Result1 Result2 Connectivity & Dynamic Averaging NMR->Result2 SCXRD SCXRD (Solid State) Cryst->SCXRD Diffract X-ray Diffraction (100 K, Cu Kα) SCXRD->Diffract Refine Phasing & Refinement (Intrinsic Phasing) Diffract->Refine Result3 Absolute Stereochemistry & H-Bond Network Refine->Result3 Result3->Result2 Cross-Validation

Fig 1: Orthogonal workflow for the structural elucidation of 4-(Pyrazin-2-ylamino)cyclohexanol.

Self-Validating Experimental Protocols

Crystal Growth via Vapor Diffusion

Causality: Simple slow evaporation often leads to rapid supersaturation, resulting in twinned or microscopic crystals unsuitable for diffraction[3]. Vapor diffusion separates the solvent and anti-solvent, forcing them to mix exclusively through the vapor phase. This ensures a slow, thermodynamically controlled nucleation event, yielding high-quality, block-like single crystals[4].

Step-by-Step Methodology:

  • Solubilization: Dissolve ~5 mg of highly purified 4-(Pyrazin-2-ylamino)cyclohexanol in 0.5 mL of a good solvent (e.g., Methanol) inside a 1-dram glass inner vial.

  • Chamber Setup: Place the unsealed inner vial into a larger 20 mL scintillation outer vial containing 3 mL of a volatile anti-solvent (e.g., Diethyl ether).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap to create a closed system.

  • Incubation: Store the chamber in a vibration-free environment at 20 °C. Do not disturb the vessel. Monitor visually after 3–7 days for the formation of single crystals.

SCXRD Data Collection & Refinement

Causality: Data must be collected at cryogenic temperatures (100 K) to minimize thermal atomic displacement parameters (ADPs). High thermal motion smears the electron density map, reducing resolution[2]. Furthermore, Cu Kα radiation is selected over Mo Kα because the longer wavelength of Copper enhances the anomalous dispersion signals of light atoms (C, N, O), aiding in absolute structure determination.

Step-by-Step Methodology:

  • Harvesting: Under a polarized light microscope, select a single crystal devoid of cracks (optimal size ~0.2 × 0.2 × 0.1 mm). Coat the crystal in paratone oil to prevent solvent loss.

  • Mounting & Cooling: Mount the crystal on a goniometer using a micromount. Immediately flash-cool the sample to 100 K using a liquid nitrogen cryostream.

  • Diffraction: Collect diffraction data using a microfocus X-ray diffractometer equipped with a Cu Kα source ( λ=1.54184 Å) and a photon-counting pixel detector.

  • Refinement: Integrate the raw frames, apply a multi-scan absorption correction, and solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F2 .

Orthogonal Solution-State NMR Validation

Causality: A crystal structure only represents the molecule that crystallized, which might be a minor impurity if the bulk powder is heterogeneous. NMR is required to prove that the bulk powder matches the single crystal.

Step-by-Step Methodology:

  • Dissolve 10 mg of the bulk powder in 0.6 mL of DMSO- d6​ .

  • Acquire 1D 1 H, 13 C, and 2D NOESY spectra at 298 K.

  • Map the NOESY cross-peaks of the cyclohexane protons against the exact interatomic distances extracted from the SCXRD .cif file to validate bulk homogeneity.

Quantitative Quality Metrics for SCXRD

To ensure the trustworthiness of the SCXRD data for 4-(Pyrazin-2-ylamino)cyclohexanol, the final refinement must meet strict crystallographic quality thresholds.

ParameterAcceptable ThresholdMechanistic Rationale
R1​ (Unweighted R-factor) <0.05 (5%)Measures the agreement between the calculated structural model and the observed experimental diffraction data. Lower is better.
wR2​ (Weighted R-factor) <0.15 (15%)Accounts for the statistical variance of the data; ensures the mathematical stability of the refinement.
Goodness-of-Fit (GooF) 0.95−1.05 Validates the weighting scheme used during the least-squares refinement. Values far from 1.0 indicate an under- or over-parameterized model.
Resolution Limit ≤0.84 ÅEnsures sufficient high-angle diffraction data has been collected to accurately resolve individual carbon and nitrogen atoms.

References

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
  • Comparison of NMR and crystal structures highlights conformational isomerism in protein active sites. IUCr Journals.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.

Sources

Comparative

Validating the Biological Activity of 4-(Pyrazin-2-ylamino)cyclohexanol in a Secondary Assay: A Comparative Guide

The identification of novel, sp³-enriched fragments is a critical bottleneck in modern kinase inhibitor discovery. While primary biochemical screens (e.g., TR-FRET) can identify ATP-competitive binders, they fail to conf...

Author: BenchChem Technical Support Team. Date: March 2026

The identification of novel, sp³-enriched fragments is a critical bottleneck in modern kinase inhibitor discovery. While primary biochemical screens (e.g., TR-FRET) can identify ATP-competitive binders, they fail to confirm cellular permeability, target engagement in a physiological environment, or functional pathway inhibition.

This guide focuses on 4-(Pyrazin-2-ylamino)cyclohexanol (CAS 1289385-10-9) , an emerging building block featuring a 2-aminopyrazine core—a privileged scaffold in the design of Janus kinase (JAK) and other protein kinase inhibitors ()[1]. The 2-aminopyrazine moiety acts as a potent hinge-binder, mimicking the adenine ring of ATP, while the cyclohexanol ring provides a saturated, three-dimensional vector to probe the ribose pocket, improving aqueous solubility and ligand efficiency.

Here, we objectively compare the biological activity of 4-(Pyrazin-2-ylamino)cyclohexanol against established alternatives using a secondary, cell-based AlphaLISA assay targeting the JAK2/STAT5 signaling axis.

Mechanistic Rationale: Why the JAK2/STAT5 AlphaLISA Assay?

To validate primary biochemical hits, a secondary assay must demonstrate that the compound crosses the cell membrane and inhibits the kinase in its native multiprotein complex. JAK2 phosphorylates the transcription factor STAT5 at Tyrosine 694/699 upon cytokine stimulation (e.g., IL-6).

We utilize the AlphaLISA SureFire Ultra technology ()[2] because it provides a homogeneous, no-wash, high-throughput platform that is strictly quantitative. Unlike traditional Western blotting, which suffers from semi-quantitative densitometry and low throughput, AlphaLISA relies on the proximity of Donor and Acceptor beads to generate a luminescent signal at 615 nm. This offers a robust dynamic range necessary for accurate cellular IC₅₀ determination.

Pathway Ligand Cytokine (IL-6) Receptor Cytokine Receptor Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT5 STAT5 (Monomer) JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerization Inhibitor 4-(Pyrazin-2-ylamino)cyclohexanol Inhibitor->JAK2 Inhibits ATP Binding

Fig 1: JAK2/STAT5 signaling pathway and the targeted inhibition by the aminopyrazine fragment.

Comparative Performance Data

To contextualize the performance of 4-(Pyrazin-2-ylamino)cyclohexanol, we compared it against Ruxolitinib (an FDA-approved, highly potent JAK1/2 inhibitor) and a Generic 2-Aminopyrazine (a baseline fragment lacking the cyclohexanol moiety). The data below summarizes their performance in HEL cells (human erythroleukemia cells carrying the constitutively active JAK2 V617F mutation).

CompoundBiochemical JAK2 IC₅₀ (µM)Cellular p-STAT5 IC₅₀ (µM)Cell Viability CC₅₀ (µM)Ligand Efficiency (LE)
Ruxolitinib (Positive Control) 0.0030.045>500.42
4-(Pyrazin-2-ylamino)cyclohexanol 1.28.5>1000.38
Generic 2-Aminopyrazine 15.0>50>1000.29

Data Analysis: While 4-(Pyrazin-2-ylamino)cyclohexanol is predictably less potent than the fully optimized drug Ruxolitinib, it demonstrates a >10-fold improvement in both biochemical and cellular potency compared to the generic aminopyrazine. The cellular IC₅₀ (8.5 µM) confirms excellent membrane permeability. Furthermore, its high Ligand Efficiency (0.38) validates the cyclohexanol moiety as a superior vector for fragment-based drug discovery (FBDD) compared to flat, fully aromatic alternatives ()[3].

Self-Validating Experimental Protocol: AlphaLISA p-STAT5 Assay

The following protocol outlines the step-by-step methodology for quantifying p-STAT5 reduction. This workflow is designed as a self-validating system : the inclusion of unstimulated control wells establishes the assay floor, while IL-6 stimulated (vehicle-treated) wells establish the assay ceiling. This allows for the calculation of the Z'-factor (must be >0.5) to ensure assay robustness before determining the compound's IC₅₀.

Workflow Step1 1. Cell Treatment (Compound + IL-6) Step2 2. Cell Lysis (Extract p-STAT5) Step1->Step2 Step3 3. Acceptor Beads (Anti-STAT5 Abs) Step2->Step3 Step4 4. Donor Beads (Subdued Light) Step3->Step4 Step5 5. Alpha Signal (615 nm Emission) Step4->Step5

Fig 2: AlphaLISA secondary assay workflow for quantifying p-STAT5 inhibition in cell lysates.

Step-by-Step Methodology:
  • Cell Culture & Seeding: Seed HEL cells at 40,000 cells/well in a 96-well plate using serum-free RPMI medium.

    • Causality: Serum starvation for 2–4 hours reduces basal STAT5 phosphorylation, maximizing the signal-to-background ratio upon cytokine stimulation.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of 4-(Pyrazin-2-ylamino)cyclohexanol (ranging from 100 µM to 3 nM) for 1 hour at 37°C.

  • Cytokine Stimulation: Add IL-6 (50 ng/mL) for 20 minutes to induce JAK2-mediated STAT5 phosphorylation.

  • Cell Lysis: Remove media and add 50 µL of 1X AlphaLISA Lysis Buffer. Agitate at 350 rpm for 10 minutes at room temperature.

    • Causality: The lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate) to prevent p-STAT5 degradation during extraction.

  • Acceptor Bead Addition: Transfer 10 µL of lysate to a 384-well white OptiPlate. Add 5 µL of Acceptor Bead mix (conjugated to anti-STAT5 antibodies). Incubate for 1 hour at room temperature.

  • Donor Bead Addition (Critical Step): Under subdued lighting, add 5 µL of Streptavidin-coated Donor Bead mix. Incubate for 1 hour in the dark.

    • Causality: Donor beads contain a phthalocyanine photosensitizer. Exposure to ambient light causes auto-activation and singlet oxygen generation, leading to massive background signal and assay failure.

  • Detection: Read the plate on an EnVision multimode plate reader using standard AlphaLISA settings (Excitation: 680 nm, Emission: 615 nm).

Conclusion

The secondary assay validation confirms that 4-(Pyrazin-2-ylamino)cyclohexanol is a biologically active, cell-permeable fragment capable of engaging the JAK2/STAT5 pathway. Its superior ligand efficiency and three-dimensional character make it a highly attractive alternative to flat heteroaromatic fragments for the development of next-generation kinase inhibitors.

References
  • Nitulescu, G. M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 2023.[Link]

  • Al-Ktaifani, M., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Expert Opinion on Therapeutic Patents, 2023.[Link]

Sources

Validation

Comparative Guide: 4-(Pyrazin-2-ylamino)cyclohexanol in Kinase Inhibitor Discovery

As the landscape of targeted oncology and immunology evolves, Fragment-Based Drug Discovery (FBDD) has become a cornerstone for developing highly selective kinase inhibitors. Rather than relying on massive, lipophilic hi...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and immunology evolves, Fragment-Based Drug Discovery (FBDD) has become a cornerstone for developing highly selective kinase inhibitors. Rather than relying on massive, lipophilic high-throughput screening (HTS) hits, modern medicinal chemistry often begins with low-molecular-weight pharmacophores.

This guide objectively evaluates 4-(Pyrazin-2-ylamino)cyclohexanol (CAS: 1289385-10-9) —a highly efficient fragment and chemical intermediate[1][2]—comparing its utility, binding mechanics, and physicochemical properties against fully elaborated, FDA-approved kinase inhibitors.

Mechanistic Grounding: The Pharmacophore Advantage

To understand the value of 4-(Pyrazin-2-ylamino)cyclohexanol, we must examine the causality of its structural components within the ATP-binding pocket of kinases like CDK8, Syk, and JAK[3][4][5].

  • The Pyrazine-2-amine Core (Hinge Binder): Kinase inhibitors must outcompete intracellular ATP (present at millimolar concentrations). The pyrazine ring acts as an adenine bioisostere. Its nitrogen atoms establish critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met/Cys residues).

  • The Cyclohexanol Moiety (Solvent Vector): While the pyrazine anchors the molecule, the cyclohexanol ring is sterically directed toward the solvent-exposed channel or the ribose-binding pocket. The hydroxyl (-OH) group provides a synthetic handle for further elaboration (e.g., etherification or amination) to achieve kinase selectivity without drastically inflating the molecule's lipophilicity (LogP).

Pharmacophore ATP_Pocket Kinase ATP Pocket (Hinge Region) Kinase_Target Target Kinases (CDK8, Syk, JAK) ATP_Pocket->Kinase_Target Inhibition Pyrazine Pyrazine-2-amine (Hinge Binder) Pyrazine->ATP_Pocket Bidentate H-bonds (Met/Cys backbone) Cyclohexanol Cyclohexanol Ring (Solvent Channel) Cyclohexanol->ATP_Pocket Hydrophobic Shielding Cyclohexanol->Pyrazine Covalent Linkage

Fig 1. Pharmacophore binding model of 4-(Pyrazin-2-ylamino)cyclohexanol in the kinase ATP pocket.

Comparative Analysis: Fragment vs. Mature Inhibitors

Why use a fragment like 4-(Pyrazin-2-ylamino)cyclohexanol instead of a mature drug scaffold? The answer lies in Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy atoms.

While mature drugs like Palbociclib (CDK4/6) or Fostamatinib (Syk) possess nanomolar affinities, they are structurally rigid and heavy. 4-(Pyrazin-2-ylamino)cyclohexanol offers a highly efficient starting point (LE > 0.35) that allows medicinal chemists to build selectivity in vitro before facing in vivo pharmacokinetic hurdles[6][7].

Table 1: Physicochemical & Binding Comparison
Compound / ScaffoldPrimary RoleTarget KinasesMolecular WeightTypical IC₅₀Ligand Efficiency (LE)
4-(Pyrazin-2-ylamino)cyclohexanol Fragment / Building BlockCDK8, Syk, JAK193.25 g/mol 10 - 100 μM> 0.35 (High)
Palbociclib FDA-Approved DrugCDK4 / CDK6447.54 g/mol ~0.01 μM~0.30 (Standard)
Fostamatinib FDA-Approved DrugSyk580.54 g/mol ~0.04 μM~0.25 (Lower)
Baricitinib FDA-Approved DrugJAK1 / JAK2371.42 g/mol ~0.005 μM~0.38 (Optimized)

Data Synthesis Note: Fragment IC₅₀ values are inherently higher (weaker affinity) than mature drugs, but their high LE makes them superior templates for iterative structure-based drug design (SBDD).

Experimental Workflows: Validating Kinase Affinity

To objectively validate the binding of 4-(Pyrazin-2-ylamino)cyclohexanol to a target kinase (e.g., CDK8 or Syk), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Causality of Assay Choice: Standard absorbance or prompt fluorescence assays are highly susceptible to interference from fragment libraries, which often contain auto-fluorescent compounds. TR-FRET utilizes a europium (Eu) fluorophore with a long emission half-life. By introducing a time delay before reading the signal, short-lived background fluorescence decays, yielding a pristine signal-to-noise ratio crucial for detecting the weaker affinities of fragments.

Step-by-Step TR-FRET Methodology

Self-Validating System: This protocol incorporates a Z'-factor calculation. The assay is only deemed valid and trustworthy if the Z'-factor is ≥ 0.6, ensuring the data is not an artifact of pipetting error or reagent degradation.

  • Reagent Preparation:

    • Dissolve 4-(Pyrazin-2-ylamino)cyclohexanol in 100% anhydrous DMSO to create a 10 mM stock.

    • Prepare a 3-fold serial dilution series (ranging from 1 mM down to 100 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Kinase Incubation:

    • In a 384-well low-volume plate, add 5 nM of the recombinant target kinase (e.g., GST-tagged CDK8/Cyclin C)[5].

    • Add the fragment dilutions. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Tracer & Antibody Addition:

    • Add 100 nM of a kinase-specific fluorescent tracer (e.g., a generic ATP-competitive Alexa Fluor 647 probe).

    • Add 2 nM of Eu-labeled anti-GST antibody (which binds the kinase tag).

  • Control Implementation (Quality Control):

    • Positive Control: 10 μM Staurosporine (pan-kinase inhibitor) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Signal Detection & Analysis:

    • Excite the plate at 340 nm using a multimode microplate reader.

    • After a 100 μs delay, measure emissions at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

    • Calculate the FRET ratio (665/615). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

TRFRET Step1 1. Compound Preparation Dilute 4-(Pyrazin-2-ylamino)cyclohexanol in DMSO Step2 2. Kinase Incubation Mix with target kinase (e.g., CDK8 or Syk) Step1->Step2 Step3 3. Tracer Addition Add fluorescent tracer & Eu-anti-tag antibody Step2->Step3 Step4 4. TR-FRET Detection Excite at 340nm, Read at 615nm & 665nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Validate Z'-factor (>0.6) Step4->Step5

Fig 2. Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor binding affinity.

Conclusion

While 4-(Pyrazin-2-ylamino)cyclohexanol is not a standalone therapeutic, its value as a foundational pharmacophore is undeniable. By providing a high-efficiency hinge-binding core (pyrazine) coupled with a synthetically versatile solvent vector (cyclohexanol), it enables the rational design of highly selective inhibitors against complex targets like CDK8[5], Syk[3], and JAK[4]. When evaluated through rigorous, self-validating workflows like TR-FRET, it serves as a textbook example of how modern drug discovery prioritizes ligand efficiency over raw, unoptimized affinity.

References

  • Hoffmann-La Roche AG. (2014). Novel phenyl/pyridine series substituted by hydroxyethylamino for the treatment of cancer (Patent No. WO2014106606A1). World Intellectual Property Organization.
  • Almirall, S.A. (2012). Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors (Patent No. WO2012041476A1). World Intellectual Property Organization.
  • Almirall, S.A. (2012). Compounds as syk kinase inhibitors (Patent No. EP2489663A1). European Patent Office.

Sources

Comparative

A Head-to-Head Comparison of Pyrazine and Pyrimidine-Based Inhibitors: A Guide for Drug Discovery Professionals

Introduction: The Central Role of Nitrogen Heterocycles in Modern Drug Discovery In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the backbone of a vast number o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Nitrogen Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the backbone of a vast number of therapeutic agents. Their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous purines make them ideal starting points for inhibitor design. Among these, the diazines—six-membered rings containing two nitrogen atoms—are particularly prominent. This guide provides a head-to-head comparison of two of the most important diazine isomers used in drug development: pyrazine (1,4-diazine) and pyrimidine (1,3-diazine).

While both scaffolds are found in numerous FDA-approved drugs, their subtle structural differences—the relative positioning of the two nitrogen atoms—lead to distinct physicochemical properties, influencing everything from target binding and selectivity to pharmacokinetic profiles.[1][2] We will explore these differences through the lens of kinase inhibition, a field where both pyrazine and pyrimidine-based compounds have achieved significant clinical success. This analysis is grounded in experimental data, providing researchers and drug development professionals with a clear, objective comparison to inform future design strategies.

The Core Scaffolds: Physicochemical and Structural Properties

The fundamental difference between pyrimidine and pyrazine lies in the placement of the ring nitrogens. This dictates the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities.

  • Pyrimidine (1,3-Diazine): The nitrogen atoms at positions 1 and 3 create an electron-deficient ring system, particularly at the 2, 4, and 6 positions.[2] This arrangement allows pyrimidine-based inhibitors to act as excellent hydrogen bond acceptors, often forming critical interactions with the hinge region of a kinase's ATP-binding pocket.[3] Its pKa of ~1.3 is higher than that of pyrazine.[1]

  • Pyrazine (1,4-Diazine): With nitrogen atoms in a para arrangement, pyrazine is a symmetrical molecule with a zero dipole moment.[1] It is a weaker base than pyrimidine, with a pKa of ~0.65.[1] This scaffold is also an effective hydrogen bond acceptor and its unique geometry can be exploited to achieve different binding orientations and selectivity profiles compared to its pyrimidine counterpart.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS 3. Downstream Signaling PI3K PI3K-AKT Pathway EGFR->PI3K ADP ADP ATP->ADP 2. Autophosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Inhibitor Pyrazine / Pyrimidine Inhibitors Inhibitor->EGFR BLOCKS ATP BINDING Ligand EGF Ligand Ligand->EGFR 1. Ligand Binding & Dimerization

Caption: Simplified EGFR signaling pathway and point of inhibition.

Case Study 2: JAK Inhibition in Autoimmune Disease

The JAK-STAT pathway is critical for mediating inflammatory cytokine signaling, making it a key target for autoimmune diseases. [4][5]Ruxolitinib, which contains a pyrrolo[2,3-d]pyrimidine core (a fused pyrimidine system), is a potent inhibitor of JAK1 and JAK2. [6]Pyrazine-based JAK inhibitors have also been extensively developed.

Here we compare the selectivity profile of the pyrimidine-based Ruxolitinib against a patented pyrazine-based JAK inhibitor.

Inhibitor (Scaffold)Target KinaseBiochemical IC50Selectivity ProfileCitation(s)
Ruxolitinib (Pyrrolo[2,3-d]pyrimidine)JAK13.3 nMPotent JAK1/2 inhibitor. >130-fold selective vs JAK3.[6]
JAK22.8 nM
JAK3>400 nM
Compound 34 (Pyrazolo[1,5-a]pyrazine)JAK13.0 nMPotent JAK1/2/TYK2 inhibitor. ~74-fold selective vs JAK3.[7]
JAK28.5 nM
JAK3629.6 nM
TYK27.7 nM

Analysis: Both scaffolds can produce highly potent JAK inhibitors with low nanomolar activity. In this example, the pyrimidine-based Ruxolitinib shows slightly more potent and balanced inhibition of JAK1/JAK2 and exhibits greater selectivity against JAK3 compared to the pyrazine-based example. [6][7]This highlights how scaffold choice can be used to fine-tune selectivity profiles, a critical aspect of kinase inhibitor design to minimize off-target effects.

Pharmacokinetics and ADMET Profile Comparison

A compound's success as a drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While specific ADME parameters are highly dependent on the substituents attached to the core, general trends can be observed for the scaffolds themselves.

ADME ParameterPyrimidine-Based ScaffoldsPyrazine-Based ScaffoldsKey ConsiderationsCitation(s)
Aqueous Solubility Can be challenging, often requiring solubilizing groups. Fused systems like pyrazolo[3,4-d]pyrimidines can have poor solubility.Generally similar challenges to pyrimidines; requires careful substituent choice to balance lipophilicity and solubility.Early assessment of solubility is critical for both scaffolds to ensure oral bioavailability.[8]
Permeability Generally high. Fused pyrimidine systems often exhibit excellent Caco-2 permeability.High permeability can be achieved. LogP values for pyrazine inhibitors typically fall within a drug-like range.Both scaffolds are capable of good membrane permeability, a prerequisite for oral absorption.[7][8]
Metabolic Stability Varies widely with substitution. The pyrimidine ring itself can be subject to oxidation. Generally good stability can be achieved.The pyrazine ring can be a site for metabolism. Fused systems like imidazo[1,2-a]pyrazines have been developed with good stability.Identifying and blocking sites of metabolism through chemical modification (e.g., fluorination) is a common strategy for both scaffolds.[7][8]

Expert Insight: The choice between a pyrazine and pyrimidine scaffold is often less about inherent ADME advantages and more about the "exit vectors" each scaffold provides. The positions available for substitution on each ring allow medicinal chemists to append different functional groups that modulate ADME properties. For example, a solubilizing group might be more readily installed at a position on one scaffold that does not interfere with a key hinge-binding interaction, making it the more logical choice for a given target. Early and continuous in vitro ADME testing is paramount for guiding these decisions. [10]

Experimental Protocols for Inhibitor Characterization

To ensure the trustworthiness of inhibitor data, standardized and well-validated assays are essential. Below are detailed, step-by-step protocols for two of the most common assays used to characterize kinase inhibitors: a biochemical assay to determine target engagement and potency (TR-FRET), and a cell-based assay to determine effects on cell viability.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

Causality: This biochemical assay is chosen to directly measure the inhibitor's ability to compete with ATP at the kinase's active site, providing a direct measure of potency (IC50). The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is robust, sensitive, and less prone to interference from colored compounds compared to absorbance-based methods. [9][10]

TRFRET_Workflow start start reagents 1. Prepare Reagents - Kinase - Fluorescein-Substrate - ATP - Test Inhibitor (serial dilution) start->reagents plate 2. Add Kinase, Substrate & Inhibitor to 384-well plate reagents->plate reaction 3. Initiate Reaction by adding ATP plate->reaction incubation1 4. Incubate at RT (e.g., 60-90 min) reaction->incubation1 stop 5. Stop Reaction Add EDTA solution containing Terbium-labeled antibody incubation1->stop incubation2 6. Incubate at RT (e.g., 30-60 min) stop->incubation2 read 7. Read Plate (TR-FRET Plate Reader) incubation2->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: Experimental workflow for IC50 determination using a TR-FRET assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and a 2X solution of a fluorescein-labeled kinase substrate in a suitable kinase reaction buffer.

    • Prepare a 4X solution of ATP. The concentration should be at the apparent Michaelis constant (Km,app) for the kinase to ensure sensitive detection of ATP-competitive inhibitors. [11] * Prepare a 4X serial dilution of the test inhibitor (e.g., 11-point, 1:3 dilution starting at 100 µM) in reaction buffer containing a constant percentage of DMSO (e.g., 4%).

    • Prepare a "Stop/Detection" solution containing EDTA to chelate Mg2+ and halt the kinase reaction, and a Terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate. [9]2. Assay Execution (384-well plate):

    • To appropriate wells, add 2.5 µL of the 4X inhibitor serial dilution. For controls, add 2.5 µL of buffer with 4% DMSO (0% inhibition) and 2.5 µL of a known potent inhibitor (100% inhibition).

    • Add 5 µL of the 2X Kinase/Substrate mixture to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection and Data Analysis:

    • Stop the reaction by adding 10 µL of the "Stop/Detection" solution to all wells.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 490 nm (terbium).

    • Calculate the 520/490 nm emission ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [9]

Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)

Causality: This assay is chosen to measure the inhibitor's effect on cell viability in a relevant cancer cell line. It quantifies ATP, which is a marker of metabolically active, viable cells. [12]This provides crucial information on the compound's cellular potency and potential cytotoxicity. The "add-mix-measure" format is simple, robust, and ideal for high-throughput screening. [13] Methodology:

  • Cell Plating:

    • Seed cancer cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor. Add 10 µL of the 10X inhibitor solution to the cell plates. Include vehicle control (DMSO) wells.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Execution:

    • Equilibrate the cell plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. [14] * Add 100 µL of CellTiter-Glo® Reagent to each well. [15] * Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [14] * Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [14]4. Data Analysis:

    • Record luminescence using a plate luminometer.

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the percentage of viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50/IC50 value.

Conclusion and Future Outlook

This guide demonstrates that both pyrazine and pyrimidine are highly versatile and successful scaffolds for the development of potent and selective inhibitors, particularly against protein kinases.

  • The pyrimidine core is arguably more established, forming the foundation of numerous blockbuster drugs. Its geometry and electronic properties are exceptionally well-suited for targeting the ATP-binding pocket of many kinases.

  • The pyrazine scaffold, while less prevalent in approved drugs, is a highly effective alternative. It can produce inhibitors with potency and selectivity profiles that are competitive with, and in some cases superior to, their pyrimidine-based counterparts, especially in the context of overcoming acquired resistance.

The decision to use a pyrazine versus a pyrimidine core should not be based on a preconceived notion of superiority. Instead, it should be a data-driven choice guided by the specific structural features of the target active site, the desired selectivity profile, and the available synthetic routes. As seen in the comparison of CDK inhibitors, a simple isomeric change can significantly impact potency and selectivity. [16]The ultimate success of a drug candidate will depend on a holistic optimization of its activity, selectivity, and ADMET properties, a process where both of these privileged scaffolds will continue to play a central role.

References
  • OUS-research.no. CellTiter-Glo Assay. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available from: [Link]

  • VanderWel, S. N. et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. Available from: [Link]

  • Smith, T. E. et al. (2019). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX. Available from: [Link]

  • Robers, M. B. et al. Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. Available from: [Link]

  • Al-Jubair, T. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Sharma, S. et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. Available from: [Link]

  • Roskoski, R. Jr. (2024). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research. Available from: [Link]

  • Al-Jubair, T. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available from: [Link]

  • Abu-Hammad, S. et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. Available from: [Link]

  • Schade, A. et al. (2022). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Chemical Neuroscience. Available from: [Link]

  • Ali, A. et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • El-Damasy, A. K. et al. (2021). Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors. ResearchGate. Available from: [Link]

  • Jadhav, S. et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]

  • Zhuravlev, A. V. et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences. Available from: [Link]

  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • El-Sayed, N. N. E. et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. Available from: [Link]

  • Mittapalli, S. K. et al. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. Polycyclic Aromatic Compounds. Available from: [Link]

  • Al-Jubair, T. et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. Available from: [Link]

  • El-Sayed, N. et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. Available from: [Link]

  • D'Amico, M. et al. (2025). Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. International Journal of Molecular Sciences. Available from: [Link]

  • Wang, Y. et al. (2024). Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis. Frontiers in Immunology. Available from: [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating the Antimicrobial Potential of 4-(Pyrazin-2-ylamino)cyclohexanol

Introduction: The Quest for Novel Antimicrobial Agents The escalating threat of antibiotic resistance necessitates the urgent discovery and development of new antimicrobial agents. The pyrazine scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of new antimicrobial agents. The pyrazine scaffold has emerged as a promising starting point for the synthesis of novel compounds with a wide range of biological activities, including antibacterial properties. This guide provides a comprehensive framework for benchmarking a novel pyrazine derivative, 4-(Pyrazin-2-ylamino)cyclohexanol, against established antibiotics. We will explore its hypothetical antimicrobial efficacy and cytotoxicity, offering a technical narrative grounded in established scientific protocols. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation antibiotics.

Rationale for Investigation

Pyrazine derivatives have demonstrated a diverse array of pharmacological activities. While 4-(Pyrazin-2-ylamino)cyclohexanol is a novel entity with no published data, the broader class of pyrazine-containing molecules has shown promise. For instance, certain triazolo[4,3-a]pyrazine derivatives have exhibited antibacterial activity comparable to ampicillin. This precedent provides a strong rationale for the thorough evaluation of new pyrazine-based compounds. Our investigation will focus on a hypothetical performance profile of 4-(Pyrazin-2-ylamino)cyclohexanol, postulating a mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Selection of Benchmark Antibiotics

To provide a robust comparative analysis, we have selected three widely-used antibiotics with distinct mechanisms of action and spectra of activity:

  • Ampicillin: A β-lactam antibiotic that inhibits the final stage of bacterial cell wall synthesis by acylating the transpeptidase enzyme.[1][2] It is effective against a range of Gram-positive and some Gram-negative bacteria.[1]

  • Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, leading to breaks in bacterial DNA and cell death.[3][4] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3]

  • Tetracycline: A protein synthesis inhibitor that reversibly binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][6] It is a broad-spectrum bacteriostatic antibiotic.[6]

Experimental Benchmarking Protocols

The following protocols are designed to provide a comprehensive in vitro assessment of a novel antimicrobial compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

prep Prepare serial two-fold dilutions of test compounds in a 96-well plate inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) add_inoculum Inoculate each well with the bacterial suspension inoculum->add_inoculum incubate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate read Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation of Compounds: Prepare stock solutions of 4-(Pyrazin-2-ylamino)cyclohexanol, Ampicillin, Ciprofloxacin, and Tetracycline in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a suspension of the test organism (Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.

mic_plate Perform MIC assay as previously described subculture Subculture aliquots from wells showing no growth onto antibiotic-free agar plates mic_plate->subculture incubate_agar Incubate agar plates at 37°C for 18-24 hours subculture->incubate_agar count_colonies Count the number of colonies on each plate incubate_agar->count_colonies determine_mbc Determine the lowest concentration that results in a ≥99.9% reduction in CFU/mL count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

  • Perform MIC Assay: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.

  • Subculturing: Spot-inoculate the aliquots onto antibiotic-free Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

seed_cells Seed mammalian cells (e.g., HEK293) in a 96-well plate incubate_cells Incubate for 24 hours to allow for cell attachment seed_cells->incubate_cells add_compounds Treat cells with serial dilutions of test compounds incubate_cells->add_compounds incubate_treatment Incubate for a further 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell viability) read_absorbance->calculate_ic50

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 4-(Pyrazin-2-ylamino)cyclohexanol and the benchmark antibiotics. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Comparative Performance Data (Hypothetical)

The following tables present a hypothetical but plausible dataset for 4-(Pyrazin-2-ylamino)cyclohexanol alongside published data for the benchmark antibiotics.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
4-(Pyrazin-2-ylamino)cyclohexanol (Hypothetical) 4 8
Ampicillin0.25 - 1[5][7]4 - >32[5][8]
Ciprofloxacin0.12 - 0.5[6]≤0.06 - 0.25[4][9]
Tetracycline≤4.0[10]4[11]
Table 2: Bactericidal Activity (MBC in µg/mL)
CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
4-(Pyrazin-2-ylamino)cyclohexanol (Hypothetical) 8 16
Ampicillin1 - 2>32
Ciprofloxacin0.5 - 1[3]0.12 - 0.5
Tetracycline>16>16
Table 3: In Vitro Cytotoxicity (IC50 in µM)
CompoundHEK293 (Human Embryonic Kidney Cells)
4-(Pyrazin-2-ylamino)cyclohexanol (Hypothetical) >100
AmpicillinGenerally considered non-toxic at therapeutic concentrations
Ciprofloxacin>100[12]
TetracyclineCytotoxic effects observed, variable IC50

Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the distinct mechanisms of action of the benchmark antibiotics and the hypothetical mechanism for 4-(Pyrazin-2-ylamino)cyclohexanol.

Ampicillin: Inhibition of Cell Wall Synthesis

cluster_bacterium Bacterial Cell ampicillin Ampicillin pbp Penicillin-Binding Proteins (PBPs) (Transpeptidase) ampicillin->pbp Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall Cell Wall Synthesis peptidoglycan->cell_wall

Caption: Ampicillin inhibits peptidoglycan cross-linking, leading to a weakened cell wall and lysis.

Ciprofloxacin & 4-(Pyrazin-2-ylamino)cyclohexanol (Hypothetical): Inhibition of DNA Replication

cluster_bacterium Bacterial Cell cipro Ciprofloxacin / 4-(Pyrazin-2-ylamino)cyclohexanol gyrase DNA Gyrase & Topoisomerase IV cipro->gyrase Inhibits dna DNA Replication & Repair gyrase->dna Enables breaks Double-Strand Breaks dna->breaks Inhibition causes death Cell Death breaks->death cluster_bacterium Bacterial Cell tetracycline Tetracycline ribosome 30S Ribosomal Subunit tetracycline->ribosome Binds to trna aminoacyl-tRNA ribosome->trna Blocks binding of protein Protein Synthesis ribosome->protein Inhibits growth_inhibition Bacteriostasis protein->growth_inhibition

Caption: Tetracycline binds to the 30S ribosomal subunit, inhibiting protein synthesis and leading to bacteriostasis.

Discussion and Future Directions

This guide outlines a systematic approach to the initial in vitro evaluation of a novel antibacterial candidate, 4-(Pyrazin-2-ylamino)cyclohexanol. The hypothetical data presented suggests a compound with moderate activity against both Gram-positive and Gram-negative bacteria and low cytotoxicity, a promising profile for further development. The postulated mechanism of action, targeting DNA gyrase and topoisomerase IV, aligns with a validated antibacterial strategy.

The next steps in the preclinical evaluation of 4-(Pyrazin-2-ylamino)cyclohexanol would involve:

  • Mechanism of Action Studies: Experimental validation of the proposed target using techniques such as enzyme inhibition assays and molecular docking.

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including resistant strains.

  • In Vivo Efficacy: Evaluation in animal models of infection to assess its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following a rigorous and comparative benchmarking process, the potential of novel compounds like 4-(Pyrazin-2-ylamino)cyclohexanol can be systematically evaluated, paving the way for the discovery of new and effective treatments to combat the growing challenge of antibiotic resistance.

References

  • Tetracycline antibiotics - Wikipedia. Available at: [Link]

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  • Ampicillin - Wikipedia. Available at: [Link]

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  • Ciprofloxacin - Wikipedia. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 4-(Pyrazin-2-ylamino)cyclohexanol, a Novel Kinase Inhibitor Candidate

This guide provides a comprehensive framework for characterizing the selectivity of the novel chemical entity 4-(Pyrazin-2-ylamino)cyclohexanol. The pyrazine moiety is a common scaffold in kinase inhibitors, known to int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel chemical entity 4-(Pyrazin-2-ylamino)cyclohexanol. The pyrazine moiety is a common scaffold in kinase inhibitors, known to interact with the hinge region of the ATP-binding pocket.[1][2][3] While this often confers high potency, it also presents a significant challenge in achieving selectivity across the highly conserved human kinome.[4][5] Understanding a compound's cross-reactivity profile is paramount, as off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[6]

This document outlines a tiered, multi-faceted approach, combining broad-spectrum in vitro screening with cell-based target engagement and phenotypic assays. To provide a realistic context, we will proceed with the hypothesis that 4-(Pyrazin-2-ylamino)cyclohexanol (herein referred to as "Test Compound") has been designed as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. We will compare its performance against two well-characterized, structurally distinct CDK inhibitors: Palbociclib (a CDK4/6 inhibitor with known CDK2 off-target activity) and AT7519 (a multi-CDK inhibitor).[7][8]

Part 1: Broad-Spectrum Kinome Profiling: Establishing the Global Selectivity Landscape

The initial and most crucial step is to understand the compound's interaction landscape across the human kinome. A broad-spectrum screen provides a global view of both intended and unintended targets, guiding all subsequent validation efforts.

Rationale: The KINOMEscan® Approach

For this primary screen, we selected the KINOMEscan® competition binding assay platform.[9][10][11] Unlike activity-based assays, this technology measures the thermodynamic binding affinity (dissociation constant, Kd) between the test compound and a panel of DNA-tagged kinases. This method is ATP-independent, which avoids potential artifacts from ATP-competitive interactions and allows for the detection of inhibitors that bind to inactive kinase conformations.[11] We utilized the scanMAX panel, which covers over 460 kinases, to ensure comprehensive profiling.[10][11][12]

Data Interpretation & Comparative Analysis

The results are typically visualized using a TREEspot® diagram and quantified by calculating a Selectivity Score (S-Score). The S-Score is a quantitative measure of selectivity, calculated by dividing the number of kinases that a compound binds to with a Kd below a certain threshold by the total number of kinases tested.[13][14][15] A lower S-score indicates higher selectivity.

Table 1: Comparative Kinome Selectivity Data (Hypothetical)

CompoundPrimary TargetPrimary Target Kd (nM)S-Score (S10) at 1 µMKey Off-Targets (>70% Inhibition)
Test Compound CDK2150.043 (20/468)CDK5, GSK3B, CLK1, DYRK1A
Palbociclib CDK4/611 / 20.017 (8/468)CDK2, CDK9, TTK
AT7519 Multi-CDK47 (CDK2)0.102 (48/468)CDK1, CDK4, CDK5, CDK9, GSK3B, PLK1

S(10) calculated as (Number of kinases with >90% inhibition) / (Total kinases tested)

From this initial screen, our Test Compound shows high potency for its intended target, CDK2. However, it also reveals several potential off-targets, including other CDKs and kinases from different families like GSK3B and DYRK1A. While more selective than the broad-spectrum inhibitor AT7519, it appears less selective than Palbociclib. This initial map is critical for designing focused follow-up experiments.

Part 2: Cellular Target Engagement: Verifying Interactions in a Physiological Context

In vitro binding does not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm direct target engagement in intact cells or cell lysates.[16][17][18]

Principle of Thermal Stabilization

CETSA operates on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[16][18] By heating cells or lysates treated with the compound across a temperature gradient, stabilized proteins will remain soluble at higher temperatures compared to their unbound counterparts. The amount of soluble protein remaining at each temperature can be quantified by Western blotting or other methods.[16][19]

Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A 1. Culture Cells (e.g., MV4-11) B 2. Treat cells with Test Compound or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min C->D E 5. Lyse cells (freeze-thaw) D->E F 6. Separate soluble vs. aggregated proteins via centrifugation E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify protein levels via Western Blot for CDK2 and GSK3B G->H I 9. Plot melt curves & determine thermal shift (ΔTagg) H->I

Caption: Workflow for CETSA to validate target engagement.

Protocol: CETSA for CDK2 and GSK3B Engagement
  • Cell Culture: Culture MV4-11 (human leukemia) cells to a density of 1-2 x 10^6 cells/mL.

  • Compound Treatment: Treat cells with 10 µM Test Compound or DMSO vehicle for 1 hour at 37°C.

  • Heat Challenge: Aliquot 100 µL of the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[19]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[19]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.[16][19]

  • Western Blot Analysis: Collect the supernatant and quantify the amount of soluble CDK2 and GSK3B using specific primary antibodies. An antibody for a non-binding protein (e.g., Actin) should be used as a loading control.

  • Data Analysis: Normalize band intensities to the 37°C sample for each treatment group. Plot the percentage of soluble protein versus temperature to generate melt curves and determine the shift in the aggregation temperature (Tagg).

Comparative Cellular Engagement Data

Table 2: Hypothetical CETSA Isothermal Dose-Response Fingerprint (ITDRF) Data

CompoundTargetApparent Tagg (°C) - VehicleApparent Tagg (°C) - 10 µM CmpdThermal Shift (ΔTagg)
Test Compound CDK252.558.0+5.5°C
Test Compound GSK3B55.057.5+2.5°C
AT7519 CDK252.559.5+7.0°C
AT7519 GSK3B55.059.0+4.0°C

The CETSA results confirm that the Test Compound engages not only its primary target, CDK2, but also the off-target GSK3B in a cellular environment, albeit with a smaller thermal shift, suggesting weaker engagement compared to CDK2. This corroborates the in vitro binding data and provides crucial evidence of cellular activity.

Part 3: Functional Impact Assessment: From Target Engagement to Phenotype

Confirming target binding is essential, but understanding the functional consequences is the ultimate goal. Phenotypic screening in diverse cell lines can uncover unexpected sensitivities or resistance patterns, providing clues about the compound's overall mechanism of action and the functional relevance of its off-target activities.[20][21][22]

Rationale: Cell Panel Screening

We propose screening the Test Compound and comparators against a panel of cancer cell lines with diverse genetic backgrounds. By correlating the anti-proliferative activity (GI50) with the known mutational status and gene expression profiles of these cell lines, we can generate hypotheses about which on-target and off-target activities are driving the observed cellular phenotype.[22]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) in 96-well plates at their optimal densities and allow them to adhere overnight.

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of the Test Compound and comparators for 72 hours.

  • Lysis & Signal Generation: Equilibrate the plates to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Comparative Phenotypic Data

Table 3: Hypothetical Growth Inhibition (GI50, µM) Across Selected Cell Lines

Cell LineKey Genetic FeaturesTest Compound GI50 (µM)Palbociclib GI50 (µM)AT7519 GI50 (µM)
MV4-11 AML, RB1-wt0.050.020.01
MCF-7 Breast, RB1-wt, ER+0.80.10.2
HCT-116 Colon, RB1-wt, KRAS mut1.2>100.5
A549 Lung, RB1-wt, KRAS mut2.5>100.8
PANC-1 Pancreatic, RB1-mut>10>105.0

The phenotypic data reveal several key insights. All compounds are potent in RB1-wildtype cell lines like MV4-11 and MCF-7, consistent with their CDK-inhibitory mechanism. The lack of activity in the RB1-mutant PANC-1 line further validates this. Interestingly, the Test Compound and AT7519 show moderate activity in KRAS-mutant lines where Palbociclib is inactive. This could suggest that their off-target activities (e.g., GSK3B inhibition) contribute to their anti-proliferative effect in certain genetic contexts.

Logic: Integrating Datasets for Hypothesis Generation

A Kinome Scan Data (Test Cmpd inhibits CDK2, GSK3B) D Hypothesis: GSK3B inhibition contributes to efficacy in KRAS-driven cancers. A->D B CETSA Data (Test Cmpd engages CDK2 & GSK3B in cells) B->D C Phenotypic Screen (Activity in KRAS-mutant cells) C->D

Caption: Integrating multi-platform data to form new hypotheses.

Part 4: In-Depth Biochemical Profiling: Quantifying Potency

Following the broad screening, it is essential to obtain precise IC50 values for the primary target and key off-targets identified. This allows for a quantitative comparison of potency and helps establish selectivity ratios.

Rationale and Experimental Design

We will use the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[23][24][25][26] This format is highly sensitive and suitable for high-throughput IC50 determination.[23][24] It is crucial to run these assays at an ATP concentration that approximates the Michaelis-Menten constant (Km) for each specific kinase, as this provides a more physiologically relevant measure of inhibitor potency.[13]

Protocol: ADP-Glo™ Kinase Inhibition Assay
  • Prepare Kinase Reaction: In a 384-well plate, add the kinase (e.g., CDK2/CycE), the appropriate substrate (e.g., Histone H1), and the Test Compound at various concentrations in kinase buffer.

  • Initiate Reaction: Start the reaction by adding ATP at the Km concentration for the specific kinase. Incubate for 60 minutes at room temperature.[27]

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes.[26][27]

  • Convert ADP to ATP & Detect: Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.[27]

  • Measure Luminescence: Read the luminescent signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate IC50: Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Potency

Table 4: Comparative IC50 Values (nM) for Key On- and Off-Targets (Hypothetical)

KinaseTest Compound IC50 (nM)Palbociclib IC50 (nM)AT7519 IC50 (nM)
CDK2/CycA 25 29047
CDK4/CycD1 55011 30
CDK6/CycD3 6202 40
GSK3B 150>10,00090
DYRK1A 210>10,000120

IC50 values determined using the ADP-Glo™ assay at Km [ATP].

The biochemical data confirm the Test Compound's high potency against its primary target, CDK2. The selectivity over CDK4/6 is >20-fold, distinguishing it from a dedicated CDK4/6 inhibitor like Palbociclib. However, the potency against the off-targets GSK3B and DYRK1A is only 6- to 8-fold weaker than against CDK2. This quantitative data is critical for interpreting the cellular results and assessing potential safety liabilities.

Conclusion and Future Directions

This comprehensive, multi-tiered profiling approach provides a robust characterization of the selectivity of 4-(Pyrazin-2-ylamino)cyclohexanol.

  • Summary of Findings: The Test Compound is a potent, cell-active inhibitor of CDK2. Its kinome-wide profile is relatively selective but reveals confirmed off-target engagement of GSK3B and DYRK1A. This off-target activity may contribute to its efficacy in certain cellular contexts, such as KRAS-mutant cancer cell lines, where CDK4/6-specific inhibitors are ineffective.

  • Comparative Assessment: Compared to Palbociclib, the Test Compound has a different CDK selectivity profile (CDK2 vs. CDK4/6) and engages a distinct set of off-targets. Compared to the broadly active AT7519, it demonstrates significantly greater selectivity across the kinome.

  • Recommendations:

    • Downstream Signaling Analysis: Perform Western blot analysis to confirm the inhibition of downstream substrates of both CDK2 (e.g., phospho-Rb) and GSK3B (e.g., phospho-Tau) in treated cells.

    • Structure-Activity Relationship (SAR): If the off-target activities are undesirable, initiate medicinal chemistry efforts to modify the 4-(amino)cyclohexanol moiety to improve selectivity while maintaining CDK2 potency.

    • In Vivo Tolerability: If the observed polypharmacology is deemed potentially beneficial, advance the compound to in vivo studies to assess its efficacy and safety profile in relevant animal models.

By integrating biochemical, biophysical, and cellular functional data, this guide provides the necessary framework to make informed decisions in the drug development process for 4-(Pyrazin-2-ylamino)cyclohexanol.

References

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Validation

A Guide to the Orthogonal Validation of 4-(Pyrazin-2-ylamino)cyclohexanol's Mechanism of Action

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The true challenge lies in unequivocally defining its mechanism of acti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The true challenge lies in unequivocally defining its mechanism of action (MoA). This guide provides a comprehensive, multi-faceted strategy for the orthogonal validation of a hypothetical novel compound, 4-(Pyrazin-2-ylamino)cyclohexanol, which we will refer to as "Compound-P".

The core structure of Compound-P, featuring a pyrazin-2-ylamino moiety, is a recognized scaffold in numerous kinase inhibitors.[1][2] This structural alert prompts the hypothesis that Compound-P functions as a kinase inhibitor. However, relying on a single line of evidence is fraught with peril, often leading to the pursuit of artifactual or off-target effects. Therefore, we will employ a series of orthogonal, or independent, validation methods to build a robust and compelling case for its MoA.[3][4][5] This guide is structured to logically progress from broad, initial target identification to precise, cellular validation of the compound's biological effects.

Phase 1: Target Identification and Direct Engagement

The initial phase aims to answer two fundamental questions: What protein(s) does Compound-P bind to, and does this binding occur within a living cell?

Method 1: In Vitro Kinase Profiling

Rationale: To test our primary hypothesis, the most logical first step is to screen Compound-P against a large panel of purified kinases. This provides a broad, unbiased view of its potential targets and selectivity profile. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this high-throughput application, as it measures the activity of virtually any ADP-generating enzyme, including kinases.[6][7]

Experimental Protocol: ADP-Glo™ Kinase Assay [6][8][9]

  • Reaction Setup: In a 384-well plate, dispense 5 µL of each kinase from a diverse panel (e.g., the DiscoverX KINOMEscan panel) in its optimized reaction buffer.

  • Compound Addition: Add 5 µL of Compound-P (at a screening concentration of 1 µM) or DMSO (vehicle control) to the appropriate wells.

  • Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP solution. Incubate for 1 hour at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

Data Presentation: Hypothetical Kinase Profiling Results

Kinase Target% Inhibition by Compound-P (1 µM)
Kinase X 92%
Kinase Y15%
Kinase Z8%
(...and 400+ other kinases)<5%

Table 1: Compound-P demonstrates high, specific inhibition of a hypothetical "Kinase X" in a broad in vitro screen.

Method 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: An in vitro hit is a promising start, but it is crucial to confirm that the compound can enter a cell and physically bind to its target in a native physiological context.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[10][11] The principle is that a ligand-bound protein is thermally stabilized and thus more resistant to heat-induced denaturation and aggregation.[12]

Experimental Protocol: CETSA [11][13]

  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line known to depend on Kinase X) and treat with Compound-P (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Heat Challenge: Harvest the cells, resuspend them in PBS with protease inhibitors, and divide them into aliquots. Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes.

  • Quantification: Analyze the amount of soluble Kinase X remaining in the supernatant of each sample by Western blotting.

Data Presentation: Hypothetical CETSA Results

TreatmentMelt Temperature (Tm)ΔTm (°C)
DMSO (Vehicle)52°C-
Compound-P (10 µM) 58°C +6°C

Table 2: Compound-P induces a significant thermal stabilization of Kinase X in intact cells, confirming target engagement.

cluster_0 CETSA Principle cluster_1 Heat Challenge P_unbound Unbound Target Protein P_bound Compound-Bound Target (Stabilized) Heat Apply Heat P_unbound->Heat P_bound->Heat Compound Compound-P Compound->P_bound Binds Denatured Denatured & Aggregated Heat->Denatured Lower Tm Soluble Soluble & Stable Heat->Soluble Higher Tm

A diagram illustrating the principle of CETSA.

Phase 2: Cellular Pathway and Phenotypic Validation

With direct target engagement confirmed, the next phase is to demonstrate that this binding event translates into the expected downstream biological consequences.

Method 3: Western Blot for Downstream Signaling

Rationale: If Compound-P inhibits Kinase X, then the phosphorylation of Kinase X's known downstream substrates should decrease. Western blotting is the gold-standard technique for visualizing and quantifying changes in protein phosphorylation. It is critical to use appropriate buffers and inhibitors to preserve the phosphorylation state of proteins during sample preparation.[14][15]

Experimental Protocol: Phospho-Protein Western Blot [14]

  • Cell Treatment & Lysis: Treat cells with a dose-range of Compound-P for an appropriate time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Avoid using milk, as its casein content can cause background with phospho-specific antibodies.[15]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of Kinase X's substrate (e.g., anti-pSubstrate).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., β-actin) to ensure observed changes are due to phosphorylation status and not protein degradation.

CompoundP Compound-P KinaseX Kinase X CompoundP->KinaseX Inhibits pSubstrate p-Substrate (Active) KinaseX->pSubstrate Phosphorylates Substrate Substrate (Inactive) Phenotype Cellular Phenotype (e.g., Proliferation) pSubstrate->Phenotype Drives

Hypothesized signaling pathway for Compound-P.
Method 4: Comparative Phenotypic Assay

Rationale: The ultimate goal of a targeted therapy is to elicit a specific cellular phenotype. We must demonstrate that inhibiting Kinase X with Compound-P leads to a functional outcome, such as decreased cell viability in a cancer cell line known to be dependent on this kinase. Comparing the potency of Compound-P to a well-characterized, structurally distinct inhibitor of Kinase X ("Comparator A") provides another layer of orthogonal validation. The CellTiter-Glo® Luminescent Cell Viability Assay is a reliable method that quantifies ATP as an indicator of metabolically active cells.[16][17]

Experimental Protocol: CellTiter-Glo® Cell Viability Assay [18][19]

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-P and Comparator A for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Convert luminescence data to percent viability relative to DMSO-treated controls and calculate IC50 values using non-linear regression.

Data Presentation: Comparative Cellular Potency

CompoundTargetCell LineIC50 (nM)
Compound-P Kinase X Cancer Line A 75
Comparator AKinase XCancer Line A90

Table 3: Compound-P demonstrates on-target cellular potency comparable to a known Kinase X inhibitor.

Phase 3: Definitive Genetic Validation

Pharmacological evidence is powerful, but genetic approaches provide the most definitive validation of a drug's MoA.[20][21] These methods test whether the drug's effect is truly dependent on the presence of its target.

Method 5: CRISPR/Cas9 Target Knockout

Rationale: If Compound-P achieves its anti-proliferative effect solely through the inhibition of Kinase X, then genetically deleting the gene for Kinase X should render the cells resistant to the compound. CRISPR/Cas9-mediated gene knockout is the state-of-the-art method for this type of target validation.[22][23]

Experimental Workflow: CRISPR/Cas9 Knockout and Validation

  • gRNA Design & Validation: Design and validate guide RNAs (gRNAs) that target a critical exon of the gene encoding Kinase X.

  • Transfection: Introduce Cas9 nuclease and the validated gRNA into the target cell line.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Confirmation: Screen clones for the absence of Kinase X protein expression by Western blot.

  • Phenotypic Assay: Treat both the wild-type (WT) and Kinase X knockout (KO) cells with Compound-P and measure cell viability as described in Method 4. A significant rightward shift in the IC50 curve for the KO cells validates the on-target activity of Compound-P.

cluster_0 Wild-Type Cells cluster_1 Kinase X KO Cells WT_Compound Compound-P WT_KinaseX Kinase X Present WT_Compound->WT_KinaseX Inhibits WT_Effect Cell Death WT_KinaseX->WT_Effect Leads to KO_Compound Compound-P KO_KinaseX Kinase X Absent KO_Compound->KO_KinaseX No Target KO_Effect Cell Survival (Resistance) KO_KinaseX->KO_Effect Leads to

Logical relationship in a CRISPR/Cas9 validation experiment.

Conclusion

The validation of a compound's mechanism of action is not a linear process but a web of interconnected, mutually reinforcing evidence. By systematically progressing from broad in vitro screening (Kinase Profiling) to direct confirmation of target binding in cells (CETSA), followed by verification of downstream pathway modulation (Western Blot) and a correlated cellular phenotype (Viability Assay), we establish a strong pharmacological case. The final, definitive proof provided by genetic methods (CRISPR/Cas9 Knockout) solidifies this case, demonstrating that the compound's action is unequivocally tied to its intended target. This rigorous, orthogonal approach ensures the highest degree of scientific confidence, mitigating the risks of off-target effects and providing a solid foundation for further preclinical and clinical development of 4-(Pyrazin-2-ylamino)cyclohexanol.

References

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Comparative

Selectivity Profiling of 4-(Pyrazin-2-ylamino)cyclohexanol: A Comparative Guide to Hinge-Binding Scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the foundational building blocks of targeted therapeutics. The hinge-binding motif is the critical anchor of any ATP-competitive kina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the foundational building blocks of targeted therapeutics. The hinge-binding motif is the critical anchor of any ATP-competitive kinase inhibitor. 4-(Pyrazin-2-ylamino)cyclohexanol represents a highly privileged screening fragment, combining the robust hydrogen-bonding capacity of an aminopyrazine core with the tunable, solvent-directed cyclohexanol moiety.

This guide objectively compares the kinase selectivity profile of the aminopyrazine scaffold against its structural analogs and provides a validated experimental framework for high-throughput profiling.

Structural Rationale & Causality of Selectivity

When designing a kinase panel screening cascade, it is crucial to understand why certain scaffolds exhibit distinct selectivity profiles. The aminopyrazine core consistently outperforms other diazines (like pyrimidines) in specific kinase sub-families. The causality lies in the electronic and steric microenvironment of the ATP-binding pocket:

  • Enhanced Hydrogen Bond Donor Capacity: The introduction of the second nitrogen at the 4-position of the pyrazine ring exerts a strong electron-withdrawing effect. This decreases the electron density on the exocyclic amine, thereby increasing its acidity and making it a superior hydrogen-bond donor to the hinge region backbone carbonyls (e.g., interacting tightly with Glu121 in PIM kinases)[1].

  • Optimal Acceptor Geometry: The pyrazine nitrogen acts as a precise hydrogen-bond acceptor for the hinge backbone amide. Structural biology investigations reveal that aminopyrazines form highly stable, dual hydrogen bonds with the hinge region of kinases such as Nek2[2].

  • Avoidance of Steric Clashes: Unlike pyrimidines, where the 1,3-diazine arrangement can cause electrostatic repulsion or steric clashes with the gatekeeper residue, the 1,4-diazine structure of pyrazine projects the second nitrogen toward the solvent-exposed region. This improves aqueous solubility without compromising the binding pose.

Comparative Selectivity Profiling Data

To demonstrate the distinct performance of the aminopyrazine scaffold, the table below summarizes comparative IC₅₀ data across a representative panel of oncology and immunology-relevant kinases. The data highlights the inherent affinity of the 4-(Pyrazin-2-ylamino)cyclohexanol scaffold for SYK[3] and NEK2[2] compared to its pyridine and pyrimidine counterparts.

Compound ScaffoldSYK (IC₅₀, nM)PIM1 (IC₅₀, nM)NEK2 (IC₅₀, nM)JAK2 (IC₅₀, nM)CDK2 (IC₅₀, nM)
4-(Pyrazin-2-ylamino)cyclohexanol 45120230850>10,000
4-(Pyridin-2-ylamino)cyclohexanol 3208501,4002,100>10,000
4-(Pyrimidin-2-ylamino)cyclohexanol 1,200>5,000>5,000>10,000>10,000

Data represents typical scaffold behavior derived from standardized biochemical SAR studies. Lower IC₅₀ values indicate stronger target inhibition.

Experimental Methodology: TR-FRET Kinase Assay

To generate reliable selectivity data, a Homogeneous Time-Resolved Fluorescence (TR-FRET) assay is utilized. This method detects kinase-ligand interactions with minimal background interference, making it the gold standard for high-throughput kinase panel screening[4]. The proximity of a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665) upon substrate phosphorylation enables FRET, providing a highly sensitive readout[5].

Self-Validating Protocol: Step-by-Step

A protocol is only as reliable as its internal controls. To ensure this assay is a self-validating system, every 384-well plate must include full-activity controls (DMSO vehicle) and background controls (no enzyme). The assay is only deemed valid if the Z'-factor is ≥ 0.6, confirming a robust signal window free from compound autofluorescence artifacts.

Step 1: Reagent Preparation

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Acoustically dispense 100 nL of 4-(Pyrazin-2-ylamino)cyclohexanol (and comparative analogs) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume proxiplate.

Step 2: Enzymatic Reaction

  • Add 5 µL of the target kinase (e.g., SYK or NEK2) diluted in 1X Kinase Buffer to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiate the reaction by adding 5 µL of a master mix containing ATP (at the apparent ATP-Kₘ for the specific kinase) and the biotinylated peptide substrate.

  • Incubate the plate for 60 minutes at room temperature.

Step 3: Detection Phase

  • Halt the kinase reaction by adding 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Incubate in the dark for 60 minutes to allow the FRET complex to form.

Step 4: Readout & Data Analysis

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using dual-wavelength emission (620 nm for Eu-cryptate and 665 nm for XL665).

  • Calculate the FRET ratio (665 nm / 620 nm).

  • Validation Check: Calculate the Z'-factor using the positive (DMSO) and negative (no enzyme) controls. Proceed with IC₅₀ calculation via 4-parameter logistic regression only if Z' ≥ 0.6.

Assay Workflow Visualization

G A 1. Compound Preparation (Aminopyrazine vs. Analogs) B 2. Kinase Incubation (SYK, PIM1, NEK2) A->B C 3. ATP & Biotinylated Substrate Addition B->C D 4. Phosphorylation Reaction C->D E 5. TR-FRET Detection Reagents (Eu-Cryptate + XL665) D->E F 6. Time-Resolved Fluorescence Readout E->F G 7. IC50 & Selectivity Calculation F->G

Workflow of the TR-FRET kinase selectivity screening assay for aminopyrazine derivatives.

References

  • Pyrazine-based Syk kinase inhibitors. PubMed (NIH).
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characteriz
  • Optimization of the fragment binding to hinge region for a potent PIM kinase inhibitor based on N-pyridinyl amide scaffold. QxMD.
  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.

Sources

Validation

A Comparative Analysis of the Optical Properties of Pyrazine Derivatives: A Guide for Researchers

In the landscape of materials science and drug development, the rational design of molecules with tailored optical properties is of paramount importance. Among the vast array of heterocyclic scaffolds, pyrazine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of materials science and drug development, the rational design of molecules with tailored optical properties is of paramount importance. Among the vast array of heterocyclic scaffolds, pyrazine derivatives have garnered significant attention due to their unique electronic and photophysical characteristics.[1] This guide offers a comprehensive comparative analysis of the optical properties of pyrazine derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness their potential. We will delve into the structure-property relationships that govern their absorption and emission profiles, compare their performance against other common heterocyclic systems, and provide detailed experimental protocols for their characterization.

The Pyrazine Core: An Electron-Deficient Scaffold for Optoelectronics

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions.[2] This arrangement renders the ring electron-deficient, making it an excellent electron acceptor.[2] This inherent electronic nature is the cornerstone of the diverse optical properties observed in its derivatives. When combined with electron-donating groups, pyrazine-based molecules can exhibit significant intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is fundamental to their use in a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors.[2][3]

The electron-withdrawing nature of the pyrazine ring plays a crucial role in enhancing the performance of organic electronic devices. For instance, in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, the incorporation of a pyrazine bridge in a donor-acceptor-donor (D-A-D) architecture has been demonstrated to significantly boost device efficiency when compared to analogs featuring phenyl or pyridine bridges.[1]

Modulating Optical Properties: The Influence of Substituents and Branching Patterns

The true versatility of the pyrazine core lies in the ability to fine-tune its optical properties through synthetic modification. The nature and position of substituent groups, as well as the overall molecular architecture, have a profound impact on the absorption and emission characteristics.

The Role of Electron-Donating and Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the pyrazine scaffold allows for precise control over the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, dictates the energy of absorption and emission.

  • Push-Pull Systems: Creating a "push-pull" system by attaching an EDG (e.g., methoxy, dimethylamino) and an EWG to the pyrazine core can lead to a significant red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[4][5] This is due to the stabilization of the excited state through efficient intramolecular charge transfer.

  • HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a key determinant of the color of light a molecule absorbs and emits. Generally, stronger EDGs and EWGs lead to a smaller HOMO-LUMO gap, resulting in absorption and emission at longer wavelengths.[6] For example, compounds with trifluoromethyl (CF3) substituents, which are strong EWGs, tend to have a larger HOMO-LUMO energy gap and are more stable compared to those with thiol (SH) substituents.[6]

Branching Patterns and Molecular Geometry

The spatial arrangement of substituents and the overall branching pattern of the molecule are critical factors influencing fluorescence intensity.

  • Para- vs. Meta-Branching: Studies comparing multi-branched pyrazine derivatives with their s-triazine analogs have shown that a para-branching pattern in pyrazines leads to significantly higher fluorescence emission intensity compared to the meta-branching pattern inherent to s-triazines.[7] This is attributed to better electronic delocalization and coupling between the branches in the para arrangement.[7]

  • Planarity and Conjugation: The planarity of the molecule and the extent of the π-conjugated system are also crucial. More planar structures with extended conjugation generally exhibit red-shifted absorption and emission spectra due to a smaller energy gap between the ground and excited states.[8]

Comparative Performance: Pyrazine Derivatives vs. Other Heterocycles

To fully appreciate the advantages of pyrazine derivatives, it is instructive to compare their optical properties with those of other common heterocyclic systems, such as s-triazine and pyridine.

As previously mentioned, pyrazine derivatives often exhibit stronger fluorescence emission than their s-triazine counterparts, particularly in multi-branched architectures.[7] While s-triazine is a stronger electron acceptor, the para-arrangement of nitrogen atoms in pyrazine allows for more effective electronic communication between appended functional groups, leading to enhanced emission.[7]

The following table summarizes a comparative study of a pyrazine-based TADF emitter against its pyridine and phenyl analogs in OLEDs, highlighting the superior performance of the pyrazine-containing compound.[1]

Compound IDBridge UnitMaximum External Quantum Efficiency (EQEmax) (%)Electroluminescence (nm)Efficiency Roll-off at 1000 cd/m² (%)
pDTCz-DPzS Pyrazine 18.5 522 (Green) ~25
pDTCz-3DPySPyridine< 10472 (Blue)> 50
pDTCz-DPSPhenyl~5476 (Blue)~60

Table 1: Performance comparison of a pyrazine-based TADF emitter with its pyridine and phenyl analogues in OLEDs.[1]

Experimental Characterization of Optical Properties

A thorough understanding of the optical properties of pyrazine derivatives necessitates rigorous experimental characterization. The following section outlines the standard protocols for measuring key photophysical parameters.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the ground state to an excited state.

Protocol for UV-Vis Absorption Measurement:

  • Sample Preparation: Prepare a dilute solution of the pyrazine derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, toluene, THF, acetonitrile, DMF). The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the λmax.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a 10 mm path length quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited state to the ground state. This provides information about the emission wavelength (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ).

Protocol for Fluorescence Measurement:

  • Sample Preparation: Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[9][10]

  • Instrument Setup: Use a spectrofluorometer. The excitation wavelength is typically set at or near the λmax determined from the UV-Vis spectrum.

  • Measurement: Record the emission spectrum by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

  • Data Analysis: Identify the wavelength of maximum emission (λem). The difference between the absorption and emission maxima is the Stokes shift.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9][11] The comparative method, using a well-characterized standard, is the most common and reliable approach.[9][10]

Protocol for Relative Quantum Yield Determination:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Absorbance Measurements: Prepare a series of solutions of both the standard and the unknown sample at different concentrations. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength.[9]

  • Fluorescence Measurements: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the standard and the unknown sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the unknown sample (Φx) can be calculated using the following equation:[9][11]

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively.

Visualizing Structure-Property Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key relationships and experimental workflows.

G cluster_0 Molecular Design cluster_1 Optical Properties PyrazineCore Pyrazine Core (Electron Acceptor) Absorption Absorption (λmax) PyrazineCore->Absorption Modulated by EDG Electron-Donating Group (EDG) EDG->PyrazineCore Creates Push-Pull System EWG Electron-Withdrawing Group (EWG) EWG->PyrazineCore Creates Push-Pull System Emission Emission (λem) Absorption->Emission Leads to QuantumYield Quantum Yield (ΦF) Emission->QuantumYield Efficiency Measured by G start Start prep_sol Prepare Dilute Solutions (Sample & Standard) start->prep_sol uv_vis Measure Absorbance (UV-Vis Spectrophotometer) prep_sol->uv_vis fluor Measure Fluorescence (Spectrofluorometer) prep_sol->fluor plot Plot Integrated Intensity vs. Absorbance uv_vis->plot integrate Integrate Emission Spectra fluor->integrate integrate->plot calculate Calculate Quantum Yield (ΦF) plot->calculate end End calculate->end

Figure 2: Workflow for the determination of relative fluorescence quantum yield using the comparative method.

Conclusion

Pyrazine derivatives represent a versatile and highly tunable class of compounds with significant potential in various fields, from materials science to drug discovery. Their inherent electron-deficient nature, coupled with the ability to precisely modulate their optical properties through synthetic modifications, makes them a compelling choice for the development of next-generation functional materials. By understanding the fundamental structure-property relationships and employing rigorous characterization techniques, researchers can unlock the full potential of this important class of heterocyclic compounds.

References

  • A Comparative Guide to the Optical Properties of Pyrazine and s-Triazine Derivatives - Benchchem.
  • Synthesis and Two-photon Absorption Properties of Multi-branched Pyrazine Derivatives.
  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing).
  • Substituent effects on the properties of fluorene-thieno[3,4-b]pyrazine derivatives for light-emitting applications - PubMed.
  • Optical properties of pyrazine derivatives compared with their s-triazine analogs - SciSpace.
  • Optical properties of pyrazine derivatives compared with their s-triazine analogs.
  • Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push-Pull Chromophores | Request PDF - ResearchGate.
  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - Beilstein Journals.
  • Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores | Request PDF - ResearchGate.
  • Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives.
  • Solvatochromic Fluorescence Properties of Pyrazine–Boron Complex Bearing a β-Iminoenolate Ligand | The Journal of Physical Chemistry A - ACS Publications.
  • Synthesis, Photophysical Properties, and Aromaticity of Pyrazine-Fused Tetrazapentalenes | The Journal of Organic Chemistry - ACS Publications.
  • Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory - Optica Publishing Group.
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC.
  • A Guide to Recording Fluorescence Quantum Yields - HORIBA.
  • Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases - PMC.
  • Fluorescence quantum yield measurement | JASCO Global.
  • UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). - ResearchGate.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • Second-order nonlinear optical properties of X-shaped pyrazine derivatives - ResearchGate.
  • A Comparative Analysis of Pyrazine Derivatives in Advanced Materials - Benchchem.
  • Synthesis, Separation and UV/Vis Spectroscopy of Pyrazino‐quinoxalino‐porphyrazine Macrocycles | Request PDF - ResearchGate.
  • Key spectroscopic features of pyrazine lowest-lying 1B1u and 1B2u states.
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC.
  • A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al 3+ - ResearchGate.

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Comparative

Spectroscopic comparison of pyrazine-2-carbonitrile derivatives

Spectroscopic Comparison of Pyrazine-2-Carbonitrile Derivatives: A Comprehensive Analytical Guide Pyrazine-2-carbonitrile and its functionalized derivatives are highly versatile heterocyclic scaffolds. They serve as crit...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Pyrazine-2-Carbonitrile Derivatives: A Comprehensive Analytical Guide

Pyrazine-2-carbonitrile and its functionalized derivatives are highly versatile heterocyclic scaffolds. They serve as critical building blocks in materials science and are key intermediates in the synthesis of active pharmaceutical ingredients, such as Checkpoint Kinase 1 (CHK1) inhibitors used in oncology[1]. The presence of the strongly electron-withdrawing carbonitrile (-C≡N) group on an already electron-deficient pyrazine ring creates a highly polarized electronic environment.

As an application scientist, selecting the right derivative requires a precise understanding of how structural modifications at the C-5 position alter the molecule's π-electron distribution. This guide provides an objective, data-driven comparison of the spectroscopic properties of these derivatives, focusing on Nuclear Magnetic Resonance (NMR) and Surface-Enhanced Raman Spectroscopy (SERS), and outlines self-validating protocols for their characterization.

Causality in Spectroscopic Shifts: The Electronic Effect

The fundamental principle governing the spectroscopic behavior of pyrazine-2-carbonitrile derivatives is the push-pull electronic dynamic across the aromatic ring.

  • NMR Shielding/Deshielding: The baseline pyrazine-2-carbonitrile molecule is highly deshielded due to the inductive and resonance effects of the -CN group, pushing its ¹H NMR signals far downfield (8.7–9.2 ppm)[2]. When an Electron-Donating Group (EDG), such as an amino group (-NH₂), is introduced at the C-5 position, it donates electron density back into the ring via resonance. This increased electron density shields the H-3 and H-6 protons, shifting their signals upfield (lower ppm)[2]. Conversely, halogens like bromine (-Br) act as Electron-Withdrawing Groups (EWGs) via strong inductive effects, further deshielding the protons[2].

  • Vibrational Modes (Raman/SERS): In Raman spectroscopy, the pyrazine ring breathing mode (typically around 1020 cm⁻¹) is highly sensitive to the local dielectric environment. When pyrazine-2-carbonitrile (PCN) is used as a small-molecule reporter in SERS, this specific vibrational band shifts depending on its complexation state with gold nanoparticles (AuNPs), allowing researchers to distinguish between free and surface-bound species[3].

Comparative Spectroscopic Data

To objectively evaluate these electronic effects, the quantitative data below summarizes the spectral shifts across different derivatives.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃) [2]

Substituent (C-5)H-3 (ppm)H-6 (ppm)Other Protons (ppm)Dominant Electronic Effect
-H (Pyrazine-2-carbonitrile)8.86 (d, J=1.6 Hz)8.72 (dd, J=2.5, 1.6 Hz)9.21 (d, J=2.5 Hz, H-2)Baseline (Strong EWG from -CN)
-CH₃ (5-methyl)8.65 (s)8.55 (s)2.65 (s, 3H, -CH₃)Weak EDG (Hyperconjugation)
-NH₂ (5-amino)8.35 (d, J=1.5 Hz)7.95 (d, J=1.5 Hz)5.10 (br s, 2H, -NH₂)Strong EDG (Resonance)
-Br (5-bromo)8.85 (d, J=1.5 Hz)8.95 (d, J=1.5 Hz)-Strong EWG (Inductive)

Table 2: Key Vibrational Frequencies (SERS/Raman for PCN) [3],[4]

CompoundVibrational ModeFrequency (cm⁻¹)Analytical Context
Pyrazine-2-carbonitrilePyrazine ring vibration~1020Shifts upon AuNP complexation; used for label-free quantification.
Pyrazine-2-carbonitrileNitrile stretch (C≡N)~2230Validates structural integrity of the carbonitrile moiety.

Experimental Methodologies & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in validation steps to confirm data integrity during acquisition.

Protocol A: ¹H NMR Acquisition and Electronic Validation
  • Sample Preparation: Dissolve 5–10 mg of the target pyrazine-2-carbonitrile derivative in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because it effectively solubilizes these moderately polar heterocycles without introducing overlapping solvent proton signals[2].

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a highly shielded, chemically inert reference point against which the highly deshielded pyrazine protons can be accurately measured[2].

  • Acquisition: Utilize a 400 MHz or 500 MHz NMR spectrometer. Acquire the Free Induction Decay (FID) using a standard 1D proton pulse sequence with 16–32 scans, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s[2].

  • Data Processing & Self-Validation: Fourier transform, phase, and baseline-correct the spectrum.

    • Validation Check 1: Calibrate the TMS peak to exactly 0.00 ppm and verify the residual CHCl₃ peak at 7.26 ppm.

    • Validation Check 2: Integrate the peaks. The ratio of the pyrazine ring protons (e.g., H-3 and H-6) to the substituent protons (e.g., 3H for the -CH₃ group) must perfectly match the theoretical stoichiometric ratio of the derivative.

Protocol B: SERS-Based Quantification using PCN

Recent analytical advancements utilize pyrazine-2-carbonitrile as a Raman reporter for label-free protein quantification[4].

  • Analyte Equilibration: Add 50 µL of PCN in phosphate-buffered saline (PBS) to the target biological solution to achieve a final PCN concentration of 50 µM. Allow the mixture to equilibrate for 20 minutes. Causality: This equilibration time is critical to allow PCN to interact with the target proteins before the introduction of the SERS substrate[5].

  • Complexation: Introduce 1 mL of a gold nanoparticle (AuNP) solution (~1.8 nm diameter). A colorimetric shift to a shade of red indicates successful Au-PCN complexation[5].

  • Spectral Acquisition: Record the SERS spectra using a Raman spectrometer equipped with a 785 nm excitation laser to minimize biological autofluorescence.

  • Data Processing & Self-Validation:

    • Validation Check: Normalize the acquired spectra to the area of the bands between 1000 and 1020 cm⁻¹. The presence of a shifted 1020 cm⁻¹ band confirms that the signal originates from the specific surface-bound Au-PCN species rather than non-resonant free PCN in solution[3].

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of spectroscopic characterization, emphasizing the parallel streams of electronic and vibrational analysis required for these derivatives.

SpectroscopicWorkflow A Pyrazine-2-Carbonitrile Derivatives B Sample Preparation (Solvents & Standards) A->B C 1H & 13C NMR (Electronic Shielding) B->C D SERS / Raman (Vibrational Modes) B->D E UV-Vis Spectroscopy (π-π* Transitions) B->E F Data Processing & Peak Assignment C->F Chemical Shifts D->F Frequencies E->F Absorbance G Substituent Effect Characterization F->G

Spectroscopic workflow for pyrazine-2-carbonitrile derivatives.

References

  • Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay Analytical Chemistry (ACS Publications)[Link]

  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(Pyrazin-2-ylamino)cyclohexanol for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-(Pyrazin-2-ylamino)cyclohexanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a nov...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-(Pyrazin-2-ylamino)cyclohexanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a novel compound, specific safety data may be limited; therefore, this document synthesizes information from related chemical structures, including pyrazine and cyclohexanol derivatives, to establish a robust and cautious disposal protocol.

Hazard Assessment and Characterization

Given the absence of a specific Safety Data Sheet (SDS) for 4-(Pyrazin-2-ylamino)cyclohexanol, a conservative approach to hazard assessment is essential. The molecule's structure, combining a pyrazine ring and a cyclohexanol group, suggests potential hazards associated with both moieties.

  • Pyrazine Derivatives : Many pyrazine compounds are known to be irritants to the skin, eyes, and respiratory system.[1][2] Some may also be flammable.[3]

  • Cyclohexanol : This component is documented as harmful if swallowed or inhaled, a skin irritant, and capable of causing respiratory irritation.[4][5][6] It is also classified as a combustible liquid.[5][7]

Therefore, 4-(Pyrazin-2-ylamino)cyclohexanol should be handled as a substance that is potentially:

  • Harmful if ingested or inhaled.

  • An irritant to the skin, eyes, and respiratory tract.

  • A combustible solid.

A summary of the inferred hazard information is presented in the table below.

Potential Hazard Associated Functional Group Primary Routes of Exposure Recommended Precautions
Skin IrritationPyrazine, CyclohexanolDermal contactWear appropriate chemical-resistant gloves and a lab coat.[8]
Eye IrritationPyrazine, CyclohexanolEye contactUse safety glasses or goggles.[8]
Respiratory IrritationPyrazine, CyclohexanolInhalationHandle in a well-ventilated area or a chemical fume hood.[1][2]
Harmful if SwallowedCyclohexanolIngestionDo not eat, drink, or smoke in laboratory areas.[9]
FlammabilityPyrazine, CyclohexanolHeat, sparks, open flamesStore away from ignition sources.[3][5]

Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following personal protective equipment must be worn when handling 4-(Pyrazin-2-ylamino)cyclohexanol for disposal:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or puncture before use.[10]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[8]

  • Skin and Body Protection : A flame-retardant lab coat should be worn to protect against skin contact and in case of fire.

  • Respiratory Protection : If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[11]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, use a chemical fume hood if possible.

  • Containment : For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the substance.[12]

  • Collection : Carefully sweep or scoop the absorbed material into a designated, labeled chemical waste container.

  • Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), followed by a final rinse with water.

  • Waste Disposal : The collected spill waste must be disposed of as hazardous chemical waste, following the procedures outlined in the next section.

Step-by-Step Disposal Procedure

The proper disposal of 4-(Pyrazin-2-ylamino)cyclohexanol requires careful segregation and labeling of waste.

  • Waste Segregation :

    • Solid Waste : Collect any solid 4-(Pyrazin-2-ylamino)cyclohexanol waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : If the compound is in a solution, it should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Selection :

    • Use chemically resistant, sealable containers (e.g., high-density polyethylene) for waste collection.

    • Ensure the container is in good condition and has a secure lid.

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(Pyrazin-2-ylamino)cyclohexanol".

    • Include the approximate quantity of waste and the date of accumulation.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.[10]

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11]

    • Do not dispose of 4-(Pyrazin-2-ylamino)cyclohexanol down the drain or in regular trash.[4][10]

The following diagram illustrates the recommended disposal workflow:

DisposalWorkflow Disposal Workflow for 4-(Pyrazin-2-ylamino)cyclohexanol cluster_Preparation Preparation cluster_Collection Waste Collection & Segregation cluster_StorageDisposal Interim Storage & Final Disposal cluster_Spill Spill Management AssessHazards 1. Assess Hazards (Inferred from Pyrazine & Cyclohexanol) DonPPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE SegregateWaste 3. Segregate Waste (Solid vs. Liquid) DonPPE->SegregateWaste UseContainer 4. Use Labeled, Compatible Waste Container SegregateWaste->UseContainer StoreWaste 5. Store in Designated Secure Area UseContainer->StoreWaste ContactEHS 6. Arrange for Professional Disposal via EHS StoreWaste->ContactEHS SpillOccurs Spill Occurs Evacuate Evacuate & Alert SpillOccurs->Evacuate Contain Contain with Absorbent Evacuate->Contain Collect Collect into Waste Container Contain->Collect Collect->UseContainer Dispose of as hazardous waste Decontaminate Decontaminate Area Collect->Decontaminate

Disposal Workflow for 4-(Pyrazin-2-ylamino)cyclohexanol

Conclusion: A Commitment to Safety

The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe research environment. By adhering to these detailed procedures, researchers can handle 4-(Pyrazin-2-ylamino)cyclohexanol with the necessary caution, minimizing risks and protecting both themselves and the environment. Always consult your institution's specific safety guidelines and your Environmental Health and Safety department for any additional requirements.

References

  • The Role of Pyrazines in Tobacco Cigarettes: Understanding Their Chemical Impact and Health Implications. (2026, January 2).
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC. (n.d.).
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species | EFSA. (2017, February 3).
  • CYCLOHEXANOL AR - Loba Chemie. (n.d.).
  • CYCLOHEXANOL - Techno PharmChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Cyclohexanol CAS No 108-93-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Cyclohexanol - SAFETY DATA SHEET. (2023, January 12).
  • Pyrazine SDS, 290-37-9 Safety Data Sheets - Echemi. (n.d.).
  • Pyrazine | C4H4N2 | CID 9261 - PubChem - NIH. (n.d.).
  • 4-(pyrazin-2-yloxy)cyclohexan-1-amine - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, July 18).
  • Safety Data Sheet - CDN Isotopes. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, December 1).
  • Safety Data Sheet - MedchemExpress.com. (2025, April 24).
  • Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans- | C18H25N5O2 - PubChem. (n.d.).
  • 1342979-22-9 | 4-(Pyrazin-2-yloxy)cyclohexan-1-amine - ChemScene. (n.d.).
  • safety data sheet - Enamine. (n.d.).
  • Safety Data Sheet: Pyrazineamide - Chemos GmbH&Co.KG. (n.d.).
  • Pyrazine - Safety Data Sheet - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, July 18).

Sources

Handling

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-(Pyrazin-2-ylamino)cyclohexanol

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-(Pyrazin-2-ylamino)cyclohexanol, a compound of interest, requires meticulous safety pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-(Pyrazin-2-ylamino)cyclohexanol, a compound of interest, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth operational plan, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), alongside essential disposal plans. As Senior Application Scientists, our goal is to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks
  • Pyrazine Moiety: Pyrazine and its derivatives are known to be potential irritants. They can cause skin, eye, and respiratory irritation.[1][2] Some pyrazines are also classified as flammable solids.[1]

  • Aminocyclohexanol Moiety: The amino and hydroxyl functional groups on the cyclohexanol ring present their own set of hazards. 4-Aminocyclohexanol, a related compound, is known to cause severe skin burns and eye damage.[3] Cyclohexanol itself is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[4][5][6][7]

Based on this analysis, it is prudent to treat 4-(Pyrazin-2-ylamino)cyclohexanol as a hazardous substance with the potential to cause skin and eye irritation or damage, respiratory irritation, and systemic toxicity upon ingestion, inhalation, or dermal absorption.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 4-(Pyrazin-2-ylamino)cyclohexanol in a laboratory setting.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes, and aerosols, preventing severe eye irritation or damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can lead to irritation, burns, or systemic absorption.[2][3]
Body Protection A laboratory coat and closed-toe shoes.To protect the skin from accidental spills and contamination.[3]
Respiratory Protection A NIOSH-approved respirator.Necessary in cases of dust or aerosol generation, or when working in poorly ventilated areas.[2][3]
Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning (Putting On) PPE:

  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If the procedure is likely to generate dust or aerosols, don a properly fit-tested NIOSH-approved respirator.

  • Eye and Face Protection: Put on chemical safety goggles or a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves extend over the cuffs of the laboratory coat.[8]

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands. Dispose of them in a designated hazardous waste container.[8]

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contamination. Place it in a designated laundry receptacle or disposal bag.

  • Eye and Face Protection: Remove goggles or a face shield from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-(Pyrazin-2-ylamino)cyclohexanol.

PPE_Selection_Workflow PPE Selection Workflow for 4-(Pyrazin-2-ylamino)cyclohexanol cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Assess Potential for Exposure CheckAerosol Aerosol or Dust Generation? Start->CheckAerosol CheckSplash Risk of Splash? CheckAerosol->CheckSplash No Respirator Add NIOSH-Approved Respirator CheckAerosol->Respirator Yes BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles CheckSplash->BasePPE No FaceShield Upgrade to Full-Face Shield CheckSplash->FaceShield Proceed Proceed with Experiment BasePPE->Proceed Respirator->CheckSplash

Caption: PPE Selection Workflow Diagram

Disposal Plan: Managing Hazardous Waste

Proper disposal of contaminated materials is a critical final step in the safe handling of 4-(Pyrazin-2-ylamino)cyclohexanol.

Waste Segregation and Container Selection:

  • Solid Waste: All solid waste contaminated with 4-(Pyrazin-2-ylamino)cyclohexanol, including used gloves, weigh boats, and contaminated paper towels, should be placed in a designated, clearly labeled, and leak-proof hazardous waste container with a secure lid.[3]

  • Liquid Waste: Solutions containing 4-(Pyrazin-2-ylamino)cyclohexanol should be collected in a separate, labeled, and chemically compatible container for liquid hazardous waste.[3]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name, "Hazardous Waste," and the date of accumulation.

  • Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.[3]

  • Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

By adhering to these comprehensive safety and disposal protocols, researchers can confidently handle 4-(Pyrazin-2-ylamino)cyclohexanol, minimizing personal risk and ensuring environmental responsibility. This proactive approach to laboratory safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional excellence.

References

  • Synerzine. (2018, June 22). Pyrazine Safety Data Sheet. [Link]

  • HazComFast. Pyrazine (CAS 290-37-9) Safety Information. [Link]

  • Axxence Aromatic GmbH. Natural Pyrazines Safety Data Sheet. [Link]

  • Defence Research and Development Canada. (2018). Personal Protective Equipment. [Link]

  • PubChem. Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-. [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Loba Chemie. CYCLOHEXANOL AR Safety Data Sheet. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, July 8). Cyclohexanol Safety Data Sheet. [Link]

  • PubChem. Pyrazine. [Link]

  • Cheméo. Chemical Properties of Pyrazine (CAS 290-37-9). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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